Product packaging for 2-Ketoglutaric acid-13C(Cat. No.:CAS No. 108395-15-9)

2-Ketoglutaric acid-13C

Cat. No.: B135282
CAS No.: 108395-15-9
M. Wt: 147.09 g/mol
InChI Key: KPGXRSRHYNQIFN-HOSYLAQJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ketoglutaric acid-13C, also known as this compound, is a useful research compound. Its molecular formula is C5H6O5 and its molecular weight is 147.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ketoglutaric Acid-13C1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O5 B135282 2-Ketoglutaric acid-13C CAS No. 108395-15-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo(113C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGXRSRHYNQIFN-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C(=O)[13C](=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439522
Record name 2-Ketoglutaric Acid-13C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108395-15-9
Record name 2-Ketoglutaric Acid-13C1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 108395-15-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of 2-Ketoglutaric acid-¹³C in the Krebs Cycle

Abstract

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a cornerstone intermediate of the Krebs cycle, a central hub of cellular energy metabolism. The introduction of stable isotope-labeled analogues, particularly 2-Ketoglutaric acid-¹³C (¹³C-α-KG), has revolutionized the study of metabolic pathways. This technical guide delineates the fundamental role of α-KG in the Krebs cycle and provides a comprehensive overview of how its ¹³C-labeled counterpart is employed as a powerful tracer to quantitatively assess metabolic flux. The guide covers the principles of ¹³C metabolic flux analysis (MFA), details common experimental protocols, presents quantitative data, and visualizes complex metabolic and experimental workflows, offering a vital resource for professionals in metabolic research and drug development.

The Core Function of Alpha-Ketoglutarate in the Krebs Cycle

Alpha-ketoglutarate is a five-carbon dicarboxylic acid that occupies a pivotal position within the Krebs (or Tricarboxylic Acid, TCA) cycle. The Krebs cycle is a series of enzymatic reactions occurring in the mitochondrial matrix that facilitates the oxidation of acetyl-CoA into carbon dioxide, generating ATP and reducing equivalents (NADH and FADH₂) for the electron transport chain.[1][2]

The involvement of α-KG in the cycle is defined by two critical, sequential reactions:

  • Formation of α-Ketoglutarate: Isocitrate, a six-carbon molecule, undergoes oxidative decarboxylation catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4][5] This reaction is a major regulatory point of the cycle and yields the first molecules of NADH and CO₂ in the cycle, along with the five-carbon α-KG.

  • Conversion of α-Ketoglutarate: Subsequently, α-KG is oxidatively decarboxylated by the α-ketoglutarate dehydrogenase complex. This multi-enzyme complex converts α-KG into the four-carbon molecule succinyl-CoA, producing the second molecule of NADH and CO₂ in the cycle.

Beyond its role in energy production, α-KG is a critical metabolic hub, linking the Krebs cycle to amino acid metabolism (as a precursor for glutamate and glutamine), nitrogen transport, and various signaling pathways.

Krebs_Cycle acetyl_coa Acetyl-CoA (2C) citrate Citrate (6C) acetyl_coa->citrate + H₂O oxaloacetate Oxaloacetate (4C) oxaloacetate->citrate isocitrate Isocitrate (6C) citrate->isocitrate Aconitase akg α-Ketoglutarate (5C) isocitrate->akg Isocitrate Dehydrogenase (NADH, CO₂ out) succinyl_coa Succinyl-CoA (4C) akg->succinyl_coa α-Ketoglutarate Dehydrogenase (NADH, CO₂ out) succinate Succinate (4C) succinyl_coa->succinate Succinyl-CoA Synthetase (GTP out) fumarate Fumarate (4C) succinate->fumarate Succinate Dehydrogenase (FADH₂ out) malate Malate (4C) fumarate->malate Fumarase (+ H₂O) malate->oxaloacetate Malate Dehydrogenase (NADH out)

Figure 1: The Krebs Cycle with Alpha-Ketoglutarate Highlighted.

2-Ketoglutaric acid-¹³C as a Metabolic Tracer

To study the dynamics of the Krebs cycle, researchers utilize stable isotope tracers. 2-Ketoglutaric acid-¹³C is a form of α-KG where one or more of its carbon atoms are replaced with the heavy, non-radioactive carbon isotope, ¹³C. When introduced to cells or organisms, ¹³C-α-KG is metabolized just like its unlabeled counterpart.

The key advantage is that the ¹³C label acts as a tag, allowing its journey to be tracked through downstream metabolic pathways. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the ¹³C-labeled metabolites and their unlabeled (¹²C) forms. This enables the precise quantification of how much of a particular metabolite is derived from the supplied ¹³C-α-KG tracer. This technique is central to Metabolic Flux Analysis (MFA) , which measures the rates (fluxes) of metabolic reactions.

Using ¹³C-α-KG allows researchers to investigate:

  • Krebs Cycle Flux: The rate at which the cycle is operating.

  • Anaplerosis and Cataplerosis: The rates at which intermediates are entering (anaplerosis) or exiting (cataplerosis) the cycle.

  • Reductive Carboxylation: A reverse pathway where α-KG is converted back to citrate, a process often active in cancer cells.

  • Interconnected Pathways: The flow of carbon from the Krebs cycle into the synthesis of amino acids, lipids, and nucleotides.

Tracer_Fate cluster_krebs Krebs Cycle cluster_biosynthesis Biosynthetic Pathways akg ¹³C-α-Ketoglutarate succinyl_coa ¹³C-Succinyl-CoA akg->succinyl_coa glutamate ¹³C-Glutamate akg->glutamate Transamination succinate ¹³C-Succinate succinyl_coa->succinate fumarate ¹³C-Fumarate succinate->fumarate malate ¹³C-Malate fumarate->malate lipids ¹³C-Lipids (via Citrate) malate->lipids ... to Citrate Export glutamine ¹³C-Glutamine glutamate->glutamine other_aa Other ¹³C-Amino Acids glutamate->other_aa

Figure 2: Distribution of the ¹³C label from α-Ketoglutarate.

Quantitative Data from ¹³C Tracer Studies

Metabolic flux analysis provides quantitative data on the state of cellular metabolism. The tables below summarize representative data from ¹³C labeling experiments, illustrating how tracer information is used to understand metabolic phenotypes. While many studies use ¹³C-glucose or ¹³C-glutamine (which is converted to ¹³C-α-KG), the principle of tracking label distribution remains the same.

Table 1: Fractional ¹³C Enrichment of Krebs Cycle Intermediates

This table shows the percentage of the metabolite pool that contains ¹³C atoms after incubation with a ¹³C-labeled substrate. High enrichment indicates a significant contribution from the tracer to that metabolite pool.

MetaboliteCondition A: Control (%)Condition B: Drug Treatment (%)Statistical Significance
α-Ketoglutarate45.2 ± 3.138.5 ± 2.8p < 0.05
Succinate42.8 ± 2.925.1 ± 3.5p < 0.01
Fumarate43.1 ± 3.324.8 ± 3.2p < 0.01
Malate44.5 ± 3.526.2 ± 3.8p < 0.01
Aspartate (from Oxaloacetate)35.6 ± 2.520.4 ± 2.1p < 0.01

Data is hypothetical but representative of typical ¹³C-MFA results, adapted from concepts in cited literature.

Table 2: Calculated Metabolic Flux Ratios

This table presents calculated flux rates for key reactions, normalized to a reference flux (e.g., glucose uptake). This data reveals how a treatment or genetic modification can reroute metabolic pathways.

Metabolic FluxCondition A: Control (Normalized Rate)Condition B: Drug Treatment (Normalized Rate)Interpretation
Pyruvate Dehydrogenase (PDH)100 ± 875 ± 6Reduced entry of glucose carbon into Krebs cycle.
α-Ketoglutarate Dehydrogenase95 ± 760 ± 5Decreased oxidative flux through the Krebs cycle.
Glutaminolysis (Glutamine -> α-KG)35 ± 485 ± 9Increased reliance on glutamine as a fuel source.
Reductive Carboxylation (α-KG -> Citrate)5 ± 125 ± 3Upregulation of an alternative pathway for lipid synthesis.

Data is hypothetical but representative of typical ¹³C-MFA results, adapted from concepts in cited literature.

Experimental Protocols for ¹³C Metabolic Flux Analysis

A typical MFA experiment involves cell culture, isotopic labeling, metabolite extraction, and analytical measurement.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells (e.g., cancer cell line, primary endothelial cells) in standard culture dishes or multi-well plates and grow to a desired confluency (typically 70-80%).

  • Media Preparation: Prepare an isotopic labeling medium. This is typically a base medium (e.g., DMEM) lacking the standard carbon source (e.g., glucose, glutamine). Reconstitute the medium with known concentrations of unlabeled substrates and the desired ¹³C-labeled tracer (e.g., U-¹³C₅-Glutamine, which will produce fully labeled ¹³C-α-KG).

  • Labeling Incubation: Aspirate the standard growth medium, wash the cells once with PBS, and add the pre-warmed isotopic labeling medium.

  • Time Course: Incubate the cells for a predetermined period to allow the ¹³C label to incorporate into downstream metabolites and reach a steady state. This can range from minutes to over 24 hours depending on the metabolic rates of the cells.

Metabolite Extraction
  • Quenching Metabolism: To halt all enzymatic activity instantly, rapidly aspirate the labeling medium and wash the cells with ice-cold saline or PBS.

  • Extraction: Immediately add an ice-cold extraction solvent, typically an 80:20 methanol:water solution. Scrape the cells in the solvent and transfer the cell lysate to a microcentrifuge tube.

  • Homogenization: Vortex the tubes thoroughly and incubate at -20°C or -80°C to ensure complete protein precipitation and cell lysis.

  • Clarification: Centrifuge the samples at high speed (e.g., >15,000 x g) at 4°C. The supernatant contains the polar metabolites for analysis.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system, often using a column designed for polar molecule separation (e.g., HILIC or ion-exchange).

  • Mass Spectrometry Detection: Eluted metabolites are ionized (e.g., via electrospray ionization) and enter the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the metabolites.

  • Isotopologue Distribution Analysis: The mass spectrometer detects the unlabeled metabolite (M+0) as well as its ¹³C-labeled isotopologues (M+1, M+2, etc.). The relative abundance of each isotopologue is quantified to determine the fractional enrichment.

  • Data Analysis: The resulting isotopologue distribution data is corrected for the natural abundance of ¹³C and used as input for computational models to calculate metabolic fluxes.

Experimental_Workflow start 1. Cell Culture labeling 2. Isotopic Labeling (Medium with ¹³C-Tracer) start->labeling quench 3. Quench Metabolism (Cold Wash) labeling->quench extract 4. Metabolite Extraction (80% Methanol) quench->extract analyze 5. LC-MS/MS Analysis extract->analyze data 6. Data Processing (Isotopologue Distribution) analyze->data mfa 7. Metabolic Flux Calculation data->mfa

Figure 3: General experimental workflow for ¹³C Metabolic Flux Analysis.

Conclusion

2-Ketoglutaric acid is a fundamentally important intermediate of the Krebs cycle. The use of its stable isotope-labeled form, 2-Ketoglutaric acid-¹³C, provides an indispensable tool for the modern life scientist. By enabling the precise tracing of carbon atoms through central metabolism, ¹³C-α-KG and related tracers allow for the quantitative measurement of reaction rates through metabolic flux analysis. This approach delivers unparalleled insight into the complex, dynamic nature of cellular metabolism, making it a critical technology for basic research, understanding disease states, and developing novel therapeutic strategies that target metabolic pathways.

References

A Technical Guide to 2-Ketoglutaric Acid-¹³C as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ketoglutaric acid, also known as α-ketoglutarate (AKG), is a pivotal metabolic intermediate. It serves as a central hub in cellular metabolism, most notably as a key component of the tricarboxylic acid (TCA) cycle, which is fundamental for energy production.[1] Beyond the TCA cycle, AKG links carbohydrate and amino acid metabolism, acting as a precursor for the synthesis of glutamate, glutamine, and other amino acids.[2] It is also an essential cofactor for a wide range of dioxygenase enzymes involved in processes from epigenetic regulation to collagen synthesis.

Stable isotope tracing using carbon-13 (¹³C) has become a powerful methodology for quantitatively mapping the intricate network of metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites, researchers can elucidate the activity of specific metabolic pathways. This technique, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), provides a dynamic view of cellular metabolism that is unattainable through static metabolite measurements alone.[3]

2-Ketoglutaric acid labeled with ¹³C is a particularly valuable tracer. It allows for direct interrogation of the TCA cycle, amino acid biosynthesis, and other AKG-dependent pathways.[4] Its application is crucial in understanding the metabolic reprogramming that occurs in various diseases, especially cancer, where alterations in the TCA cycle and related pathways are common.[5] This guide provides a comprehensive technical overview of the use of 2-ketoglutaric acid-¹³C in metabolic studies, detailing experimental protocols, data interpretation, and key applications.

Core Concepts of ¹³C-AKG Metabolic Tracing

The fundamental principle of using ¹³C-AKG as a tracer is to follow the fate of its carbon atoms as they are incorporated into other molecules. The distribution of ¹³C in downstream metabolites, known as the mass isotopomer distribution (MID), reveals the relative activities of the metabolic pathways involved.

Key Tracers and Their Applications:

Different labeling patterns on the AKG molecule can be used to probe specific pathways. The choice of tracer is a critical aspect of experimental design.

Tracer NameChemical FormulaKey Applications
2-Ketoglutaric acid (1-¹³C) HOCO(CH₂)₂CO¹³COOHPrimarily used to monitor the activity of AKG dehydrogenase in the TCA cycle, as the ¹³C label is lost as ¹³CO₂ in this step. Also used in hyperpolarized MRS studies to detect the production of [1-¹³C]-2-hydroxyglutarate in IDH-mutant cancers.
2-Ketoglutaric acid (U-¹³C₅) HO¹³CO(¹³CH₂)₂¹³CO¹³COOHA versatile tracer for mapping the distribution of the entire AKG carbon skeleton through the TCA cycle and into amino acids like glutamate, glutamine, and proline.
2-Ketoglutaric acid (1,2-¹³C₂) HOCO(CH₂)₂¹³CO¹³COOHDesigned to monitor not only the decarboxylation step via AKG dehydrogenase but also the metabolism of the resulting succinyl-CoA.

Experimental Protocols

Detailed and reproducible protocols are essential for successful ¹³C tracing experiments. The following sections outline standardized methodologies for both in vitro and in vivo studies.

In Vitro Protocol: Cell Culture Studies

This protocol is designed for adherent mammalian cell lines.

  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well or 10 cm plates) and grow in standard culture medium until they reach the desired confluency (typically 70-80%). Ensure a sufficient number of cells for robust detection of metabolites.

  • Tracer Introduction:

    • Prepare custom labeling medium by supplementing base medium (lacking the unlabeled counterpart) with the chosen ¹³C-labeled AKG tracer.

    • Note on Permeability: AKG is a dianion at physiological pH and has low membrane permeability. To enhance cellular uptake, cell-permeable ester forms, such as diethyl-[1-¹³C]-α-KG, are often used. These esters diffuse across the cell membrane and are rapidly hydrolyzed by intracellular esterases to release the free ¹³C-AKG.

    • Remove the standard culture medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.

    • Incubate the cells for a sufficient duration to approach isotopic steady state, where the ¹³C enrichment in intracellular metabolites becomes stable. This time can range from a few hours to over 24 hours, depending on the cell type and the pathways being studied.

  • Metabolite Quenching and Extraction:

    • To halt all enzymatic activity instantly, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol (-80°C) to the culture plate to quench metabolism.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube thoroughly and centrifuge at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C.

    • Collect the supernatant, which contains the extracted metabolites. For robust analysis, a second extraction of the cell pellet can be performed.

    • Store the metabolite extracts at -80°C until analysis.

In Vivo Protocol: Animal Studies

This protocol provides a general framework for studies in rodent models.

  • Animal Acclimatization and Preparation:

    • Acclimatize animals according to institutional guidelines.

    • For infusion studies, surgical catheter implantation (e.g., in the jugular vein for intravenous delivery) may be necessary.

  • Tracer Administration:

    • The route of administration affects tracer bioavailability and metabolism. Common methods include:

      • Intravenous (i.v.) infusion: Provides direct and rapid systemic distribution.

      • Intraperitoneal (i.p.) injection: A common and less invasive alternative.

      • Intragastric (i.g.) gavage: Used to study gut metabolism and first-pass effects.

    • Prepare a sterile, pH-neutral solution of the ¹³C-AKG tracer.

    • Administer the tracer over a defined period to achieve steady-state labeling in the tissues of interest.

  • Sample Collection:

    • At the designated time point, anesthetize the animal.

    • Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge immediately at 2,000 x g for 15 minutes at 4°C to separate plasma.

    • Perfuse the animal with ice-cold saline to remove blood from tissues.

    • Excise the tissues of interest (e.g., liver, tumor, brain) and immediately snap-freeze them in liquid nitrogen to halt metabolism.

    • Store all plasma and tissue samples at -80°C.

  • Metabolite Extraction from Tissues:

    • Weigh the frozen tissue sample.

    • Homogenize the tissue in a suitable volume of ice-cold extraction solvent (e.g., 80% methanol) using a bead beater or other homogenizer.

    • Follow the centrifugation and supernatant collection steps as described in the in vitro protocol.

Analytical Methods for ¹³C-Isotopomer Analysis

The analysis of ¹³C incorporation into metabolites is typically performed using mass spectrometry or nuclear magnetic resonance spectroscopy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and robust technique for analyzing the labeling patterns of central carbon metabolites.

    • Derivatization: Metabolites are chemically modified (e.g., with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for GC separation.

    • Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the quantification of different mass isotopomers (e.g., M+0, M+1, M+2, etc.) of a given metabolite.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the advantage of analyzing a broader range of metabolites, often without the need for derivatization. It is particularly useful for larger or more polar molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the specific position of ¹³C atoms within a molecule.

    • Hyperpolarized ¹³C MRS (HP-¹³C-MRS): This advanced technique dramatically increases the NMR signal of ¹³C-labeled molecules by over 10,000-fold, enabling non-invasive, real-time tracking of metabolic conversions in vivo. It is especially powerful for monitoring rapid metabolic fluxes, such as the conversion of hyperpolarized [1-¹³C]-AKG to [1-¹³C]-glutamate or [1-¹³C]-2-hydroxyglutarate.

Data Presentation and Interpretation

Raw analytical data must be corrected for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes to determine the true extent of tracer incorporation.

Quantitative Data Summary

The primary output of a tracer experiment is the mass isotopomer distribution (MID) for key metabolites. This data is then used in computational models to estimate metabolic fluxes.

Table 1: Illustrative Mass Isotopomer Distribution (MID) Data for TCA Metabolites This table presents hypothetical MID data for key metabolites in cells cultured with [U-¹³C₅]α-Ketoglutarate to illustrate the expected labeling patterns.

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Glutamate 1055101060
Succinate 255104020N/A
Fumarate 255104020N/A
Malate 255104020N/A
Aspartate 305103520N/A
Citrate 40515102010

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms from the tracer.

Visualization of Pathways and Workflows

Visual diagrams are essential for understanding the flow of atoms and experimental procedures.

metabolic_fate Metabolic Fate of [U-¹³C₅]α-Ketoglutarate cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_reductive Reductive Carboxylation AKG α-Ketoglutarate (M+5) SuccinylCoA Succinyl-CoA (M+4) AKG->SuccinylCoA + CoA - CO2 Glutamate Glutamate (M+5) AKG->Glutamate Transamination Isocitrate Isocitrate (M+5) AKG->Isocitrate NADPH Succinate Succinate (M+4) SuccinylCoA->Succinate Fumarate Fumarate (M+4) Succinate->Fumarate Malate Malate (M+4) Fumarate->Malate OAA Oxaloacetate (M+4) Malate->OAA Aspartate Aspartate (M+4) OAA->Aspartate Transamination Glutamine Glutamine (M+5) Glutamate->Glutamine Proline Proline (M+5) Glutamate->Proline Citrate Citrate (M+5) Isocitrate->Citrate

Caption: Metabolic fate of uniformly labeled (M+5) ¹³C-AKG.

experimental_workflow General Workflow for ¹³C-AKG Tracer Studies cluster_experiment Experimental Phase cluster_analysis Analytical Phase Start Cell Culture / Animal Model Tracer Administer ¹³C-AKG Tracer Start->Tracer Incubate Incubate to Reach Isotopic Steady State Tracer->Incubate Quench Quench Metabolism & Extract Metabolites Incubate->Quench Analysis Analyze Samples (GC-MS or LC-MS) Quench->Analysis Correction Correct for Natural Isotope Abundance Analysis->Correction MFA ¹³C-Metabolic Flux Analysis (MFA) Correction->MFA Result Quantified Metabolic Fluxes MFA->Result

Caption: A generalized workflow for ¹³C-AKG metabolic tracer studies.

Key Applications in Research and Drug Development

  • Mapping TCA Cycle Dynamics: ¹³C-AKG tracers are instrumental in quantifying the flux through the TCA cycle and identifying contributions from anaplerotic pathways (reactions that replenish TCA cycle intermediates).

  • Investigating Cancer Metabolism: Many cancers exhibit profound metabolic reprogramming.

    • IDH Mutations: In cancers with mutations in isocitrate dehydrogenase (IDH), AKG is converted to the oncometabolite 2-hydroxyglutarate (2-HG). Tracing with [1-¹³C]-AKG allows for the non-invasive detection of [1-¹³C]-2-HG, providing a direct readout of mutant IDH activity.

    • Reductive Carboxylation: Under hypoxic conditions or with mitochondrial dysfunction, some cancer cells run a portion of the TCA cycle in reverse, converting AKG to citrate to support lipid synthesis. This pathway can be effectively traced using ¹³C-AKG.

  • Probing Amino Acid Synthesis: As the direct precursor to glutamate, ¹³C-AKG is an excellent tool for measuring the rates of synthesis for glutamate, glutamine, proline, and aspartate (via transamination of oxaloacetate).

  • Evaluating Therapeutic Efficacy: By measuring metabolic fluxes, researchers can assess how potential drug candidates impact specific metabolic pathways, providing insight into their mechanism of action and efficacy.

Conclusion

2-Ketoglutaric acid-¹³C is a powerful and versatile probe for dissecting central carbon metabolism. Its application in ¹³C-MFA studies provides quantitative insights into the dynamic operations of the TCA cycle, amino acid biosynthesis, and disease-specific pathways like oncometabolite production. The continued development of analytical techniques, particularly hyperpolarized ¹³C MRS, is expanding the utility of these tracers, enabling real-time, non-invasive metabolic analysis in preclinical and potentially clinical settings. This technical guide provides a foundational framework for researchers to design, execute, and interpret experiments using ¹³C-AKG, ultimately advancing our understanding of cellular metabolism in health and disease.

References

Unraveling Cellular Metabolism: A Technical Guide to 13C Labeled 2-Ketoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate metabolite in the crossroads of carbon and nitrogen metabolism.[1] As a key component of the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production.[2][3] Beyond its bioenergetic functions, α-KG acts as a crucial nitrogen scavenger, a precursor for the synthesis of amino acids like glutamate and glutamine, and a signaling molecule that influences a myriad of cellular processes.[2][4] The advent of stable isotope labeling, particularly with carbon-13 (13C), has revolutionized our ability to trace the metabolic fate of α-KG in living systems, providing unprecedented insights into cellular physiology and pathology. This technical guide provides an in-depth exploration of 13C labeled 2-Ketoglutaric acid, its applications in metabolic research, detailed experimental protocols, and its role in key signaling pathways.

Core Concepts: The Metabolic Hub of 2-Ketoglutaric Acid

2-Ketoglutaric acid is a five-carbon dicarboxylic acid that occupies a central position in cellular metabolism. Its significance stems from its involvement in several key metabolic pathways:

  • Tricarboxylic Acid (TCA) Cycle: In the mitochondrial matrix, α-KG is formed from isocitrate via oxidative decarboxylation catalyzed by isocitrate dehydrogenase (IDH). It is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex, a critical step for generating reducing equivalents (NADH) for ATP production.

  • Amino Acid Metabolism: α-KG serves as a primary acceptor of amino groups, facilitating the synthesis of glutamate through transamination reactions. Glutamate, in turn, is a precursor for other amino acids and the neurotransmitter GABA.

  • Nitrogen Transport: As a nitrogen scavenger, α-KG plays a vital role in ammonia detoxification and the transport of nitrogen between tissues.

  • Reductive Carboxylation: Under certain conditions, such as hypoxia or in cancer cells with defective mitochondria, the TCA cycle can run in reverse. In this process, α-KG undergoes reductive carboxylation by IDH to produce isocitrate and subsequently citrate, providing a carbon source for lipid synthesis.

  • Co-substrate for Dioxygenases: α-KG is an obligatory co-substrate for a large family of Fe(II)/α-ketoglutarate-dependent dioxygenases (αKGDs). These enzymes are involved in a wide array of biological processes, including collagen biosynthesis, histone and DNA demethylation, and oxygen sensing.

The use of 13C labeled 2-Ketoglutaric acid allows researchers to trace the flow of carbon atoms from this central metabolite through these interconnected pathways, a technique known as 13C metabolic flux analysis (13C-MFA). By measuring the incorporation of 13C into downstream metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, it is possible to quantify the relative activities of these metabolic routes.

Data Presentation: Quantitative Insights from 13C Tracing Studies

The following tables summarize quantitative data from various studies that have utilized 13C labeled substrates to investigate the metabolism of 2-Ketoglutaric acid.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates from [U-13C]Glutamine

This table illustrates the fractional enrichment of different mass isotopomers in TCA cycle metabolites in HL-60 cells cultured with uniformly labeled 13C-glutamine. The "M+n" notation indicates a metabolite with 'n' carbon atoms labeled with 13C.

MetaboliteCell StateM+5 Fractional Enrichment (%)
α-KetoglutarateUndifferentiated HL-6052.1
Differentiated HL-6026.8
LPS-stimulated dHL-6044.0
CitrateUndifferentiated HL-6044.7 (M+2 from PDH)
Differentiated HL-6024.6 (M+2 from PDH)
LPS-stimulated dHL-6028.2 (M+2 from PDH)

Data extracted from a study on HL-60 neutrophil-like cells, where M+5 α-ketoglutarate is derived from [U-13C5]glutamine and M+2 citrate is formed via pyruvate dehydrogenase (PDH) from [U-13C6]glucose.

Table 2: Relative Fluxes in Central Carbon Metabolism

This table presents the calculated metabolic fluxes in undifferentiated HL-60 cells, highlighting the contribution of glucose and glutamine to the TCA cycle.

Metabolic FluxRate (nmol/10^6 cells/h)
Glutamine to α-Ketoglutarate16
Pyruvate to Citrate (PDH flux)13
Pyruvate to Citrate (PC flux)3.6

Data from 13C-metabolic flux analysis in HL-60 cells.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of 13C metabolic flux analysis. Below are generalized protocols for key experiments involving 13C labeled 2-Ketoglutaric acid.

Protocol 1: 13C Metabolic Flux Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass isotopomer distribution of TCA cycle intermediates and related amino acids.

Materials:

  • Cell culture medium deficient in the tracer substrate (e.g., glutamine-free DMEM)

  • 13C labeled tracer (e.g., [U-13C5]glutamine, [1-13C]glutamine)

  • Cultured cells of interest

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Derivatization agent (e.g., MTBSTFA + 1% TBDMSCI)

  • GC-MS instrument

Methodology:

  • Cell Culture and Labeling:

    • Plate cells at a desired density and allow them to adhere and grow.

    • Replace the standard culture medium with the tracer-deficient medium.

    • Add the 13C labeled substrate at a known concentration and incubate for a specific duration to achieve isotopic steady-state.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism by adding a cold extraction solvent mixture (e.g., 80% methanol).

    • Scrape the cells and collect the cell lysate.

    • Perform a phase separation by adding chloroform and water. The polar metabolites will be in the aqueous phase.

  • Sample Preparation for GC-MS:

    • Dry the aqueous phase containing the polar metabolites under a stream of nitrogen or using a speed vacuum.

    • Derivatize the dried metabolites to make them volatile for GC analysis. This is typically done by adding a derivatization agent and incubating at an elevated temperature.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the different metabolites based on their retention times.

    • The mass spectrometer detects the mass-to-charge ratio of the fragments of each metabolite, allowing for the determination of the mass isotopomer distribution.

  • Data Analysis:

    • Correct the raw mass isotopomer data for natural isotope abundances.

    • Use the corrected data to calculate metabolic fluxes using specialized software that fits the data to a metabolic network model.

Protocol 2: Hyperpolarized 13C Nuclear Magnetic Resonance Spectroscopy (HP-13C-MRS) for In Vivo Tracing

Objective: To non-invasively monitor the real-time metabolism of 13C labeled 2-Ketoglutaric acid in vivo.

Materials:

  • 13C labeled probe (e.g., [1-13C]-α-KG, diethyl-[1-13C]-α-KG)

  • Dynamic Nuclear Polarization (DNP) polarizer

  • Animal model with a tumor xenograft or other tissue of interest

  • NMR spectrometer equipped for in vivo 13C detection

Methodology:

  • Probe Preparation and Hyperpolarization:

    • Prepare a solution of the 13C labeled probe with a free radical.

    • Hyperpolarize the sample using a DNP polarizer, which dramatically increases the NMR signal of the 13C nucleus.

  • In Vivo Administration:

    • Rapidly dissolve the hyperpolarized probe in a biocompatible buffer.

    • Inject the dissolved probe into the animal model, typically via tail vein injection.

  • Real-time NMR Spectroscopy:

    • Immediately after injection, acquire dynamic 13C NMR spectra from the region of interest (e.g., the tumor).

    • The spectra will show the signal of the injected probe and its downstream metabolites as they are produced in real-time.

  • Data Analysis:

    • Identify the peaks corresponding to the 13C labeled probe and its metabolites based on their chemical shifts.

    • Quantify the signal intensity of each peak over time to determine the rates of metabolic conversion.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving 2-Ketoglutaric acid and a typical experimental workflow for 13C metabolic flux analysis.

TCA_Cycle_and_Reductive_Carboxylation cluster_TCA TCA Cycle (Oxidative) cluster_Reductive Reductive Carboxylation Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA αKGDH Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Citrate->Isocitrate aKG_rev α-Ketoglutarate Isocitrate_rev Isocitrate aKG_rev->Isocitrate_rev IDH (reverse) Citrate_rev Citrate Isocitrate_rev->Citrate_rev Acetyl_CoA Acetyl-CoA (for lipid synthesis) Citrate_rev->Acetyl_CoA Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->aKG Glutamate->aKG_rev

Caption: Oxidative and Reductive Metabolism of 2-Ketoglutaric Acid.

aKG_Dependent_Dioxygenases cluster_inputs Inputs cluster_outputs Outputs aKG α-Ketoglutarate Dioxygenase αKG-Dependent Dioxygenase aKG->Dioxygenase O2 O₂ O2->Dioxygenase FeII Fe(II) FeII->Dioxygenase Substrate Substrate (e.g., Procollagen, Histone) Substrate->Dioxygenase Product Hydroxylated Product Dioxygenase->Product Succinate Succinate Dioxygenase->Succinate CO2 CO₂ Dioxygenase->CO2

Caption: Catalytic Mechanism of α-Ketoglutarate-Dependent Dioxygenases.

aKG_NFkB_Signaling Glucose_Deficiency Glucose Deficiency GDH1 GDH1 (S384-phosphorylated) Glucose_Deficiency->GDH1 Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG GDH1 IKKbeta IKKβ aKG->IKKbeta Direct Binding & Activation NFkB NF-κB IKKbeta->NFkB Activation Tumor_Survival Tumor Cell Survival NFkB->Tumor_Survival Promotes

Caption: α-Ketoglutarate-Activated NF-κB Signaling in Tumor Cells.

MFA_Workflow Cell_Culture 1. Cell Culture with 13C Labeled Substrate Metabolite_Extraction 2. Metabolite Extraction Cell_Culture->Metabolite_Extraction Derivatization 3. Derivatization Metabolite_Extraction->Derivatization GC_MS_Analysis 4. GC-MS or LC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing 5. Mass Isotopomer Distribution Analysis GC_MS_Analysis->Data_Processing Flux_Calculation 6. Metabolic Flux Calculation Data_Processing->Flux_Calculation Biological_Interpretation 7. Biological Interpretation Flux_Calculation->Biological_Interpretation

Caption: Experimental Workflow for 13C Metabolic Flux Analysis.

Conclusion

13C labeled 2-Ketoglutaric acid is an indispensable tool for dissecting the complexities of cellular metabolism. Its application in metabolic flux analysis provides a dynamic and quantitative view of how cells utilize this central metabolite under various physiological and pathological conditions. The ability to trace the journey of carbon atoms from α-KG through the TCA cycle, reductive carboxylation, and into amino acid biosynthesis offers profound insights for researchers in basic science and drug development. As our understanding of the multifaceted roles of α-KG continues to grow, from its bioenergetic and biosynthetic functions to its role in epigenetic regulation and signaling, the use of 13C labeled α-KG will undoubtedly continue to be a cornerstone of metabolic research, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities in disease.

References

The Pivotal Role of 2-Ketoglutaric Acid-13C in Cellular Bioenergetics: A Technical Guide to Tracking its Contribution to ATP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ketoglutaric acid (α-ketoglutarate, AKG), a central intermediate in the tricarboxylic acid (TCA) cycle, is a critical contributor to cellular energy production.[1][2][3] The use of stable isotope-labeled 2-ketoglutaric acid, specifically 2-ketoglutaric acid-¹³C (¹³C-AKG), provides a powerful tool for dissecting its precise metabolic fate and quantifying its contribution to the cellular adenosine triphosphate (ATP) pool. This technical guide offers an in-depth exploration of the involvement of ¹³C-AKG in ATP synthesis, detailing the underlying biochemical pathways, experimental protocols for tracing its metabolism, and methods for quantitative data analysis. By leveraging ¹³C metabolic flux analysis (¹³C-MFA), researchers can gain unprecedented insights into mitochondrial function and cellular bioenergetics, paving the way for novel therapeutic strategies targeting metabolic dysregulation in disease.

Introduction: 2-Ketoglutaric Acid at the Crossroads of Metabolism

2-Ketoglutaric acid is a five-carbon dicarboxylic acid that occupies a key position in the TCA cycle, serving as a crucial link between carbon and nitrogen metabolism.[1][2] Its primary role in energy production lies in its oxidative decarboxylation to succinyl-CoA, a reaction that generates reducing equivalents in the form of NADH. These reducing equivalents, in turn, fuel the electron transport chain (ETC) to drive oxidative phosphorylation, the primary mechanism of ATP synthesis in aerobic organisms. Furthermore, the conversion of succinyl-CoA to succinate is coupled to substrate-level phosphorylation, directly producing a high-energy phosphate bond in the form of guanosine triphosphate (GTP) or ATP.

The use of ¹³C-labeled substrates, such as ¹³C-AKG, in combination with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracing of carbon atoms through metabolic pathways. This enables the quantification of metabolic fluxes—the rates of intracellular reactions—providing a dynamic view of cellular metabolism that is not attainable with traditional biochemical assays.

The Metabolic Journey from 2-Ketoglutaric Acid to ATP

The conversion of 2-ketoglutaric acid to intermediates that directly contribute to ATP synthesis involves a series of enzymatic reactions within the mitochondrial matrix. The entry of ¹³C-AKG into the TCA cycle allows for the tracking of its carbon skeleton through these critical steps.

Oxidative Decarboxylation to Succinyl-CoA

The first committed step in the catabolism of 2-ketoglutarate is its oxidative decarboxylation to succinyl-CoA, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC). This multi-enzyme complex utilizes NAD+ as an oxidizing agent, generating NADH.

  • ¹³C-Labeling Perspective: When using uniformly labeled ¹³C₅-2-ketoglutarate, this reaction results in the formation of ¹³C₄-succinyl-CoA and the release of one labeled carbon atom as ¹³CO₂. The generated ¹³C-labeled NADH can then be traced to the electron transport chain.

Substrate-Level Phosphorylation: The Succinyl-CoA Synthetase Step

Succinyl-CoA is then converted to succinate by succinyl-CoA synthetase (SCS), also known as succinate thiokinase. This reaction is coupled to the phosphorylation of a nucleoside diphosphate (GDP or ADP) to a nucleoside triphosphate (GTP or ATP).

  • ¹³C-Labeling Perspective: This step transfers the ¹³C label from succinyl-CoA to succinate. The direct product, ¹³C-labeled GTP or ATP, represents a direct quantification of the contribution of 2-ketoglutarate to substrate-level phosphorylation.

Regeneration of Oxaloacetate and Further NADH and FADH₂ Production

The resulting succinate is further oxidized through a series of reactions to regenerate oxaloacetate, completing the cycle. These steps, catalyzed by succinate dehydrogenase, fumarase, and malate dehydrogenase, generate additional reducing equivalents in the form of FADH₂ and NADH.

  • ¹³C-Labeling Perspective: The ¹³C atoms from succinate are incorporated into fumarate, malate, and oxaloacetate. The NADH and FADH₂ produced in these steps also carry the potential to generate ¹³C-labeled ATP through oxidative phosphorylation.

The complete oxidation of one molecule of 2-ketoglutarate through the TCA cycle yields one molecule of ATP (or GTP) via substrate-level phosphorylation, two molecules of NADH, and one molecule of FADH₂. These reducing equivalents subsequently generate a significant amount of ATP via oxidative phosphorylation.

2-Ketoglutarate_to_ATP_Pathway Figure 1: Metabolic Pathway of 2-Ketoglutaric Acid to ATP AKG 2-Ketoglutaric Acid-¹³C SuccinylCoA Succinyl-CoA-¹³C AKG->SuccinylCoA α-Ketoglutarate Dehydrogenase NADH NADH-¹³C AKG->NADH NAD⁺ → Succinate Succinate-¹³C SuccinylCoA->Succinate Succinyl-CoA Synthetase ATP_SLP ATP-¹³C (Substrate-Level) SuccinylCoA->ATP_SLP GDP/ADP → GTP/ATP Fumarate Fumarate-¹³C Succinate->Fumarate Succinate Dehydrogenase FADH2 FADH₂-¹³C Succinate->FADH2 FAD → Malate Malate-¹³C Fumarate->Malate Fumarase OAA Oxaloacetate-¹³C Malate->OAA Malate Dehydrogenase Malate->NADH NAD⁺ → ATP_OxPhos ATP-¹³C (Oxidative Phosphorylation) ETC Electron Transport Chain NADH->ETC FADH2->ETC ETC->ATP_OxPhos

Figure 1: Metabolic pathway of 2-ketoglutaric acid to ATP.

Quantitative Data on ATP Production from α-Ketoglutarate

While direct quantification of ATP production from ¹³C-2-ketoglutarate is a primary goal for many researchers, published data specifically detailing this is sparse. However, studies using unlabeled α-ketoglutarate in isolated mitochondria provide a valuable baseline and demonstrate the feasibility of such measurements. One study, for example, measured total ATP synthesis and substrate-level phosphorylation (SLP) in isolated mouse brain mitochondria using α-ketoglutarate as the respiratory substrate. The results from this study are summarized in the table below.

ConditionOrganTotal ATP Synthesis (nmol ATP/min/mg protein)Substrate-Level Phosphorylation (nmol ATP/min/mg protein)
Wild-TypeOlfactory Bulb~140~70
Ndufs4 KOOlfactory Bulb~80~36
Wild-TypeBrainstem~120~60
Ndufs4 KOBrainstem~120~60

Table 1: ATP Synthesis Rates in Isolated Mouse Brain Mitochondria with α-Ketoglutarate as Substrate. Data are adapted from a study on mitochondrial dysfunction. The values represent approximate measurements and highlight the contribution of both oxidative phosphorylation and substrate-level phosphorylation to the total ATP pool derived from α-ketoglutarate.

By employing ¹³C-2-ketoglutarate as the tracer in a similar experimental setup, researchers can specifically quantify the amount of ¹³C-labeled ATP produced, thereby directly measuring the contribution of exogenous AKG to the total ATP pool.

Experimental Protocols

This section provides detailed methodologies for conducting experiments to trace the metabolism of ¹³C-2-ketoglutaric acid and quantify its contribution to ATP production.

¹³C-2-Ketoglutaric Acid Tracer Experiments in Cultured Cells

This protocol outlines the general workflow for a ¹³C-MFA experiment using cultured cells.

Cell_Culture_Workflow Figure 2: Workflow for ¹³C-AKG Tracing in Cultured Cells Start Seed Cells Incubate Incubate to Desired Confluency Start->Incubate Label Replace with Medium Containing ¹³C-2-Ketoglutaric Acid Incubate->Label Incubate_Label Incubate for Isotopic Steady-State Label->Incubate_Label Quench Quench Metabolism (e.g., with cold methanol) Incubate_Label->Quench Extract Extract Metabolites Quench->Extract Analyze Analyze by LC-MS/MS or NMR Extract->Analyze Data_Analysis Data Analysis and Flux Calculation Analyze->Data_Analysis

Figure 2: Workflow for ¹³C-AKG tracing in cultured cells.

Materials:

  • Cell line of interest

  • Appropriate cell culture medium

  • ¹³C-labeled 2-ketoglutaric acid (e.g., [U-¹³C₅]-2-ketoglutaric acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, LC-MS grade, ice-cold

  • Water, LC-MS grade

  • Chloroform, LC-MS grade

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen

Protocol:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard medium.

    • Remove the standard medium and wash the cells twice with pre-warmed, ice-cold PBS.

    • Replace the medium with a custom medium containing the desired concentration of ¹³C-2-ketoglutaric acid. Ensure other carbon sources are at defined concentrations.

    • Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and metabolic rates but is typically in the range of hours.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and immediately adding ice-cold 80% methanol. Alternatively, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled tube.

    • Perform a biphasic extraction by adding water and chloroform to separate polar and nonpolar metabolites.

    • Centrifuge to separate the phases and collect the aqueous layer containing polar metabolites, including TCA cycle intermediates and ATP.

  • Sample Analysis:

    • Dry the aqueous extract under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS or NMR analysis.

    • Analyze the samples to determine the mass isotopomer distributions (MIDs) of TCA cycle intermediates and ATP.

Tracing ¹³C-2-Ketoglutarate Metabolism in Isolated Mitochondria

This protocol allows for the direct measurement of ATP synthesis from ¹³C-AKG in a controlled in vitro system.

Mitochondria_Isolation_Workflow Figure 3: Workflow for ¹³C-AKG Tracing in Isolated Mitochondria Start Harvest Cells or Tissue Homogenize Homogenize in Isolation Buffer Start->Homogenize Centrifuge_Low Low-Speed Centrifugation (remove nuclei and debris) Homogenize->Centrifuge_Low Centrifuge_High High-Speed Centrifugation (pellet mitochondria) Centrifuge_Low->Centrifuge_High Wash Wash Mitochondrial Pellet Centrifuge_High->Wash Resuspend Resuspend in Respiration Buffer Wash->Resuspend Incubate Incubate with ¹³C-AKG, ADP, and Pi Resuspend->Incubate Measure_ATP Measure ¹³C-ATP Production Incubate->Measure_ATP End Data Analysis Measure_ATP->End

Figure 3: Workflow for ¹³C-AKG tracing in isolated mitochondria.

Materials:

  • Fresh tissue or cultured cells

  • Mitochondrial isolation buffer

  • Respiration buffer

  • ¹³C-labeled 2-ketoglutaric acid

  • ADP and inorganic phosphate (Pi)

  • Luciferin/luciferase-based ATP assay kit

  • Luminometer

  • LC-MS/MS system

Protocol:

  • Mitochondrial Isolation:

    • Isolate mitochondria from fresh tissue or cultured cells using differential centrifugation. This involves homogenization in an isotonic buffer, followed by a series of centrifugation steps to separate mitochondria from other cellular components.

  • Incubation and ATP Synthesis:

    • Resuspend the isolated mitochondria in a respiration buffer containing ¹³C-2-ketoglutaric acid as the substrate.

    • Initiate ATP synthesis by adding ADP and Pi.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • Measurement of ¹³C-ATP Production:

    • At various time points, take aliquots of the reaction mixture and quench the reaction.

    • Measure total ATP production using a standard luciferase-based assay.

    • To specifically quantify ¹³C-labeled ATP, analyze the quenched samples by LC-MS/MS. This will allow for the separation of ATP from other nucleotides and the determination of its mass isotopomer distribution.

LC-MS/MS Method for ¹³C-Labeled ATP Analysis

This protocol provides a general framework for the analysis of ¹³C-labeled ATP using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Chromatography:

  • Column: A reversed-phase C18 column is commonly used for nucleotide separation.

  • Mobile Phase: A gradient elution using an ion-pairing reagent (e.g., tributylamine) in an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

  • Flow Rate: Optimized for the specific column and system.

  • Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for nucleotides.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both unlabeled (¹²C) and ¹³C-labeled ATP isotopologues. For example, for uniformly labeled ¹³C₁₀-ATP, the precursor ion will have a mass shift of +10 Da compared to unlabeled ATP.

  • Data Analysis: The peak areas of the different ATP isotopologues are integrated to determine their relative abundances.

Data Analysis and Interpretation

The data generated from ¹³C tracer experiments require specialized software for analysis to calculate metabolic fluxes.

Mass Isotopomer Distribution (MID) Analysis

The raw data from MS analysis provides the relative abundance of different mass isotopologues for each measured metabolite. This mass isotopomer distribution (MID) is corrected for the natural abundance of ¹³C. The corrected MIDs of TCA cycle intermediates and ATP are then used for flux calculations.

Metabolic Flux Analysis (MFA)

¹³C-MFA software, such as OpenFLUX or FiatFlux, is used to estimate intracellular fluxes. These programs use an iterative algorithm to find the set of fluxes that best fit the experimentally measured MIDs and extracellular flux rates (e.g., uptake of ¹³C-AKG and secretion of metabolites).

The output of the MFA is a quantitative map of metabolic fluxes, including the rate of ¹³C-AKG entry into the TCA cycle, the flux through KGDHC and SCS, and the rate of ATP production from both substrate-level phosphorylation and oxidative phosphorylation that can be attributed to the metabolism of 2-ketoglutarate.

Conclusion

The use of 2-ketoglutaric acid-¹³C as a metabolic tracer offers a powerful and precise method for elucidating its contribution to cellular ATP production. By combining stable isotope labeling with advanced analytical techniques and computational modeling, researchers can gain a quantitative understanding of mitochondrial bioenergetics. The detailed protocols and data analysis frameworks presented in this guide provide a comprehensive resource for scientists and drug development professionals seeking to investigate the intricate role of 2-ketoglutarate in health and disease. This approach holds immense potential for identifying novel therapeutic targets and developing innovative strategies to modulate cellular metabolism for the treatment of a wide range of metabolic disorders.

References

Unraveling the Metabolic Fate of 2-Ketoglutaric Acid: A Technical Guide to ¹³C Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid (α-KG), a pivotal intermediate in the tricarboxylic acid (TCA) cycle, stands at the crossroads of carbon and nitrogen metabolism. Its role extends beyond bioenergetics, acting as a crucial signaling molecule and a co-substrate for a variety of dioxygenases involved in epigenetic regulation and cellular signaling. Understanding the metabolic flux through pathways involving α-KG is paramount for elucidating disease mechanisms, particularly in cancer, and for the development of novel therapeutic strategies. The use of stable isotope-labeled 2-Ketoglutaric acid, specifically with Carbon-13 (¹³C), in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR), has revolutionized our ability to trace its metabolic fate in intricate biological systems.

This technical guide provides an in-depth overview of the discovery and analysis of 2-Ketoglutaric acid-¹³C (α-KG-¹³C) metabolic pathways. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to design, execute, and interpret isotope tracing experiments involving this key metabolite. The guide details experimental protocols, presents quantitative data in a structured format, and visualizes the complex signaling and metabolic networks using Graphviz diagrams.

Core Metabolic Pathways of 2-Ketoglutaric Acid

2-Ketoglutaric acid is a central hub in cellular metabolism. Its primary metabolic pathways include:

  • The Tricarboxylic Acid (TCA) Cycle: α-KG is a key intermediate in the canonical, oxidative TCA cycle, where it is decarboxylated by α-ketoglutarate dehydrogenase (OGDH) to succinyl-CoA, generating NADH.

  • Reductive Carboxylation: In certain cellular contexts, particularly under hypoxia or in cancer cells with specific mutations, α-KG can undergo reductive carboxylation by isocitrate dehydrogenase (IDH) to form isocitrate and subsequently citrate. This pathway is a significant source of cytosolic acetyl-CoA for fatty acid synthesis.

  • Glutaminolysis: α-KG is a direct product of glutamine metabolism. Glutamine is converted to glutamate by glutaminase (GLS), and glutamate is then converted to α-KG by glutamate dehydrogenase (GLUD) or aminotransferases. This anaplerotic pathway replenishes TCA cycle intermediates.

  • Transamination Reactions: α-KG serves as a primary nitrogen acceptor in transamination reactions, facilitating the synthesis and degradation of various amino acids.

  • 2-Oxoglutarate-Dependent Dioxygenase (2-OGDD) Reactions: α-KG is an essential co-substrate for a large family of 2-OGDDs, which are involved in diverse processes including histone and DNA demethylation, prolyl hydroxylation of hypoxia-inducible factors (HIF), and collagen biosynthesis.[1][2]

Quantitative Analysis of α-KG-¹³C Metabolism

The introduction of ¹³C-labeled α-KG allows for the precise quantification of its contribution to various downstream metabolites. This is typically achieved through ¹³C Metabolic Flux Analysis (¹³C-MFA).[3][4][5] The data is often presented as isotopologue distributions, which show the relative abundance of molecules with different numbers of ¹³C atoms, or as metabolic flux maps, which depict the rates of metabolic reactions.

Table 1: Isotopologue Distribution in TCA Cycle Intermediates Following [U-¹³C₅]-Glutamate Tracing

This table illustrates the fractional enrichment of ¹³C in key TCA cycle metabolites after administration of uniformly labeled ¹³C₅-glutamate, which is a direct precursor to α-KG. The data reflects the entry and metabolism of the ¹³C-labeled α-KG in the TCA cycle.

MetaboliteM+0M+1M+2M+3M+4M+5
α-Ketoglutarate5.2%1.8%3.5%8.1%15.3%66.1%
Succinate10.5%2.1%5.8%20.4%61.2%N/A
Fumarate12.1%2.5%6.2%22.8%56.4%N/A
Malate11.8%2.3%6.0%21.9%58.0%N/A
Citrate25.3%4.1%15.7%18.2%30.1%6.6%
Glutamate6.1%1.9%3.8%8.9%16.2%63.1%

M+n represents the isotopologue with 'n' ¹³C atoms. Data is representative and compiled from typical ¹³C-MFA experiments.

Table 2: Metabolic Flux Ratios in Central Carbon Metabolism

Metabolic flux ratios provide a quantitative comparison of the activity of converging metabolic pathways. The data below is derived from experiments using ¹³C-labeled glucose and glutamine to probe the relative contributions to the TCA cycle.

Flux RatioDescriptionValue (Relative Units)
Pyruvate Dehydrogenase / Pyruvate CarboxylaseRatio of glucose-derived carbon entering the TCA cycle via PDH versus anaplerotic PC.3.2 ± 0.4
Glutaminolysis / Glycolysis Contribution to TCARelative contribution of glutamine versus glucose to the α-KG pool.0.8 ± 0.1
Oxidative / Reductive TCA FluxRatio of forward (oxidative) to reverse (reductive) flux through the TCA cycle.5.1 ± 0.7

Values are illustrative of typical findings in cancer cell lines and can vary significantly based on cell type and conditions.

Experimental Protocols

¹³C Metabolic Flux Analysis (¹³C-MFA) using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the key steps for conducting a steady-state ¹³C-MFA experiment to investigate α-KG metabolism.

a. Cell Culture and Isotope Labeling:

  • Culture cells to mid-exponential growth phase in standard medium.

  • Replace the standard medium with an identical medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₅]-glutamine or a specific ¹³C-labeled 2-Ketoglutaric acid ester).

  • Incubate the cells for a duration sufficient to achieve isotopic steady-state. This is typically determined empirically but is often equivalent to several cell doubling times.

b. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

  • Scrape the cells and collect the cell suspension.

  • Perform a biphasic extraction using a mixture of chloroform, methanol, and water to separate polar metabolites from lipids and proteins.

  • Collect the polar phase containing the TCA cycle intermediates.

c. Sample Derivatization:

  • Dry the polar extract under a stream of nitrogen gas.

  • Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common method is methoximation followed by silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

d. GC-MS Analysis:

  • Inject the derivatized sample into a GC-MS system.

  • Separate the metabolites on a suitable capillary column.

  • Analyze the eluting compounds by mass spectrometry, collecting full scan data to determine the mass isotopologue distributions of α-KG and other TCA cycle intermediates.

e. Data Analysis and Flux Calculation:

  • Correct the raw MS data for the natural abundance of ¹³C.

  • Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured isotopologue distributions to a metabolic network model.

  • The software performs an iterative optimization to estimate the metabolic fluxes that best reproduce the experimental data.

Hyperpolarized ¹³C Magnetic Resonance Spectroscopy (MRS) for In Vivo Flux Analysis

This protocol describes the use of hyperpolarized [1-¹³C]-α-ketoglutarate to monitor its conversion to glutamate in real-time in vivo, providing a measure of aminotransferase activity.

a. Preparation of Hyperpolarized [1-¹³C]-α-Ketoglutarate:

  • Prepare a sample of [1-¹³C]-α-ketoglutaric acid with a stable radical (e.g., trityl radical).

  • Place the sample in a dynamic nuclear polarization (DNP) polarizer and cool to ~1 K in a strong magnetic field.

  • Irradiate the sample with microwaves at a frequency corresponding to the electron paramagnetic resonance of the radical to transfer polarization from the electrons to the ¹³C nuclei.

  • Rapidly dissolve the hyperpolarized sample in a superheated aqueous solution to create an injectable formulation.

b. In Vivo Administration and Data Acquisition:

  • Inject the hyperpolarized [1-¹³C]-α-KG solution intravenously into the subject (e.g., a tumor-bearing mouse).

  • Immediately begin acquiring ¹³C MRS data from the region of interest using a specialized pulse sequence.

  • Acquire data dynamically over a period of 1-2 minutes to capture the conversion of hyperpolarized [1-¹³C]-α-KG to [1-¹³C]-glutamate.

c. Data Analysis:

  • Process the acquired MRS data to generate spectra as a function of time.

  • Identify and quantify the signal intensities of [1-¹³C]-α-KG and [1-¹³C]-glutamate at each time point.

  • Fit the time-course data to a kinetic model to determine the rate of conversion, which reflects the metabolic flux through the transamination reaction.

Visualization of Metabolic and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows related to 2-Ketoglutaric acid metabolism.

experimental_workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture & ¹³C Labeling quenching 2. Metabolic Quenching cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction derivatization 4. Derivatization extraction->derivatization gcms 5. GC-MS Analysis derivatization->gcms Sample Injection data_processing 6. Data Processing gcms->data_processing flux_analysis 7. ¹³C-MFA data_processing->flux_analysis results Quantitative Flux Data flux_analysis->results Flux Map

Caption: Workflow for ¹³C Metabolic Flux Analysis (¹³C-MFA).

tca_cycle Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH (oxidative) Isocitrate->aKG IDH (reductive) SuccinylCoA Succinyl-CoA aKG->SuccinylCoA OGDH Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH AcetylCoA->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Glutamate->aKG GLUD/TA

Caption: Central role of α-Ketoglutarate in the TCA Cycle.

aKG_signaling aKG α-Ketoglutarate OGDD 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) aKG->OGDD Co-substrate Histone_Demethylases Histone Demethylases (KDMs) OGDD->Histone_Demethylases TET_Enzymes TET Enzymes (DNA Demethylation) OGDD->TET_Enzymes PHDs Prolyl Hydroxylases (PHDs) OGDD->PHDs Collagen_Prolyl_Hydroxylase Collagen Prolyl-4-Hydroxylase OGDD->Collagen_Prolyl_Hydroxylase Epigenetic_Regulation Epigenetic_Regulation Histone_Demethylases->Epigenetic_Regulation TET_Enzymes->Epigenetic_Regulation HIF1a_Degradation HIF-1α Degradation PHDs->HIF1a_Degradation Hydroxylation HIF1a HIF-1α HIF1a->HIF1a_Degradation Collagen_Synthesis Collagen_Synthesis Collagen_Prolyl_Hydroxylase->Collagen_Synthesis

Caption: α-Ketoglutarate as a co-substrate for 2-OGDDs.

Conclusion

The study of 2-Ketoglutaric acid-¹³C metabolic pathways offers a powerful lens through which to view the intricate metabolic reprogramming that occurs in health and disease. The methodologies detailed in this guide, from ¹³C-MFA with GC-MS to in vivo hyperpolarized ¹³C MRS, provide a robust toolkit for researchers to quantitatively probe these pathways. The ability to trace the flow of carbon from α-KG into the TCA cycle, anabolic pathways, and signaling processes is critical for identifying metabolic vulnerabilities in diseases like cancer and for developing targeted therapeutic interventions. As analytical technologies continue to advance, the precision and scope of these investigations will undoubtedly expand, further illuminating the central role of 2-Ketoglutaric acid in cellular metabolism and regulation.

References

A Researcher's Guide to 13C Labeled Compounds: Principles and Practice

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the core principles and applications of Carbon-13 isotope tracing.

Stable isotope labeling with Carbon-13 (¹³C) has become an indispensable tool in modern biological and biomedical research. By replacing the naturally abundant ¹²C with its heavier, non-radioactive isotope, researchers can trace the metabolic fate of compounds, elucidate complex biochemical pathways, and quantify metabolic fluxes with remarkable precision. This guide provides a comprehensive overview of the fundamental principles, experimental methodologies, and data interpretation techniques associated with the use of ¹³C labeled compounds.

Core Principles of ¹³C Isotope Labeling

The fundamental principle of ¹³C isotopic labeling lies in the ability to introduce a "tagged" version of a molecule into a biological system and track its journey.[1] Unlike radioactive isotopes, ¹³C is a stable, non-radioactive isotope of carbon, making it safe for a wide range of in vitro and in vivo studies.[2] The key is that analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between molecules containing ¹²C and those incorporating the heavier ¹³C isotope.[1][2]

When a ¹³C-labeled substrate, such as [U-¹³C]-glucose (where "U" signifies that all six carbon atoms are ¹³C), is supplied to cells or an organism, it is taken up and processed through various metabolic pathways.[1] The ¹³C atoms are incorporated into a multitude of downstream metabolites, effectively "labeling" them. By analyzing the mass shifts in these metabolites, researchers can trace the flow of carbon atoms and quantify the activity of different metabolic routes, a technique known as metabolic flux analysis (MFA).

Data Presentation: Quantitative Insights from ¹³C Labeling

A primary output of ¹³C labeling experiments is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), and so on, up to M+n (all ¹³C) isotopologues. This data provides a quantitative snapshot of how the labeled substrate has contributed to the synthesis of downstream molecules.

Table 1: Mass Isotopologue Distribution (MID) of Glycolytic Intermediates in Cancer Cells Labeled with [U-¹³C]-Glucose
MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)M+6 (%)
Glucose-6-Phosphate5.21.83.54.18.315.162.0
Fructose-1,6-Bisphosphate6.12.04.05.29.817.355.6
Dihydroxyacetone phosphate (DHAP)25.35.110.259.4---
3-Phosphoglycerate (3PG)28.16.212.553.2---
Phosphoenolpyruvate (PEP)30.57.013.848.7---
Pyruvate35.28.115.041.7---
Lactate36.88.515.339.4---

This table presents hypothetical but representative MID data for key glycolytic intermediates in cancer cells cultured with uniformly labeled ¹³C-glucose. The high abundance of M+6 in glucose-6-phosphate indicates significant uptake of the labeled glucose. The distribution in downstream metabolites like pyruvate and lactate reflects the active glycolytic flux.

Table 2: ¹³C Enrichment in TCA Cycle Intermediates Following [U-¹³C]-Glucose Labeling with and without a Metabolic Inhibitor
Metabolite¹³C Enrichment (%) - Control¹³C Enrichment (%) - Inhibitor X
Citrate45.825.3
Aconitate43.222.8
Isocitrate44.123.5
α-Ketoglutarate38.518.9
Succinate30.112.4
Fumarate28.911.8
Malate32.614.7
Aspartate35.416.2

This table illustrates the impact of a hypothetical metabolic inhibitor on the incorporation of ¹³C from glucose into the Tricarboxylic Acid (TCA) cycle intermediates. The reduced ¹³C enrichment in the presence of Inhibitor X suggests a disruption in the metabolic flux from glycolysis into the TCA cycle.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible data from ¹³C labeling studies. Below are generalized yet detailed methodologies for key experiments.

Protocol 1: Steady-State ¹³C-Glucose Labeling of Adherent Mammalian Cells for LC-MS Analysis

Objective: To determine the contribution of glucose to central carbon metabolism at isotopic steady state.

Materials:

  • Adherent mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Glucose-free DMEM

  • [U-¹³C₆]-Glucose

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: 80% Methanol / 20% Water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvesting. Culture under standard conditions (37°C, 5% CO₂).

  • Preparation of Labeling Medium: Prepare DMEM by dissolving glucose-free DMEM powder in Milli-Q water. Supplement as required for the specific cell line and add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Add 10% dFBS.

  • Adaptation Phase (Optional but Recommended): For steady-state analysis, it is often beneficial to adapt the cells to the labeling medium for at least 24-48 hours to ensure isotopic equilibrium is reached.

  • Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed, glucose-free DMEM.

    • Add the pre-warmed ¹³C-labeling medium to the wells.

  • Incubation: Incubate the cells for a predetermined period to achieve isotopic steady state. This is typically 24 hours or longer, depending on the cell doubling time and the metabolites of interest.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells with 1 mL of ice-cold PBS to remove any remaining extracellular labeled medium.

    • Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol/water solution to each well to quench all enzymatic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the quenching solution using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the extracted metabolites to a new tube.

  • Sample Preparation for LC-MS: Dry the metabolite extract using a vacuum concentrator. The dried pellet can be stored at -80°C or reconstituted in a suitable solvent for LC-MS analysis.

Protocol 2: ¹³C-Glutamine Tracing in Cancer Cells

Objective: To investigate the metabolic fate of glutamine, particularly its role in anaplerosis and reductive carboxylation in cancer cells.

Materials:

  • Cancer cell line (e.g., Glioblastoma cells)

  • Standard cell culture medium (e.g., DMEM)

  • Glutamine-free DMEM

  • [U-¹³C₅]-Glutamine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching and Extraction solvents (as in Protocol 1)

Methodology:

  • Cell Culture: Seed cancer cells in 10-cm dishes and culture to ~80% confluency.

  • Media Preparation: Prepare glutamine-free DMEM supplemented with dFBS and the desired concentration of glucose. A separate stock solution of [U-¹³C₅]-Glutamine is prepared and added to the medium to the final desired concentration (e.g., 2 mM).

  • Labeling Procedure:

    • Wash cells twice with PBS.

    • Incubate cells in a glutamine-free medium for 1 hour to deplete intracellular glutamine pools.

    • Replace the depletion medium with the pre-warmed ¹³C-glutamine containing medium.

    • Incubate for the desired time points (e.g., 1, 4, 8, 24 hours) to track the dynamic incorporation of ¹³C.

  • Metabolite Quenching and Extraction: Follow the same procedure as outlined in Protocol 1 (steps 6 and 7).

Mandatory Visualizations

Diagrams created using the Graphviz DOT language are provided below to illustrate key experimental and biological concepts.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Adherent Mammalian Cells) MediaPrep 2. Prepare Labeling Medium ([U-13C]-Glucose) Labeling 3. Introduce Labeling Medium MediaPrep->Labeling Incubation 4. Incubate to Isotopic Steady State Labeling->Incubation Quenching 5. Quench Metabolism (-80°C Methanol) Incubation->Quenching Extraction 6. Extract Metabolites Quenching->Extraction LCMS 7. LC-MS Analysis Extraction->LCMS DataAnalysis 8. Data Analysis (MID, Flux Calculation) LCMS->DataAnalysis

Caption: Experimental workflow for a ¹³C labeling experiment.

glycolysis_tca cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose (13C) G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP GAPDHAP G3P / DHAP F16BP->GAPDHAP PEP PEP GAPDHAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG alpha-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA OAA->AcetylCoA Glutamine Glutamine (13C) Glutamine->aKG Anaplerosis mTOR_signaling cluster_inputs Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects Nutrients Nutrients (e.g., Amino Acids) mTORC1 mTORC1 Nutrients->mTORC1 GrowthFactors Growth Factors GrowthFactors->mTORC1 ProteinSynth Protein Synthesis (S6K, 4E-BP1) mTORC1->ProteinSynth LipidSynth Lipid Synthesis mTORC1->LipidSynth Autophagy Autophagy Inhibition mTORC1->Autophagy

References

Unraveling Metabolic Networks: A Technical Guide to 2-Ketoglutaric Acid-¹³C Isotope Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism, sitting at the crossroads of the tricarboxylic acid (TCA) cycle and nitrogen metabolism.[1][2][3][4][5] Its central role makes it a critical molecule for understanding cellular bioenergetics, biosynthesis, and signaling. The use of stable isotope-labeled 2-Ketoglutaric acid, particularly with ¹³C, has emerged as a powerful technique for tracing metabolic pathways and quantifying fluxes in both healthy and diseased states. This in-depth technical guide provides a comprehensive overview of the application of 2-Ketoglutaric acid-¹³C isotopes in exploratory research, with a focus on experimental design, data interpretation, and the elucidation of complex biological systems.

Stable isotope tracing using ¹³C-labeled substrates allows researchers to follow the journey of carbon atoms through various metabolic pathways. By introducing 2-Ketoglutaric acid with one or more ¹³C atoms, scientists can track its conversion into other metabolites using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This approach provides invaluable insights into the dynamic nature of cellular metabolism, which is often dysregulated in diseases like cancer.

Core Applications in Research and Drug Development

The use of 2-Ketoglutaric acid-¹³C isotopes is instrumental in several key areas of research:

  • Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways is crucial for understanding cellular physiology. ¹³C-MFA, in conjunction with computational modeling, allows for the precise determination of intracellular fluxes, revealing how cells utilize different substrates and adapt their metabolism to changing conditions.

  • Elucidating Drug Mechanism of Action: Many therapeutic agents exert their effects by modulating metabolic pathways. Tracing the metabolic fate of ¹³C-labeled 2-Ketoglutaric acid in the presence and absence of a drug can reveal its specific molecular targets and downstream effects on cellular metabolism.

  • Biomarker Discovery: Alterations in 2-Ketoglutaric acid metabolism can serve as biomarkers for various diseases. Isotope tracing studies can help identify and validate these metabolic signatures, paving the way for new diagnostic and prognostic tools.

  • Understanding Disease Pathophysiology: By comparing metabolic fluxes in healthy versus diseased cells or tissues, researchers can gain a deeper understanding of the metabolic reprogramming that underlies various pathologies, including cancer, neurodegenerative disorders, and metabolic syndrome.

Quantitative Data from Isotope Tracing Studies

The quantitative data obtained from 2-Ketoglutaric acid-¹³C tracing experiments are typically presented as isotopologue distributions. An isotopologue is a molecule that differs only in its isotopic composition. Mass spectrometry and NMR spectroscopy can distinguish between these different isotopologues, providing a detailed picture of how the ¹³C label is incorporated into downstream metabolites.

Below are representative tables summarizing the kind of quantitative data that can be generated from such studies.

Table 1: Isotopologue Distribution in TCA Cycle Intermediates after Incubation with [U-¹³C₅]-2-Ketoglutaric Acid

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Citrate10.25.115.38.140.820.5
Succinate12.56.318.89.431.321.7
Fumarate15.17.522.611.328.315.2
Malate14.87.422.211.129.614.9
Aspartate20.310.130.415.218.15.9
Glutamate5.72.88.54.325.653.1

M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.

Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA

Metabolic FluxControl CellsTreated CellsFold Change
Glycolysis100 ± 5.2150 ± 7.81.5
TCA Cycle (oxidative)80 ± 4.160 ± 3.50.75
Anaplerosis (from Glutamine)30 ± 2.545 ± 3.11.5
Fatty Acid Synthesis25 ± 1.915 ± 1.20.6

Fluxes are normalized to the rate of glucose uptake.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable results in stable isotope tracing experiments. Below are generalized protocols for key experiments involving 2-Ketoglutaric acid-¹³C isotopes.

Protocol 1: Cell Culture and ¹³C Labeling
  • Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and proliferate.

  • Isotope Labeling Medium: Prepare a labeling medium by replacing the standard glucose and/or glutamine with their ¹³C-labeled counterparts. For tracing 2-Ketoglutaric acid metabolism, [U-¹³C₅]-Glutamine is often used as a precursor, as it is readily taken up by cells and converted to ¹³C-labeled 2-Ketoglutaric acid. Alternatively, cell-permeable esters of ¹³C-labeled 2-Ketoglutaric acid can be used.

  • Labeling: When cells reach the desired confluency (typically 70-80%), replace the standard medium with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a specific period to allow for the incorporation of the ¹³C label into downstream metabolites. The optimal labeling time depends on the specific metabolic pathway and the turnover rate of the metabolites of interest and should be determined empirically.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline (PBS). Extract the intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) and scraping the cells.

  • Sample Preparation: Centrifuge the cell extracts to pellet debris. The supernatant containing the metabolites is then dried under a stream of nitrogen or using a vacuum concentrator.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Derivatization: The dried metabolite extracts must be derivatized to increase their volatility for GC-MS analysis. A common method is two-step derivatization involving methoximation followed by silylation.

  • GC-MS Instrumentation: Use a GC system coupled to a mass spectrometer. A typical setup includes a capillary column suitable for separating polar metabolites.

  • Injection and Separation: Inject the derivatized sample into the GC. The temperature of the GC oven is programmed to ramp up, allowing for the separation of different metabolites based on their boiling points and interactions with the column.

  • Mass Spectrometry: As the separated metabolites elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact ionization) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the data in either full scan mode (to identify all detectable metabolites) or selected ion monitoring (SIM) mode (to quantify specific ions with higher sensitivity).

  • Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify and quantify the different isotopologues of 2-Ketoglutaric acid and other TCA cycle intermediates. The fractional abundance of each isotopologue is calculated by correcting for the natural abundance of ¹³C.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • NMR Instrumentation: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • Data Acquisition: Acquire one-dimensional (1D) ¹³C NMR spectra. Two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC, can also be employed to resolve overlapping signals and aid in metabolite identification.

  • Data Analysis: Process the NMR spectra using appropriate software. The chemical shifts and coupling patterns in the ¹³C spectra provide information about the position of the ¹³C label within the metabolite molecules. The relative peak areas are used to quantify the abundance of different isotopologues.

Visualization of Pathways and Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using the DOT language for Graphviz.

metabolic_pathway cluster_tca TCA Cycle cluster_glutamine Glutamine Metabolism Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH Succinyl_CoA Succinyl-CoA alpha_KG->Succinyl_CoA α-KGDH Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS Glutamate->alpha_KG GDH/Transaminase

Caption: Central role of α-Ketoglutarate in the TCA cycle and its connection to glutamine metabolism.

experimental_workflow start 1. Cell Culture labeling 2. ¹³C-Labeling with [U-¹³C₅]-Glutamine start->labeling extraction 3. Metabolite Extraction labeling->extraction analysis 4. GC-MS or NMR Analysis extraction->analysis data_processing 5. Data Processing and Isotopologue Analysis analysis->data_processing mfa 6. ¹³C-Metabolic Flux Analysis data_processing->mfa interpretation 7. Biological Interpretation mfa->interpretation

Caption: A typical experimental workflow for ¹³C metabolic flux analysis using stable isotope tracing.

signaling_pathway cluster_epigenetics Epigenetic Regulation cluster_hif Hypoxia Signaling alpha_KG α-Ketoglutarate TET_enzymes TET Enzymes alpha_KG->TET_enzymes Cofactor JmjC_demethylases JmjC-domain Histone Demethylases alpha_KG->JmjC_demethylases Cofactor PHDs Prolyl Hydroxylases alpha_KG->PHDs Cofactor DNA_demethylation DNA Demethylation TET_enzymes->DNA_demethylation Histone_demethylation Histone Demethylation JmjC_demethylases->Histone_demethylation HIF1a HIF-1α PHDs->HIF1a Degradation Degradation HIF1a->Degradation

Caption: α-Ketoglutarate as a key signaling molecule regulating epigenetic modifications and hypoxia response.

Conclusion

The use of 2-Ketoglutaric acid-¹³C isotopes provides a powerful and versatile tool for interrogating cellular metabolism. By enabling the precise tracking of carbon atoms through complex metabolic networks, this technique offers unparalleled insights into the metabolic adaptations that occur in various physiological and pathological contexts. The detailed experimental protocols and data analysis workflows outlined in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to advance our understanding of cellular metabolism and develop novel therapeutic strategies. The continued refinement of analytical techniques and computational modeling approaches will undoubtedly further enhance the utility of 2-Ketoglutaric acid-¹³C isotopes in unraveling the complexities of biological systems.

References

The Journey of a Carbon Skeleton: A Technical Guide to 2-Ketoglutaric Acid-¹³C as a Precursor for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the ability to trace the fate of key molecules is paramount to understanding physiological and pathological processes. 2-Ketoglutaric acid (α-Ketoglutarate), a central intermediate in the tricarboxylic acid (TCA) cycle, serves as a critical nexus between carbon and nitrogen metabolism.[1] Its carbon backbone is a fundamental building block for the biosynthesis of a variety of amino acids. By employing isotopically labeled 2-ketoglutaric acid, specifically with Carbon-13 (¹³C), researchers can meticulously track its transformation and incorporation into downstream amino acids. This technical guide provides an in-depth overview of the use of 2-ketoglutaric acid-¹³C as a precursor for amino acid synthesis, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying metabolic pathways and workflows.

Metabolic Significance of 2-Ketoglutaric Acid in Amino Acid Synthesis

2-Ketoglutaric acid is a key intermediate in the Krebs cycle and serves as the primary carbon skeleton for several amino acid synthesis pathways. The most direct conversion is the reductive amination of α-ketoglutarate to form glutamate, a reaction catalyzed by glutamate dehydrogenase. Glutamate, in turn, can be a precursor for other amino acids such as glutamine, proline, and arginine. Through its participation in the TCA cycle, the carbon atoms of 2-ketoglutaric acid can also be incorporated into other amino acid families.

Quantitative Analysis of ¹³C Incorporation from 2-Ketoglutaric Acid into Amino Acids

The enrichment of ¹³C from labeled 2-ketoglutaric acid into the amino acid pool can be quantified using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize hypothetical quantitative data representing typical results from such experiments in mammalian cell culture.

Table 1: Mass Isotopomer Distribution in Key Amino Acids after 24-hour Labeling with [U-¹³C₅]-2-Ketoglutaric Acid

Amino AcidM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Glutamate10.55.28.315.120.740.2
Glutamine12.16.89.516.221.334.1
Proline45.310.112.515.89.76.6
Aspartate60.715.210.18.34.11.6
Alanine75.212.87.43.11.00.5

M+n represents the fraction of the amino acid pool containing 'n' ¹³C atoms.

Table 2: Positional ¹³C Enrichment in Glutamate Derived from [2-¹³C]-2-Ketoglutaric Acid

Carbon Position¹³C Enrichment (%)
C15.2
C248.5
C312.3
C410.1
C54.9

This table illustrates how the specific position of the ¹³C label in the precursor influences the labeling pattern of the product.

Experimental Protocols

I. Cell Culture and Isotopic Labeling with 2-Ketoglutaric Acid-¹³C

This protocol outlines the general procedure for labeling mammalian cells with ¹³C-2-ketoglutaric acid.

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 2-Ketoglutaric acid-¹³C (e.g., [U-¹³C₅]-2-ketoglutaric acid or position-specific labeled)

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow in complete medium until they reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without glucose and glutamine) with dialyzed FBS, antibiotics, and the desired concentration of ¹³C-2-ketoglutaric acid (typically 2-4 mM). Adjust the concentrations of other essential nutrients as required by the specific cell line and experimental design.

  • Initiation of Labeling: Aspirate the standard growth medium from the cells and wash once with sterile PBS.

  • Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a time course sufficient to achieve isotopic steady-state in the metabolites of interest (typically ranging from a few hours to 24 hours).

  • Harvesting: At the end of the labeling period, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity. Proceed immediately to metabolite extraction.

II. Metabolite Extraction

This protocol describes a common method for extracting polar metabolites from cultured cells.

Materials:

  • 80% Methanol (v/v) in water, pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Quenching and Lysis: After washing with ice-cold PBS, add a sufficient volume of pre-chilled 80% methanol to the culture vessel to cover the cell monolayer.

  • Use a cell scraper to detach the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Collection of Extract: Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) without heating.

  • Store the dried extracts at -80°C until analysis.

III. GC-MS Analysis of ¹³C-Labeled Amino Acids

This protocol provides a general workflow for the derivatization and analysis of amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried metabolite extract

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Pyridine

  • GC-MS system equipped with an appropriate column (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Resuspend the dried metabolite extract in a solution of pyridine.

    • Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI).

    • Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization of the amino acids.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Separate the derivatized amino acids on the GC column using a suitable temperature gradient.

    • The separated compounds are then ionized (typically by electron ionization) and analyzed by the mass spectrometer.

  • Data Acquisition and Analysis:

    • Acquire mass spectra in either full scan mode to identify all detectable fragments or in selected ion monitoring (SIM) mode for targeted quantification of specific mass isotopomers.

    • Analyze the resulting mass spectra to determine the mass isotopomer distributions for each amino acid of interest. This involves correcting for the natural abundance of ¹³C and other isotopes. Specialized software is often used for this analysis.

Visualizing the Metabolic Journey

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways involved in the synthesis of amino acids from 2-ketoglutaric acid and a typical experimental workflow for tracing its ¹³C label.

Caption: Metabolic fate of 2-Ketoglutaric acid in the TCA cycle and amino acid synthesis.

experimental_workflow start Start: Cell Culture labeling Isotopic Labeling with [13C]-2-Ketoglutaric Acid start->labeling harvest Cell Harvesting and Metabolite Quenching labeling->harvest extraction Metabolite Extraction harvest->extraction derivatization Derivatization of Amino Acids extraction->derivatization analysis GC-MS or LC-MS/MS Analysis derivatization->analysis data Data Processing and Isotopomer Analysis analysis->data end End: Quantitative Flux Map data->end

Caption: Experimental workflow for tracing ¹³C from 2-ketoglutaric acid to amino acids.

Conclusion

The use of 2-ketoglutaric acid-¹³C as a metabolic tracer is a powerful technique for elucidating the intricate connections between central carbon metabolism and amino acid biosynthesis. By providing quantitative insights into the flux of carbon from the TCA cycle to the building blocks of proteins, this approach offers invaluable information for researchers in basic science and drug development. The detailed protocols and visualizations presented in this guide serve as a comprehensive resource for designing, executing, and interpreting experiments aimed at unraveling the metabolic fate of this crucial intermediate. As our understanding of metabolic reprogramming in disease, particularly in cancer, continues to grow, the methodologies described herein will undoubtedly play a vital role in the discovery of novel therapeutic targets and biomarkers.

References

Methodological & Application

Application Notes: Tracing Cellular Metabolism with 2-Ketoglutaric acid-13C using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid, also known as α-ketoglutarate (α-KG), is a pivotal intermediate in cellular metabolism. As a key component of the tricarboxylic acid (TCA) cycle, it sits at the crossroads of carbon and nitrogen metabolism, connecting energy production with amino acid biosynthesis and cellular signaling pathways.[1][2] The molecule's central role makes it a critical node for understanding metabolic reprogramming in various physiological and pathological states, including cancer and neurological disorders.[3][4]

Nuclear Magnetic Resonance (NMR) spectroscopy, when combined with stable isotope labeling, provides a powerful and non-invasive method to trace the metabolic fate of specific molecules in real-time. By introducing 2-Ketoglutaric acid enriched with the stable isotope Carbon-13 (¹³C), researchers can follow the journey of its carbon atoms through complex metabolic networks.[5] This technique allows for the quantitative measurement of metabolic fluxes, the elucidation of pathway activity, and the identification of novel metabolic transformations. These application notes provide a comprehensive guide to using ¹³C-labeled 2-Ketoglutaric acid in NMR-based metabolomics.

Principle of the Method

The foundation of this technique lies in the magnetic properties of the ¹³C nucleus. While the natural abundance of ¹³C is only about 1.1%, introducing a substrate highly enriched in ¹³C dramatically enhances its signal in an NMR spectrum. When cells metabolize ¹³C-labeled α-KG, the ¹³C atoms are incorporated into downstream products. Each carbon position in a molecule has a unique chemical shift (a specific resonance frequency) in the NMR spectrum, allowing for precise identification.

By analyzing the ¹³C NMR spectra, or more sensitively, the ¹H NMR spectra for ¹³C satellite peaks, one can:

  • Identify the metabolites derived from α-KG.

  • Determine the specific carbon positions that are labeled.

  • Quantify the degree of ¹³C enrichment in each metabolite pool, which is essential for metabolic flux analysis.

Advanced 2D NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), further enhance sensitivity and resolution by detecting the ¹³C nuclei indirectly through their attached protons, making it easier to distinguish labeled compounds in complex biological mixtures.

Key Applications

Metabolic Flux Analysis (MFA)

Tracing the distribution of ¹³C from labeled α-KG into TCA cycle intermediates (like succinate and malate) and connected amino acids (like glutamate, glutamine, and aspartate) allows for the precise quantification of metabolic rates through these pathways. This is invaluable for understanding how cells adapt their central carbon metabolism under different conditions, such as hypoxia or in response to drug treatment.

Detection of the Oncometabolite 2-Hydroxyglutarate (2-HG)

In cancers with mutations in the isocitrate dehydrogenase (IDH) 1 or 2 enzymes, α-KG is neomorphically reduced to the oncometabolite 2-hydroxyglutarate (2-HG). Using [1-¹³C]-α-KG or other specifically labeled isotopomers allows for the unambiguous detection of [1-¹³C]-2-HG production. This provides a direct method to assess mutant IDH activity and its response to targeted inhibitors. Hyperpolarized ¹³C NMR spectroscopy can dramatically increase the signal, enabling in vivo detection of this critical metabolic conversion.

Elucidating Enzyme Activity

The rate of consumption of ¹³C-α-KG and the corresponding appearance of ¹³C-labeled products can be monitored over time to determine the in-cell or in-vitro activity of key enzymes. This includes the α-ketoglutarate dehydrogenase complex (α-KGDH), which catalyzes a rate-limiting step in the TCA cycle, and various aminotransferases that link carbon and nitrogen metabolism.

Internal Standard for Quantification

¹³C-labeled 2-Ketoglutaric acid can serve as an ideal internal standard for accurately quantifying the absolute concentration of its unlabeled counterpart in biological samples using NMR or mass spectrometry.

Experimental Protocols

Protocol 1: In Vitro Cell Labeling and Metabolite Extraction
  • Cell Culture: Plate and grow cells of interest to the desired confluency (typically 80-90%) using standard cell culture protocols.

  • Labeling Medium Preparation: Prepare a culture medium containing the desired concentration of ¹³C-labeled 2-Ketoglutaric acid (e.g., [U-¹³C₅]-α-KG or [1-¹³C]-α-KG). The concentration should be optimized based on the specific cell line and experimental goals.

  • Isotope Labeling: Remove the standard culture medium and wash the cells once with pre-warmed PBS. Add the ¹³C-labeling medium and incubate the cells for a sufficient duration to approach isotopic steady state. This time should be determined empirically, but often ranges from 6 to 24 hours.

  • Metabolism Quenching: To halt all enzymatic activity, rapidly aspirate the medium and wash the cells with an ice-cold solution (e.g., PBS or saline). Immediately add a quenching solution, such as ice-cold 80% methanol, directly to the plate and place it on dry ice.

  • Metabolite Extraction: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube. Perform a polar/non-polar extraction, for example, by adding chloroform and water (e.g., methanol:water:chloroform ratio of 2.5:1:1 v/v/v). Vortex thoroughly and centrifuge at high speed to separate the phases.

  • Sample Preparation for NMR: Carefully collect the upper aqueous phase containing polar metabolites. Dry the extract completely using a vacuum concentrator. Reconstitute the dried pellet in a deuterated buffer (e.g., 500 µL D₂O with 50 mM phosphate buffer, pH 7.0) containing a known concentration of an internal standard for chemical shift referencing and quantification (e.g., DSS or TMSP). Transfer the final solution to a 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

Acquire data on a high-field NMR spectrometer (≥ 600 MHz is recommended for sensitivity and resolution).

A. 1D ¹³C{¹H} Spectroscopy (Direct Detection):

  • Purpose: Directly observe all ¹³C-containing molecules.

  • Key Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgdc or zgpg30 on Bruker systems).

    • Relaxation Delay (D1): 2-5 seconds to allow for adequate T1 relaxation.

    • Acquisition Time (AQ): 1-2 seconds.

    • Number of Scans (NS): 1024 or higher, depending on sample concentration.

B. 2D ¹H-¹³C HSQC Spectroscopy (Indirect Detection):

  • Purpose: Highly sensitive detection of ¹³C-labeled metabolites through their attached protons. Excellent for resolving overlapping signals.

  • Key Parameters:

    • Pulse Program: Standard HSQC sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

    • Spectral Width: ~12 ppm in the ¹H dimension, ~180 ppm in the ¹³C dimension.

    • Number of Increments: 256-512 in the indirect (¹³C) dimension.

    • ¹JCH Coupling Constant: Optimized for one-bond C-H couplings (~145 Hz).

Data Presentation and Interpretation

Data Analysis Workflow
  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw NMR data using appropriate software (e.g., TopSpin, MestReNova).

  • Peak Assignment: Identify metabolites by comparing the ¹H and ¹³C chemical shifts of the peaks in your spectra to reference values from databases (e.g., HMDB, BMRB) or experimental standards.

  • Quantification: Calculate fractional ¹³C enrichment by analyzing the intensity of ¹³C satellite peaks relative to the central ¹²C peak in high-resolution 1D ¹H spectra or by integrating peak volumes in 2D HSQC spectra. This data serves as the input for computational metabolic flux analysis software (e.g., INCA, Metran).

Reference Data Tables

Table 1: Approximate ¹³C Chemical Shifts of α-KG and Key Related Metabolites. Chemical shifts are reported in ppm relative to DSS/TMSP and can vary slightly with pH and buffer conditions.

MetaboliteC1 (Carboxyl)C2 (Keto/Alpha)C3C4C5 (Carboxyl)
2-Ketoglutaric acid ~174~200~31~34~182
Glutamate ~175~56~28~34~182
Glutamine ~175~55~28~32~178
Succinate ~183~35~35~183
2-Hydroxyglutarate ~181~73~28~32~182

Table 2: Typical NMR Acquisition Parameters for Metabolomics.

Parameter1D ¹³C{¹H} Experiment2D ¹H-¹³C HSQC Experiment
Spectrometer 600 MHz600 MHz
Pulse Program zgdc30hsqcedetgpsisp2.2
Acquisition Time 1.0 s0.15 s
Relaxation Delay 2.0 s1.5 s
Number of Scans 1024 - 409616 - 64
Spectral Width (¹H) N/A12 ppm
Spectral Width (¹³C) 240 ppm165 ppm
Temperature 298 K298 K

Visualizing Pathways and Workflows

// Node Definitions Isocitrate [label="Isocitrate", fillcolor="#F1F3F4", fontcolor="#202124"]; aKG [label="α-Ketoglutarate\n(α-KG)", fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse, style="filled,bold"]; SuccinylCoA [label="Succinyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; TwoHG [label="2-Hydroxyglutarate\n(2-HG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=plaintext, fontcolor="#5F6368"];

// Edges and Pathways Isocitrate -> aKG [label="IDH (WT)"]; aKG -> SuccinylCoA [label="α-KGDH"]; aKG -> Glutamate [label="GDH / \nTransaminases", dir=both]; Glutamate -> Glutamine [label="Glutamine\nSynthetase"]; aKG -> TwoHG [label="IDH (Mutant)", style=dashed, color="#34A853"]; SuccinylCoA -> TCA_Cycle [style=dotted];

// Invisible nodes for alignment {rank=same; Glutamate; TwoHG;} } .dot Caption: Central metabolic role of α-Ketoglutarate.

experimental_workflow cluster_wetlab Sample Preparation cluster_nmr Data Acquisition & Analysis A 1. Cell Culture B 2. Introduce [¹³C]-α-KG Medium A->B C 3. Quench Metabolism & Extract B->C D 4. Prepare NMR Sample (in D₂O) C->D E 5. Acquire NMR Data (1D ¹³C, 2D HSQC) D->E F 6. Process Spectra (FT, Phasing) E->F G 7. Assign Peaks & Quantify Enrichment F->G H 8. Metabolic Flux Calculation G->H

data_logic data NMR Spectra Raw Data (FID) chem_shift chem_shift data->chem_shift intensity intensity data->intensity id id chem_shift->id flux flux intensity->flux

References

Application Notes and Protocols for 2-Ketoglutaric Acid-¹³C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1][2] The use of stable isotopes, such as Carbon-13 (¹³C), in conjunction with MFA, provides a detailed snapshot of cellular metabolism by tracing the fate of labeled carbon atoms through various metabolic pathways.[1][3] 2-Ketoglutaric acid (α-Ketoglutarate), a key intermediate in the Tricarboxylic Acid (TCA) cycle, plays a central role in carbon and nitrogen metabolism.[4] Therefore, ¹³C-labeled 2-ketoglutaric acid and its precursors are invaluable tools for dissecting the metabolic wiring of healthy and diseased cells, making it particularly relevant for drug development and disease research.

These application notes provide an overview and detailed protocols for utilizing 2-Ketoglutaric acid-¹³C tracers in metabolic flux analysis.

Principle of ¹³C Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) involves introducing a ¹³C-labeled substrate into a biological system and monitoring the incorporation of the ¹³C label into downstream metabolites. The pattern of ¹³C labeling, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This data, combined with a stoichiometric model of cellular metabolism and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), is used to calculate intracellular metabolic fluxes.

The choice of the ¹³C-labeled tracer is critical and depends on the specific metabolic pathway of interest. While directly feeding cells with ¹³C-labeled 2-ketoglutaric acid can directly probe its metabolic fate, its low cell permeability can be a limiting factor. To overcome this, cell-permeable ester derivatives of 2-ketoglutaric acid have been developed. More commonly, ¹³C-labeled precursors like glucose or glutamine are used, and the labeling pattern of 2-ketoglutaric acid and other TCA cycle intermediates is analyzed to infer fluxes through this central metabolic hub.

Key Applications in Research and Drug Development

  • Elucidating Cancer Metabolism: Cancer cells exhibit altered metabolism, often characterized by increased glycolysis and glutaminolysis. ¹³C-MFA with tracers that label the TCA cycle, such as ¹³C-glutamine which converts to ¹³C-α-ketoglutarate, can quantify these metabolic shifts and identify potential therapeutic targets.

  • Investigating Disease Mechanisms: Aberrant metabolism is implicated in numerous diseases beyond cancer, including neurodegenerative disorders and metabolic syndromes. ¹³C-MFA can unravel the underlying metabolic dysregulation in these conditions.

  • Drug Discovery and Development: By understanding how a drug candidate alters metabolic fluxes, researchers can gain insights into its mechanism of action and potential off-target effects.

  • Metabolic Engineering: In biotechnology, ¹³C-MFA is used to optimize microbial strains for the production of valuable biochemicals by identifying and overcoming metabolic bottlenecks.

Experimental Workflow for ¹³C-MFA

The general workflow for a ¹³C-MFA experiment is a multi-step process that requires careful planning and execution.

experimental_workflow cluster_planning Phase 1: Experimental Design cluster_experiment Phase 2: Wet Lab Experimentation cluster_analysis Phase 3: Analytical Measurement cluster_modeling Phase 4: Data Analysis & Modeling exp_design Experimental Design (Tracer Selection, Labeling Strategy) cell_culture Cell Culture with ¹³C-labeled Substrate exp_design->cell_culture quenching Rapid Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry (GC-MS or LC-MS) extraction->ms_analysis data_processing Data Processing & Correction ms_analysis->data_processing flux_calculation Flux Calculation using Computational Model data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol describes the general procedure for labeling mammalian cells with a ¹³C-tracer.

Materials:

  • Mammalian cell line of interest

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) lacking the unlabeled version of the tracer

  • ¹³C-labeled tracer (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine, or a cell-permeable ¹³C-2-ketoglutarate ester)

  • Standard cell culture reagents and equipment (flasks, plates, incubator, etc.)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will ensure they are in the exponential growth phase at the time of harvest.

  • Adaptation (Optional but Recommended): If switching to a custom medium formulation, adapt the cells to the new medium for several passages before the labeling experiment.

  • Initiation of Labeling: When cells reach the desired confluency (typically 50-70%), replace the existing medium with the pre-warmed experimental medium containing the ¹³C-labeled tracer.

  • Incubation: Culture the cells in the labeling medium until they reach isotopic steady state. The time to reach steady state varies depending on the cell type and the specific metabolic pathways being investigated but is often between 24 and 48 hours.

  • Monitoring: During the incubation period, monitor cell growth and the concentrations of key nutrients and metabolites in the medium (e.g., glucose, lactate, glutamine, glutamate) to determine uptake and secretion rates.

Protocol 2: Metabolite Quenching and Extraction

Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.

Materials:

  • Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -20°C)

  • Cold extraction solvent (e.g., 80% methanol in water, pre-chilled to -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Medium Removal: Aspirate the labeling medium from the culture vessel.

  • Quenching: Immediately wash the cells with an excess of ice-cold quenching solution to arrest metabolism.

  • Metabolite Extraction: Add the cold extraction solvent to the cells. Scrape the cells and collect the cell lysate in a pre-chilled tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

This is a generalized protocol for analyzing ¹³C-labeled metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Dried metabolite extract

  • Derivatization reagents (for GC-MS, e.g., methoxyamine hydrochloride and MTBSTFA)

  • Appropriate solvents for resuspension (for LC-MS)

  • GC-MS or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • For GC-MS: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Derivatize the dried samples to make them volatile for GC analysis.

    • For LC-MS: Resuspend the dried extracts in an appropriate solvent compatible with the LC method.

  • Instrument Setup: Set up the GC-MS or LC-MS method to separate and detect the target metabolites, including 2-ketoglutaric acid and related compounds.

  • Data Acquisition: Inject the prepared samples and acquire the mass spectrometry data. Ensure that the method is capable of resolving the different mass isotopomers (e.g., M+0, M+1, M+2, etc.) of each metabolite.

  • Data Processing: Process the raw data to obtain the mass isotopomer distributions for each metabolite of interest. This involves correcting for the natural abundance of ¹³C.

Data Presentation and Analysis

The quantitative output of a ¹³C-MFA experiment includes extracellular flux rates and intracellular mass isotopomer distributions. This data is then used in computational models to estimate intracellular fluxes.

Table 1: Example Extracellular Flux Data

This table shows typical uptake and secretion rates for proliferating cancer cells, which serve as inputs for the flux model.

MetaboliteFlux Rate (nmol/10⁶ cells/h)Direction
Glucose100–400Uptake
Lactate200–700Secretion
Glutamine30–100Uptake
Glutamate2–10Secretion
Alanine2–10Secretion
Aspartate2–10Uptake/Secretion

Data adapted from typical values reported for proliferating cancer cells.

Table 2: Example Mass Isotopomer Distribution Data for 2-Ketoglutaric Acid

This table illustrates how the mass isotopomer distribution of 2-ketoglutaric acid might look after labeling with [U-¹³C₅]glutamine.

Mass IsotopomerFractional Abundance (%)
M+0 (unlabeled)5
M+12
M+23
M+310
M+420
M+5 (fully labeled)60

These are hypothetical values for illustrative purposes.

Signaling Pathways and Metabolic Maps

Visualizing the flow of carbon through metabolic pathways is essential for interpreting ¹³C-MFA data. The following diagrams illustrate key metabolic routes involving 2-ketoglutaric acid.

Tracing ¹³C from Glucose and Glutamine into the TCA Cycle

This diagram shows how ¹³C from uniformly labeled glucose and glutamine is incorporated into 2-ketoglutaric acid.

tca_cycle_tracing cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose_13C [U-¹³C₆]Glucose Pyruvate_13C [U-¹³C₃]Pyruvate Glucose_13C->Pyruvate_13C AcetylCoA_13C [1,2-¹³C₂]Acetyl-CoA Pyruvate_13C->AcetylCoA_13C Citrate_13C Citrate (¹³C labeled) AcetylCoA_13C->Citrate_13C AKG_13C 2-Ketoglutarate (¹³C labeled) Citrate_13C->AKG_13C SuccinylCoA_13C Succinyl-CoA (¹³C labeled) AKG_13C->SuccinylCoA_13C Malate_13C Malate (¹³C labeled) SuccinylCoA_13C->Malate_13C Oxaloacetate_13C Oxaloacetate (¹³C labeled) Malate_13C->Oxaloacetate_13C Oxaloacetate_13C->Citrate_13C Glutamine_13C [U-¹³C₅]Glutamine Glutamate_13C [U-¹³C₅]Glutamate Glutamine_13C->Glutamate_13C Glutamate_13C->AKG_13C Anaplerosis

Caption: Carbon tracing from glucose and glutamine to 2-ketoglutarate in the TCA cycle.

Reductive Carboxylation Pathway

In some cancer cells, 2-ketoglutarate can be reductively carboxylated to produce citrate, a pathway that can be traced using ¹³C-labeled glutamine.

reductive_carboxylation cluster_reductive_pathway Reductive Carboxylation Glutamine_13C [U-¹³C₅]Glutamine Glutamate_13C [U-¹³C₅]Glutamate Glutamine_13C->Glutamate_13C AKG_13C [U-¹³C₅]2-Ketoglutarate Glutamate_13C->AKG_13C Isocitrate_13C [U-¹³C₅]Isocitrate AKG_13C->Isocitrate_13C IDH (reductive) Citrate_13C [U-¹³C₅]Citrate Isocitrate_13C->Citrate_13C AcetylCoA_cytosol Acetyl-CoA (for fatty acid synthesis) Citrate_13C->AcetylCoA_cytosol

Caption: Tracing reductive carboxylation of 2-ketoglutarate from glutamine.

Conclusion

¹³C-Metabolic Flux Analysis using tracers that label 2-ketoglutaric acid is a sophisticated and powerful approach to quantitatively analyze central carbon metabolism. The protocols and information provided herein offer a guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease. Careful experimental design, meticulous sample preparation, and robust data analysis are paramount to obtaining high-quality, reproducible results.

References

Quantitative Metabolic Analysis Using 13C-Labeled 2-Ketoglutaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of metabolites using 2-Ketoglutaric acid-13C (13C-α-KG) as a tracer. This stable isotope-labeled compound is a powerful tool for elucidating metabolic pathways, particularly the Tricarboxylic Acid (TCA) cycle, and for understanding the metabolic reprogramming in various physiological and pathological states, including cancer.[1][2][3]

2-Ketoglutaric acid is a key intermediate in the TCA cycle, linking carbon and nitrogen metabolism.[3] By tracing the incorporation of the 13C label from 2-Ketoglutaric acid into downstream metabolites, researchers can gain insights into metabolic flux and pathway activity.[4]

Application Notes

Principle of 13C-Tracer Analysis:

Stable isotope tracing involves introducing a substrate labeled with a stable isotope, such as 13C, into a biological system. As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. The pattern and extent of this incorporation provide information about the activity of metabolic pathways. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify the labeled metabolites.

Applications in Research and Drug Development:

  • Metabolic Flux Analysis (MFA): 13C-MFA is a technique that uses stable isotope labeling to quantify metabolic fluxes, providing insights into pathway utilization and flux distributions.

  • Cancer Metabolism: Cancer cells often exhibit altered metabolism. Tracing with 13C-α-KG can help identify these changes and potential therapeutic targets. For instance, it can be used to study the Warburg effect and the role of the TCA cycle in tumor growth.

  • Neurological Disorders: Metabolic dysfunction is implicated in various neurological diseases. Isotope tracing can be used to study brain energy metabolism and neurotransmitter synthesis.

  • Drug Discovery and Development: Understanding how a drug candidate affects cellular metabolism is crucial. 13C-α-KG can be used to assess the on-target and off-target metabolic effects of novel therapeutics.

Experimental Protocols

I. Cell Culture and Labeling

This protocol describes the general procedure for labeling cultured mammalian cells with 13C-2-Ketoglutaric acid.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 13C-labeled 2-Ketoglutaric acid (e.g., [U-13C5]-2-Ketoglutaric acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and grow to the desired confluency (typically 70-80%).

  • Media Preparation: Prepare fresh culture medium containing the desired concentration of 13C-2-Ketoglutaric acid. The concentration will need to be optimized for the specific cell line and experimental goals.

  • Labeling:

    • Aspirate the existing medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the 13C-labeling medium to the cells.

  • Incubation: Incubate the cells for a specific period. The labeling time is critical and depends on the metabolic pathway of interest. For TCA cycle intermediates, a labeling time of 2-4 hours is often sufficient to approach isotopic steady state.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the tubes vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the metabolites for analysis.

II. Sample Preparation for Mass Spectrometry (LC-MS)

Materials:

  • Metabolite extract (from Protocol I)

  • Liquid chromatography-mass spectrometry (LC-MS) grade solvents (e.g., water, acetonitrile, methanol)

  • LC column suitable for polar metabolite separation (e.g., HILIC or reversed-phase with ion-pairing agent)

  • High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR)

Procedure:

  • Sample Evaporation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of acetonitrile and water). The volume should be chosen to concentrate the sample if necessary.

  • Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any remaining particulate matter.

  • LC-MS Analysis:

    • Inject the sample into the LC-MS system.

    • Separate the metabolites using an appropriate chromatographic gradient.

    • Detect the masses of the eluting metabolites using the mass spectrometer in full scan mode to capture the isotopologue distribution.

III. Sample Preparation for NMR Spectroscopy

Materials:

  • Metabolite extract (from Protocol I)

  • Deuterated solvent (e.g., D2O)

  • NMR tubes

  • Internal standard (e.g., DSS or TSP for aqueous samples)

Procedure:

  • Sample Evaporation: Dry the metabolite extract.

  • Reconstitution: Reconstitute the dried extract in a deuterated solvent containing a known concentration of an internal standard. For 13C NMR, a higher concentration of the sample is generally required compared to 1H NMR.

  • Transfer to NMR Tube: Transfer the reconstituted sample to an NMR tube. Ensure there are no solid particles in the sample, as this can affect the quality of the spectrum.

  • NMR Data Acquisition: Acquire 13C NMR spectra. The acquisition time will depend on the sample concentration and the sensitivity of the instrument.

Data Presentation

The quantitative data from 13C-labeling experiments are typically presented as the fractional contribution of the tracer to a particular metabolite pool or as the relative abundance of different isotopologues.

Table 1: Isotopologue Distribution of TCA Cycle Intermediates after Labeling with [U-13C5]-2-Ketoglutaric Acid

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Citrate 5.22.18.515.368.90.0
Succinate 8.13.510.278.20.00.0
Fumarate 9.54.011.874.70.00.0
Malate 10.34.812.572.40.00.0
Glutamate 4.51.83.27.583.00.0

Note: The data in this table is hypothetical and for illustrative purposes only. M+n represents the isotopologue with 'n' 13C atoms incorporated.

Visualizations

Signaling Pathways and Experimental Workflows

TCA_Cycle_Tracing cluster_0 TCA Cycle cluster_1 Related Pathways Citrate Citrate Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Succinyl-CoA Succinyl-CoA Succinate Succinate Fumarate Fumarate Malate Malate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Glutamate Glutamate Glutamate->alpha-Ketoglutarate Pyruvate Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetyl-CoA->Citrate

Experimental_Workflow

Logical_Relationship

References

Illuminating Cellular Metabolism: A Guide to ¹³C Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Stable isotope tracer analysis, particularly using carbon-13 (¹³C), has become an indispensable tool for elucidating the intricate workings of cellular metabolism. By replacing naturally abundant ¹²C with ¹³C in metabolic substrates, researchers can trace the journey of carbon atoms through various biochemical pathways. This powerful technique provides invaluable insights into pathway activities, nutrient contributions to biosynthesis, and the metabolic reprogramming that occurs in various disease states, including cancer. Furthermore, ¹³C tracer studies are instrumental in drug development for understanding the mechanism of action of therapeutic compounds that target metabolic pathways.

This document provides a detailed guide for conducting ¹³C tracer experiments, from initial experimental design to final data analysis. It is intended for researchers, scientists, and drug development professionals who are looking to employ this methodology to investigate cellular metabolism.

I. Principle of ¹³C Tracer Analysis

¹³C tracer analysis involves introducing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose, [U-¹³C]-glutamine) into a biological system, such as cultured cells or in vivo models.[1] As the cells metabolize the labeled substrate, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes within the metabolites, known as mass isotopologue distribution (MID), is then measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][3] By analyzing the MIDs, one can infer the relative activity of different metabolic pathways.[4] For instance, the entry of ¹³C-labeled glucose into the pentose phosphate pathway versus glycolysis will result in distinct labeling patterns in downstream metabolites.

II. Experimental Workflow

A typical ¹³C tracer experiment follows a well-defined workflow, from cell culture and labeling to data interpretation. The key steps are outlined below.

experimental_workflow cluster_exp_design Experimental Design cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis exp_design Tracer Selection & Experimental Setup cell_seeding Cell Seeding & Growth exp_design->cell_seeding labeling Isotope Labeling cell_seeding->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_analysis Data Analysis & Interpretation lc_ms->data_analysis

Caption: Overall workflow of a ¹³C tracer experiment.

III. Detailed Experimental Protocols

This section provides detailed protocols for performing ¹³C tracer experiments in cultured mammalian cells.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed adherent cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that ensures they are in the exponential growth phase at the time of labeling.[5] For suspension cells, adjust the cell density accordingly in culture flasks.

  • Culture Medium: Culture cells in a defined medium. For experiments tracing glucose metabolism, a glucose-free DMEM supplemented with dialyzed fetal bovine serum (FBS) and the desired ¹³C-labeled glucose is recommended.

  • Isotope Labeling: To initiate labeling, replace the regular culture medium with the pre-warmed ¹³C-labeling medium. The duration of labeling is critical and should be optimized to achieve isotopic steady state, where the ¹³C enrichment in the metabolites of interest is stable. This can be determined by performing a time-course experiment (e.g., 6, 12, 24 hours).

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent changes in metabolite levels during sample preparation.

  • Quenching:

    • Adherent Cells: Aspirate the labeling medium and quickly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, typically a methanol-based solution (e.g., 80% methanol), and place the plate on dry ice.

    • Suspension Cells: Quickly pellet the cells by centrifugation at a low temperature (4°C). Aspirate the supernatant and resuspend the cell pellet in the cold extraction solvent.

  • Extraction:

    • Scrape the adherent cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • For both adherent and suspension cells, vortex the samples thoroughly.

    • Incubate the samples at a low temperature (e.g., -20°C or -80°C) to facilitate protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and precipitated proteins.

    • Carefully transfer the supernatant containing the metabolites to a new tube. The supernatant can be dried using a centrifugal vacuum concentrator or a nitrogen evaporator.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis

The analysis of ¹³C-labeled metabolites is commonly performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in an appropriate solvent compatible with the LC method (e.g., a mixture of water and acetonitrile).

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites or reversed-phase chromatography.

  • Mass Spectrometry Detection: Detect the metabolites using a high-resolution mass spectrometer. Set up the MS method to acquire data for all possible mass isotopologues of the target metabolites. This involves creating a transition list that includes the precursor and product ions for each isotopologue.

IV. Data Presentation and Analysis

The quantitative data from ¹³C tracer experiments are typically presented as Mass Distribution Vectors (MDVs), which show the fractional abundance of each mass isotopologue of a metabolite.

Table 1: Common ¹³C Tracers and Their Applications
¹³C-Labeled TracerPrimary Metabolic Pathway(s) InvestigatedKey Labeled Metabolites
[U-¹³C₆]-GlucoseGlycolysis, Pentose Phosphate Pathway, TCA CyclePyruvate, Lactate, Citrate, Ribose-5-phosphate
[1,2-¹³C₂]-GlucoseGlycolysis, Pentose Phosphate PathwayPyruvate, Lactate, Sedoheptulose-7-phosphate
[U-¹³C₅]-GlutamineTCA Cycle, Anaplerosis, Reductive CarboxylationCitrate, Malate, Aspartate, Glutamate
[¹³C₅, ¹⁵N₂]-GlutamineGlutamine metabolism, Nitrogen fateGlutamate, Aspartate, Alanine

This table provides a summary of commonly used ¹³C tracers and the primary metabolic pathways they are used to investigate, along with key downstream metabolites that are expected to be labeled.

Data Analysis

The analysis of MID data can range from direct interpretation of labeling patterns to more complex metabolic flux analysis (MFA).

  • Direct Interpretation: Changes in the fractional abundance of specific isotopologues between different experimental conditions can provide qualitative insights into pathway activity. For example, an increase in M+3 labeled citrate from [U-¹³C₆]-glucose suggests increased pyruvate carboxylase activity.

  • Metabolic Flux Analysis (MFA): For a more quantitative analysis, computational modeling can be used to estimate the rates (fluxes) of intracellular reactions that best explain the observed MIDs.

V. Signaling Pathway Visualization

The following diagram illustrates a simplified view of central carbon metabolism, highlighting the incorporation of ¹³C from glucose and glutamine into key metabolic pathways.

metabolic_pathway cluster_tca Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate G6P->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Glutamine ¹³C-Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG aKG->Citrate Citrate->aKG TCA TCA Cycle

References

Applications of 2-Ketoglutaric Acid-¹³C in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, characterized by alterations in nutrient uptake and utilization to support rapid proliferation and survival. Alpha-ketoglutaric acid (α-KG), also known as 2-ketoglutaric acid, is a key intermediate in the tricarboxylic acid (TCA) cycle and plays a central role in cellular metabolism, including energy production, biosynthesis of amino acids and lipids, and regulation of epigenetic processes. The use of stable isotope-labeled metabolites, such as 2-ketoglutaric acid-¹³C (²-KG-¹³C), has become an indispensable tool for elucidating the intricate metabolic pathways that are rewired in cancer cells. This document provides detailed application notes and protocols for the use of ²-KG-¹³C in cancer research, focusing on metabolic flux analysis and in vivo metabolic imaging.

Application Notes

Tracing the Tricarboxylic Acid (TCA) Cycle and Anaplerosis

²-KG-¹³C serves as a powerful tracer to investigate the flux through the TCA cycle. By introducing labeled ²-KG, researchers can track the incorporation of the ¹³C label into downstream metabolites of the TCA cycle, such as succinate, fumarate, malate, and oxaloacetate. This allows for the quantification of TCA cycle activity and the identification of anaplerotic and cataplerotic fluxes that replenish or remove TCA cycle intermediates. In many cancer cells, glutamine is a major anaplerotic substrate, being converted to glutamate and subsequently to α-ketoglutarate.[1][2] Using uniformly labeled glutamine ([U-¹³C₅]glutamine) allows for the tracing of carbon atoms into the TCA cycle, where it can be converted to M+5 α-ketoglutarate.[3]

Investigating Reductive Carboxylation

Under conditions of hypoxia or mitochondrial dysfunction, some cancer cells utilize reductive carboxylation of α-ketoglutarate to produce citrate, which is then used for fatty acid synthesis.[2] This process is the reverse of the typical oxidative TCA cycle. By using [5-¹³C]glutamine, which produces [5-¹³C]α-ketoglutarate, researchers can specifically trace this pathway. The ¹³C label is retained during reductive carboxylation to form M+1 citrate, which can then be cleaved to produce labeled acetyl-CoA for lipogenesis.[4] In contrast, during oxidative metabolism, the C1 carbon of α-ketoglutarate is lost as CO₂, making [1-¹³C]glutamine a useful tool to distinguish between oxidative and reductive pathways.

Elucidating the Role of IDH Mutations

Mutations in isocitrate dehydrogenase (IDH) 1 and 2 are common in certain cancers, such as gliomas and acute myeloid leukemia. These mutant enzymes gain a neomorphic function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG). ¹³C-labeled α-ketoglutarate can be used to trace the production of 2-HG in IDH-mutant cancer cells, providing a direct measure of the mutant enzyme's activity and its contribution to oncogenesis.

In Vivo Metabolic Imaging with Hyperpolarized ²-KG-¹³C

Hyperpolarized ¹³C magnetic resonance imaging (MRI) is a non-invasive imaging technique that allows for the real-time visualization of metabolic fluxes in vivo. By hyperpolarizing [1-¹³C]α-ketoglutarate, its magnetic resonance signal is enhanced by over 10,000-fold, enabling the detection of its conversion to other metabolites, such as glutamate, in tumors and surrounding tissues. This powerful technology holds promise for non-invasively assessing tumor metabolism, diagnosing cancers with specific metabolic phenotypes (e.g., IDH mutations), and monitoring therapeutic responses.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from metabolic flux analysis experiments using ¹³C-labeled substrates in cancer cell lines. The values represent the percentage of the metabolite pool that is labeled with ¹³C from the tracer, indicating the contribution of the precursor to the metabolite pool.

Table 1: Isotopic Enrichment of TCA Cycle Intermediates from [U-¹³C₅]Glutamine in Cancer Cells

MetaboliteIsotopic Enrichment (M+5 or M+4) (%)Cancer Cell LineReference
α-Ketoglutarate80-95A549 (Lung)
Citrate (oxidative)30-50HCT116 (Colon)
Citrate (reductive)10-25 (Hypoxia)PC3 (Prostate)
Malate40-60HeLa (Cervical)
Aspartate50-70Glioblastoma

Table 2: Metabolic Flux Ratios Determined by ¹³C Labeling

Metabolic Flux RatioValueCancer PhenotypeReference
Reductive Carboxylation / TCA Cycle Flux0.2 - 0.5Hypoxic or VHL-deficient
Glutamine Contribution to TCA Cycle0.6 - 0.9High glutaminolysis
Pyruvate Carboxylase / Pyruvate DehydrogenaseVariesDependent on cell type

Experimental Protocols

Protocol 1: ¹³C-Labeling and Metabolite Extraction from Cultured Cancer Cells

This protocol describes the general procedure for labeling cultured cancer cells with a ¹³C-labeled substrate and extracting metabolites for mass spectrometry analysis.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • ¹³C-labeled tracer (e.g., [U-¹³C₅]glutamine, [1-¹³C]α-ketoglutaric acid)

  • Phosphate-buffered saline (PBS), ice-cold

  • 80% Methanol, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cancer cells in 6-well plates or 10-cm dishes and culture until they reach the desired confluency (typically 70-80%).

  • Tracer Introduction: Remove the regular culture medium and replace it with a medium containing the ¹³C-labeled tracer at a physiological concentration. The duration of labeling will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest, typically ranging from a few hours to 24 hours.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.

    • Immediately add a sufficient volume of pre-chilled 80% methanol to the cells to quench metabolic activity.

    • Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate the samples at -80°C for at least 30 minutes to allow for complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Metabolite Collection:

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

  • Sample Storage: Store the dried metabolite pellets at -80°C until analysis by LC-MS or GC-MS.

Protocol 2: In Vivo Metabolic Imaging with Hyperpolarized [1-¹³C]α-Ketoglutarate

This protocol provides a general workflow for in vivo metabolic imaging using hyperpolarized [1-¹³C]α-ketoglutarate in a preclinical cancer model. This is a highly specialized technique requiring dedicated equipment.

Materials:

  • Tumor-bearing animal model (e.g., mouse with xenograft)

  • [1-¹³C]α-ketoglutaric acid

  • Dynamic Nuclear Polarization (DNP) polarizer

  • MRI scanner equipped for ¹³C detection

  • Injection system for rapid delivery of the hyperpolarized probe

Procedure:

  • Preparation of the Hyperpolarized Probe:

    • A solution of [1-¹³C]α-ketoglutaric acid is prepared with a stable radical.

    • The sample is placed in a DNP polarizer and cooled to near absolute zero (~1.4 K) in a strong magnetic field.

    • Microwave irradiation is applied to transfer the high polarization of the electron spins of the radical to the ¹³C nucleus of the α-ketoglutarate.

  • Dissolution and Injection:

    • Once hyperpolarized, the solid sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation.

    • The hyperpolarized [1-¹³C]α-ketoglutarate solution is quickly transferred to an injection system.

  • Animal Preparation and Imaging:

    • The tumor-bearing animal is anesthetized and positioned within the MRI scanner.

    • The hyperpolarized probe is injected intravenously as a bolus.

  • Data Acquisition:

    • Immediately following injection, dynamic ¹³C MR spectra or spectroscopic images are acquired over the tumor region.

    • The acquisition is rapid to capture the signal from the short-lived hyperpolarized state.

  • Data Analysis:

    • The acquired spectra are analyzed to identify and quantify the signals from [1-¹³C]α-ketoglutarate and its metabolic products, such as [1-¹³C]glutamate.

    • The ratio of the product to the substrate signal provides a measure of the metabolic flux through the corresponding enzymatic reaction.

Visualizations

metabolic_pathway cluster_tca TCA Cycle cluster_reductive Reductive Carboxylation Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS alpha_KG α-Ketoglutarate (¹³C-labeled) Glutamate->alpha_KG GDH/Transaminase Succinyl_CoA Succinyl_CoA alpha_KG->Succinyl_CoA α-KGDH Citrate_red Citrate (Reductive) alpha_KG->Citrate_red IDH1/2 (reductive) Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate_ox Citrate (Oxidative) Oxaloacetate->Citrate_ox Acetyl_CoA Acetyl-CoA Citrate_red->Acetyl_CoA ACLY Fatty_Acids Fatty Acids Acetyl_CoA->Fatty_Acids

Caption: Metabolic fate of ¹³C-labeled α-ketoglutarate in cancer cells.

experimental_workflow start Cancer Cell Culture labeling Incubation with ¹³C-labeled α-KG precursor start->labeling quenching Metabolic Quenching (Cold Methanol) labeling->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS or GC-MS Analysis extraction->analysis data_processing Data Processing and Isotopomer Analysis analysis->data_processing flux_analysis Metabolic Flux Analysis data_processing->flux_analysis

Caption: Experimental workflow for ¹³C metabolic flux analysis.

logical_relationship cluster_input Input Data cluster_analysis Analysis cluster_output Output isotopic_data Mass Isotopomer Distributions flux_estimation Flux Estimation Algorithm isotopic_data->flux_estimation metabolic_model Stoichiometric Metabolic Model metabolic_model->flux_estimation metabolic_fluxes Metabolic Flux Map flux_estimation->metabolic_fluxes confidence_intervals Confidence Intervals flux_estimation->confidence_intervals

Caption: Logical relationship in metabolic flux analysis.

References

Application Notes and Protocols for the Analysis of 2-Ketoglutaric acid-13C using GC-MS and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ketoglutaric acid, also known as alpha-ketoglutarate (α-KG), is a pivotal intermediate in several fundamental metabolic pathways, most notably the tricarboxylic acid (TCA) cycle.[1] It serves as a crucial link between carbon and nitrogen metabolism. The use of stable isotope-labeled 2-ketoglutaric acid, such as 2-Ketoglutaric acid-13C (¹³C-α-KG), in conjunction with mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), has become an indispensable tool for metabolic research.[2]

These methods enable ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique to quantitatively track the flow of carbon atoms through metabolic networks.[2][3] By introducing a ¹³C-labeled substrate (e.g., ¹³C-glucose or ¹³C-glutamine, which converts to ¹³C-α-KG) into a biological system, researchers can trace the incorporation of ¹³C into downstream metabolites.[4] Analyzing the resulting mass isotopomer distributions provides detailed insights into the activity of specific metabolic pathways, helping to elucidate metabolic reprogramming in disease states or in response to therapeutic interventions.

Core Application: ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a technique used to quantify intracellular metabolic fluxes. The process involves introducing a substrate labeled with the stable isotope ¹³C into a cell culture or organism until an isotopic steady state is reached. The ¹³C label is incorporated into various downstream metabolites through metabolic reactions. The pattern of ¹³C distribution (mass isotopomers) in these metabolites is then measured by mass spectrometry. This labeling pattern is highly sensitive to the relative pathway fluxes; different flux distributions will result in distinct labeling patterns. By integrating this data with a stoichiometric model of the metabolic network, intracellular fluxes can be accurately calculated.

2-Ketoglutaric acid is a central node in metabolism, connecting the TCA cycle with amino acid metabolism, making its ¹³C-labeled forms invaluable for tracing these interconnected pathways.

metabolic_pathway cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Cytosol Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA α-KGDH Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Citrate Synthase Glutamine_in Glutamine Glutamate Glutamate Glutamine_in->Glutamate GLS Glutamate->aKG Anaplerosis aKG_cyto α-Ketoglutarate Glutamate->aKG_cyto GDH/Transaminases Pyruvate_in Pyruvate (from Glucose) Acetyl_CoA Acetyl-CoA Pyruvate_in->Acetyl_CoA PDH Acetyl_CoA->Citrate

Caption: α-Ketoglutarate in the TCA cycle and its link to glutamine metabolism.

Analytical Methodologies

The choice between GC-MS and LC-MS depends on the specific metabolites of interest. GC-MS is ideal for volatile or semi-volatile compounds and often requires chemical derivatization to analyze polar molecules like organic acids. LC-MS is well-suited for analyzing non-volatile and thermally labile compounds, such as sugar phosphates and acyl-CoAs, directly from biological extracts.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for analyzing the mass isotopomer distributions of organic and amino acids derived from ¹³C-α-KG. A critical prerequisite for GC-MS analysis of these compounds is a derivatization step to increase their volatility and thermal stability. A common and effective method is a two-step process involving methoximation followed by silylation.

3.1.1. Experimental Workflow for GC-MS

gcms_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Harvest 1. Cell Harvesting & Quenching Extract 2. Metabolite Extraction Harvest->Extract Hydrolyze 3. Protein Hydrolysis (for amino acids) Extract->Hydrolyze Dry 4. Lyophilization Hydrolyze->Dry Methox 5. Methoximation Dry->Methox Silyl 6. Silylation Methox->Silyl GCMS 7. GC-MS Analysis Silyl->GCMS Data 8. Data Processing GCMS->Data MFA 9. Flux Calculation Data->MFA

Caption: General experimental workflow for ¹³C-MFA using GC-MS.

3.1.2. Protocol for GC-MS Sample Preparation and Derivatization

This protocol is adapted from established methods for analyzing proteinogenic amino acids and organic acids.

  • Cell Harvesting and Quenching:

    • Collect cells from culture during the exponential growth phase.

    • Rapidly quench metabolic activity by centrifuging the cell suspension and resuspending the pellet in a cold saline solution (-20°C) or methanol solution (-40°C).

    • Repeat the wash step to remove extracellular medium components.

  • Protein Hydrolysis (for Amino Acid Analysis):

    • To analyze the labeling of α-KG precursors like glutamate, hydrolyze the cell pellets.

    • Add 6 N hydrochloric acid to the cell pellet and heat at 105°C for 18-24 hours in a sealed vial.

    • Remove insoluble debris by filtration or centrifugation.

  • Drying:

    • Evaporate the acid hydrolysate or metabolite extract to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is crucial as water interferes with silylation.

  • Methoximation:

    • To the dried sample, add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).

    • Incubate the mixture at 60°C for 60 minutes. This step protects the keto groups and prevents tautomerization.

  • Silylation:

    • Add 50 µL of a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS).

    • Incubate at 70-95°C for 60 minutes to form tert-butyldimethylsilyl (TBDMS) derivatives.

    • Centrifuge the sample to pellet any debris and transfer the supernatant to a GC vial for analysis.

3.1.3. GC-MS Instrumental Parameters (Example)

  • Instrument: Agilent GC-MS system or equivalent.

  • Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Injection Mode: Splitless.

  • Oven Program: Initial temperature of 70°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 3 min.

  • Ion Source Temperature: 230°C.

  • MS Mode: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode to identify metabolites or in Single Ion Monitoring (SIM) mode for higher sensitivity and precision in quantifying mass isotopomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS/MS is the preferred method for the targeted quantification of polar and thermally unstable metabolites like α-KG directly from cell extracts, without the need for derivatization.

3.2.1. Experimental Workflow for LC-MS

lcms_workflow cluster_prep Sample Preparation cluster_analysis Analysis Harvest 1. Cell Harvesting Quench 2. Rapid Quenching (e.g., Liquid N2) Harvest->Quench Extract 3. Metabolite Extraction (e.g., cold 80% Methanol) Quench->Extract Dry 4. Evaporation to Dryness Extract->Dry Reconstitute 5. Reconstitution Dry->Reconstitute LCMS 6. LC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Processing LCMS->Data MFA 8. Flux Interpretation Data->MFA

Caption: General experimental workflow for ¹³C-MFA using LC-MS.

3.2.2. Protocol for LC-MS Sample Preparation

This protocol is based on common methods for targeted metabolomics.

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Flash freeze the cell plate in liquid nitrogen to instantly halt metabolic activity.

  • Metabolite Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol in water, -80°C) to the frozen cells.

    • Scrape the cells and collect the cell lysate. Include an internal standard if absolute quantification is desired.

    • Vortex thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

  • Sample Finalization:

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried pellet in a suitable solvent (e.g., 50% methanol) for LC-MS analysis.

3.2.3. LC-MS/MS Instrumental Parameters (Example)

  • Instrument: A triple quadrupole mass spectrometer (e.g., Agilent 6490, Sciex QTRAP 5500) coupled to a UPLC/HPLC system.

  • Column: A reverse-phase C18 column or a HILIC column for polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ion Source: Electrospray Ionization (ESI), typically in negative mode for organic acids.

  • MS Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of parent-fragment ion transitions for each isotopologue of α-KG and related metabolites.

Data Presentation: Quantitative Analysis

The primary output of a ¹³C-labeling experiment is the mass isotopomer distribution (MID) for metabolites of interest. The MID describes the fractional abundance of molecules with a specific number of ¹³C atoms (M+0, M+1, M+2, etc.). The table below presents hypothetical data from an experiment where cells were cultured with U-¹³C₅-glutamine, which is a direct precursor to α-ketoglutarate.

MetaboliteMass IsotopomerControl (Unlabeled) Fractional Abundance (%)¹³C-Glutamine Labeled Fractional Abundance (%)
α-Ketoglutarate M+094.52.1
M+14.81.5
M+20.61.8
M+30.13.5
M+4<0.110.2
M+5<0.180.9
Malate M+095.115.3
M+14.412.1
M+20.425.6
M+30.118.4
M+4<0.128.6
Citrate M+093.820.5
M+15.515.7
M+20.618.9
M+30.112.3
M+4<0.132.6

Table 1: Example Mass Isotopomer Distribution (MID) data for key TCA cycle intermediates after labeling with U-¹³C₅-glutamine. The shift from M+0 (unlabeled) to higher mass isotopologues (M+4, M+5) indicates active glutamine metabolism entering the TCA cycle via α-ketoglutarate.

Conclusion

The use of 2-Ketoglutaric acid-¹³C and its precursors in combination with GC-MS and LC-MS provides a highly effective strategy for interrogating central carbon metabolism. GC-MS, with its requirement for derivatization, offers high-resolution separation and detailed fragmentation data valuable for positional isotopomer analysis. LC-MS allows for the direct, high-throughput analysis of polar metabolites in their native state. Together, these techniques empower researchers to perform sophisticated ¹³C-metabolic flux analyses, yielding critical insights into cellular physiology, disease mechanisms, and the mode of action of novel therapeutics.

References

Application Notes and Protocols for Quantitative Analysis using 2-Ketoglutaric acid-¹³C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-ketoglutaric acid (α-KG), also known as 2-oxoglutaric acid, is a pivotal intermediate in the Krebs (Tricarboxylic Acid, TCA) cycle, a central hub of cellular energy metabolism.[1][2] Beyond its role in ATP production, α-KG is integral to a variety of critical cellular processes, including amino acid metabolism, nitrogen transport, and as a signaling molecule.[1][3][4] Given its multifaceted roles, the accurate quantification of α-KG in biological samples is crucial for research in metabolism, aging, cancer, and various metabolic disorders.

Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, correcting for variations in sample preparation and instrument response. 2-Ketoglutaric acid-¹³C is an ideal internal standard for the accurate quantification of endogenous 2-Ketoglutaric acid. This document provides detailed application notes and protocols for its use.

Signaling and Metabolic Pathways Involving α-Ketoglutarate

α-Ketoglutarate is a central node in cellular metabolism, linking several key pathways.

aKG_Metabolic_Hub cluster_AminoAcid Amino Acid Metabolism Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA OGDH Glutamate Glutamate aKG->Glutamate GDH / Transaminases mTOR_signaling mTOR_signaling aKG->mTOR_signaling influences Hypoxia_response Hypoxia_response aKG->Hypoxia_response HIF-1α prolyl-hydroxylase cofactor Epigenetic_modification Epigenetic_modification aKG->Epigenetic_modification TET enzymes cofactor Glutamine Glutamine Glutamine->Glutamate Proline Proline Proline->Glutamate Arginine Arginine Arginine->Glutamate LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add ¹³C-aKG in ACN Sample->Add_IS Vortex Vortex & Incubate Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation (Reversed-Phase) Supernatant->LC_Separation MS_Detection MS/MS Detection (ESI-, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (aKG / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Sample Concentration Calibration_Curve->Quantification

References

Application Notes and Protocols for Hyperpolarized 13C Magnetic Resonance with 2-Ketoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperpolarized (HP) Carbon-13 (¹³C) Magnetic Resonance (MR) is a rapidly emerging molecular imaging modality that enables real-time, non-invasive monitoring of metabolic pathways in vivo. By increasing the ¹³C nuclear spin polarization by over 10,000-fold, this technique overcomes the inherent insensitivity of conventional ¹³C MR spectroscopy and imaging.[1][2] 2-Ketoglutaric acid (α-KG), also known as alpha-ketoglutarate, is a key intermediate in the Krebs cycle and plays a central role in cellular energy metabolism, nitrogen balance, and redox homeostasis. Hyperpolarized [1-¹³C]α-KG serves as a powerful probe to investigate these critical metabolic pathways, with significant applications in oncology, particularly in the study of isocitrate dehydrogenase (IDH) mutations.[1][3][4]

Mutations in the IDH1 and IDH2 enzymes, commonly found in gliomas and other cancers, lead to the neomorphic reduction of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG). HP [1-¹³C]α-KG allows for the direct, real-time detection of its conversion to glutamate, a marker of normal metabolic activity, and to 2-HG in IDH-mutant tumors. This provides a unique, non-invasive method for identifying IDH mutation status, which is crucial for diagnosis, prognosis, and monitoring therapeutic response.

These application notes provide a detailed protocol for performing hyperpolarized ¹³C MR experiments with [1-¹³C]2-Ketoglutaric acid, from probe preparation to in vivo data acquisition and analysis.

Signaling Pathway of [1-¹³C]α-Ketoglutarate Metabolism

The primary metabolic fate of exogenously administered hyperpolarized [1-¹³C]α-KG that is detectable by ¹³C MR is its conversion to [1-¹³C]glutamate. This reaction is catalyzed by several transaminases, including branched-chain amino acid transaminase 1 (BCAT1) and aspartate transaminase (AST). In the context of IDH-mutant cancers, [1-¹³C]α-KG can also be converted to [1-¹³C]2-hydroxyglutarate (2-HG) by the mutant IDH enzyme. The ability to detect these distinct metabolic products forms the basis of this technique's diagnostic power.

metabolic_pathway cluster_cytosol Cytosol / Mitochondria HP_[1-13C]alpha-KG Hyperpolarized [1-13C]α-Ketoglutarate Glutamate [1-13C]Glutamate HP_[1-13C]alpha-KG->Glutamate Transaminases (e.g., BCAT, AST) 2-HG [1-13C]2-Hydroxyglutarate (Oncometabolite) HP_[1-13C]alpha-KG->2-HG Mutant IDH1/2

Caption: Metabolic fate of hyperpolarized [1-¹³C]α-Ketoglutarate.

Experimental Workflow

The experimental workflow for a hyperpolarized ¹³C MR study with 2-Ketoglutaric acid involves several critical steps, from the preparation of the ¹³C-labeled substrate to the final analysis of the acquired metabolic data. Each step must be carefully executed to ensure high-quality, reproducible results.

experimental_workflow cluster_preparation Probe Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Prep 1. [1-13C]α-KG Sample Formulation Polarization 2. Dynamic Nuclear Polarization (DNP) Sample_Prep->Polarization Dissolution 3. Rapid Dissolution & QC Polarization->Dissolution Injection 4. Tail Vein Injection Dissolution->Injection MRI_Scan 5. Dynamic 13C MR Spectroscopy/Imaging Injection->MRI_Scan Processing 6. Spectral Processing & Denoising MRI_Scan->Processing Quantification 7. Metabolite Quantification Processing->Quantification Modeling 8. Kinetic Modeling (kPL) Quantification->Modeling

Caption: Experimental workflow for HP ¹³C MR with 2-Ketoglutaric acid.

Quantitative Data Summary

The following tables summarize key quantitative parameters for hyperpolarized ¹³C MR experiments with [1-¹³C]2-Ketoglutaric acid, compiled from preclinical and clinical studies.

Table 1: Hyperpolarization and Probe Characteristics

ParameterValueNotes
Substrate [1-¹³C]α-ketoglutaric acidCommercially available.
Polarizing Agent Trityl Radical (e.g., OX63)Typically at a concentration of 15-17.3 mM.
Glassing Agent Water:Glycerol (3:1)Or neat substrate if possible.
DNP Polarization Conditions 3.35 T, ~1.4 KPolarization times can range from 45 to 90 minutes.
Achieved Polarization Level (DNP) 30-50%General achievable range for ¹³C molecules with DNP.
T1 Relaxation Time (in vitro) ~43.3 s (at 3T)For the acid form. A diethyl ester derivative showed a T1 of 38.8 s at 3T.
Final Injectable Concentration 80-100 mMDissolved in a buffered solution.
Final pH ~7.4Achieved by dissolution in a Tris-based buffer.

Table 2: In Vivo Experimental Parameters

ParameterPreclinical (Rat)Clinical (Human)
Animal Model Orthotopic brain tumor models (glioma)Glioma patients
Injection Route Tail vein catheterIntravenous
Injection Volume/Dose ~2.7 mL of 100 mM solution0.67 mL/kg of 100 mM solution
Injection Duration ~12 secondsNot specified
Metabolic Conversion Ratio (Glu/α-KG) Lower in IDH-mutant tumors compared to wild-type.Signal from glutamate observed.
Metabolic Conversion Ratio (2-HG/α-KG) Detectable in IDH-mutant models.Aims to detect 2-HG.

Table 3: ¹³C MR Acquisition Parameters (Representative)

Parameter1D Dynamic Spectroscopy (Preclinical)2D Chemical Shift Imaging (CSI) (General)
Magnetic Field Strength 3 T3 T
Pulse Sequence Slab-selective, variable flip angle2D CSI with centric k-space encoding
Slab/Slice Thickness 12 mm15 mm
Flip Angle Scheme Variable, optimized to spare substrate magnetizationLow flip angle (e.g., 10°)
Temporal Resolution 6 secondsVaries, typically 15-20 seconds per frame
Spectral Bandwidth 50 ppm~5 kHz
Acquisition Start Time ~11 seconds post-injection start~10 seconds post-injection end
Number of Repetitions 8N/A

Experimental Protocols

Protocol 1: Preparation of Hyperpolarized [1-¹³C]α-Ketoglutaric Acid

Materials:

  • [1-¹³C]α-ketoglutaric acid (Sigma-Aldrich or equivalent)

  • Trityl radical (e.g., OX63, Oxford Instruments)

  • Dotarem (Guerbet)

  • Glycerol

  • Ultrapure water

  • Dissolution buffer (e.g., 40 mM Tris-HCl, 3 µM EDTA, 200 mM NaOH, pH adjusted for final neutral pH)

  • Dynamic Nuclear Polarizer (e.g., Hypersense, Oxford Instruments)

Procedure:

  • Sample Formulation: Prepare a solution of [1-¹³C]α-ketoglutaric acid dissolved in a 3:1 mixture of water and glycerol.

  • Add the trityl radical OX63 to a final concentration of approximately 17.3 mM.

  • Add a gadolinium-based chelating agent, such as Dotarem, to a final concentration of approximately 0.4 mM to aid in the polarization process.

  • Vortex the mixture until the radical is fully dissolved.

  • Polarization:

    • Pipette a specific volume (e.g., 60 µL) of the prepared sample into a sample cup.

    • Load the sample into the DNP polarizer.

    • Initiate the polarization process, which typically involves cooling the sample to approximately 1.4 K in a 3.35 T magnetic field.

    • Polarize the sample for approximately 90 minutes.

  • Dissolution and Quality Control:

    • Following polarization, rapidly dissolve the frozen, hyperpolarized sample in a pre-heated, sterile dissolution buffer.

    • The final solution should have a concentration of approximately 80-100 mM [1-¹³C]α-KG at a physiological pH (~7.4).

    • Perform quality control checks on the final injectable solution for pH, temperature, and concentration.

Protocol 2: In Vivo ¹³C MR Data Acquisition in a Preclinical Model

Materials and Equipment:

  • Anesthetized animal (e.g., rat with an orthotopic glioma model) with a secured tail vein catheter.

  • Animal monitoring system (respiration, temperature).

  • Preclinical MR scanner (e.g., 3T) equipped with a dual-tuned ¹H/¹³C coil.

  • Prepared hyperpolarized [1-¹³C]α-KG solution.

Procedure:

  • Animal Positioning and Anesthesia:

    • Anesthetize the animal and position it within the MR scanner.

    • Ensure the region of interest (e.g., the brain) is centered within the ¹³C coil.

    • Maintain stable anesthesia and body temperature throughout the experiment.

  • Anatomical Imaging: Acquire high-resolution T2-weighted ¹H images to localize the tumor and for anatomical reference.

  • ¹³C MR Acquisition Setup:

    • Switch the scanner to the ¹³C channel.

    • Load the desired ¹³C pulse sequence (e.g., 1D dynamic slab-selective spectroscopy or 2D CSI).

    • Prescribe the acquisition slab or slice over the region of interest identified on the ¹H images. For a rat brain, a slab thickness of 12 mm can be used.

  • Injection and Dynamic Acquisition:

    • Retrieve the hyperpolarized [1-¹³C]α-KG solution from the polarizer.

    • Start the dynamic ¹³C MR acquisition. It is often beneficial to start the acquisition a few seconds after the start of the injection (e.g., 11 seconds) to conserve the substrate's magnetization for observing the metabolic products.

    • Inject the hyperpolarized solution via the tail vein catheter over a period of approximately 12 seconds.

    • Continue acquiring dynamic spectra for a total duration that captures the conversion to metabolites (e.g., 48 seconds with a 6-second temporal resolution).

  • Post-Acquisition: Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Data Processing and Analysis

Software:

  • Custom-written scripts (e.g., in MATLAB) or specialized software packages (e.g., LCModel) for spectral analysis.

Procedure:

  • Data Reconstruction: Reconstruct the raw MR data to generate a time series of ¹³C spectra.

  • Spectral Processing:

    • Apply appropriate spectral processing steps, including phasing and baseline correction.

    • Spectral-temporal denoising using methods like singular value decomposition (SVD) can significantly improve the signal-to-noise ratio (SNR).

  • Metabolite Quantification:

    • Identify and integrate the resonance peaks corresponding to [1-¹³C]α-KG and its metabolic products ([1-¹³C]glutamate and, if present, [1-¹³C]2-HG).

    • Automated quantification methods, such as LCModel, can be used for robust and user-independent spectral fitting.

  • Kinetic Modeling:

    • Calculate the ratio of the integrated signal of the product (e.g., glutamate) to the substrate (α-KG) at each time point or at the time of peak product signal.

    • For more advanced analysis, fit the dynamic data to kinetic models (e.g., two-site exchange model) to determine the apparent rate constant of metabolic conversion (kPL).

Conclusion

Hyperpolarized ¹³C MR with [1-¹³C]2-Ketoglutaric acid is a powerful technique for non-invasively probing central carbon metabolism and detecting the presence of IDH mutations in vivo. The protocols and data presented here provide a comprehensive guide for researchers and clinicians aiming to implement this methodology. Careful attention to probe preparation, data acquisition parameters, and analysis techniques is essential for obtaining high-quality, quantitative data on metabolic fluxes, which holds great promise for advancing our understanding of disease and developing novel therapeutic strategies.

References

Synthesis and Application of 13C Labeled α-Ketoglutaric Acid for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of 13C labeled α-ketoglutaric acid (α-KG), a critical intermediate in cellular metabolism. The use of stable isotope-labeled α-KG, in conjunction with advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), offers a powerful approach to investigating metabolic pathways in both normal and pathological states, including cancer.

Application Notes

13C labeled α-ketoglutaric acid serves as a crucial tracer for elucidating the dynamics of the tricarboxylic acid (TCA) cycle, amino acid metabolism, and aberrant cancer metabolism. Its applications span from basic research in cellular metabolism to the development of novel therapeutic strategies.

A primary application lies in the study of isocitrate dehydrogenase (IDH) mutant cancers. In these malignancies, the mutant IDH1 enzyme gains a neomorphic function, converting α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[1][2] The use of [1-¹³C]-α-KG in hyperpolarized ¹³C magnetic resonance spectroscopy (HP-¹³C-MRS) allows for the non-invasive detection of [1-¹³C]-2-HG, providing a potential biomarker for diagnosing and monitoring treatment response in IDH mutant tumors.[3][4][5]

Furthermore, 13C labeled α-KG is instrumental in metabolic flux analysis to quantify the contributions of various substrates to the TCA cycle and glutamine metabolism. By tracing the fate of the ¹³C label, researchers can dissect the complexities of cellular bioenergetics and biosynthetic pathways.

Synthetic Protocols

Several synthetic routes have been developed to produce 13C labeled α-ketoglutaric acid with isotopic labels at different positions. The choice of a specific labeling pattern depends on the metabolic pathway under investigation.

Synthesis of [1-¹³C-5-¹²C]-α-Ketoglutaric Acid via Oxidative-Stetter Reaction

A robust and scalable synthesis for [1-¹³C-5-¹²C]-α-KG has been developed to avoid spectral overlap from the naturally abundant ¹³C at the C5 position during HP-¹³C-MRS studies of 2-HG production. The overall synthetic scheme is outlined below.

Experimental Workflow: Synthesis of [1-¹³C-5-¹²C]-α-KG

cluster_0 Step 1: Preparation of Starting Materials cluster_1 Step 2: Oxidative-Stetter Reaction cluster_2 Step 3: Esterification cluster_3 Step 4: De-esterification SM1 2-Bromo-1-morpholinoethan-1-one-1-¹³C Intermediate1 Benzyl 5-morpholino-4,5-dioxopentanoate- 1-¹²C-5-¹³C SM1->Intermediate1 One-pot oxidation SM2 Benzyl acrylate-1-¹²C SM2->Intermediate1 Intermediate2 Diisopropyl 2-oxopentanedioate-5-¹²C-1-¹³C Intermediate1->Intermediate2 Product [1-¹³C-5-¹²C]-α-Ketoglutaric Acid Intermediate2->Product

Caption: Workflow for the synthesis of [1-¹³C-5-¹²C]-α-KG.

Protocol:

  • Synthesis of Starting Materials: 2-Bromo-1-morpholinoethan-1-one-1-¹³C and Benzyl acrylate-1-¹²C are synthesized using standard chemical methods.

  • Oxidative-Stetter Reaction: A one-pot oxidation-Stetter reaction is performed to couple the two starting materials, forming Benzyl 5-morpholino-4,5-dioxopentanoate-1-¹²C-5-¹³C. This reaction is catalyzed by a thiazolium salt.

  • Esterification: The intermediate is converted to the bis-isopropyl ester, Diisopropyl 2-oxopentanedioate-5-¹²C-1-¹³C.

  • De-esterification: The final step involves the removal of the isopropyl ester groups to yield the desired product, [1-¹³C-5-¹²C]-α-ketoglutaric acid.

Synthesis of [2-¹³C]- and [1,2-¹³C]-α-Ketoglutaric Acid

A five-step synthesis starting from commercially available ¹³CH₃I allows for the preparation of α-ketoglutaric acid labeled at the C2 or both C1 and C2 positions.

Experimental Workflow: Synthesis of [2-¹³C]-α-KG

cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3: Michael Addition cluster_3 Step 4: Ozonolysis cluster_4 Step 5: Deprotection SM ¹³CH₃I Intermediate1 O₂N¹³CH₂CO₂CH₃ SM->Intermediate1 in situ ¹³CH₃NO₂ formation, reaction with Mg methyl carbonate Intermediate2 Michael Adduct Intermediate1->Intermediate2 Methyl acrylate Intermediate3 Dimethyl ester of α-keto [2-¹³C]glutaric acid Intermediate2->Intermediate3 in situ nitronate formation Product [2-¹³C]-α-Ketoglutaric Acid Intermediate3->Product Hydrochloric acid

Caption: Workflow for the synthesis of [2-¹³C]-α-KG.

Protocol:

  • Nitromethane formation: ¹³CH₃I is converted in situ to ¹³CH₃NO₂.

  • Carboxymethylation: The labeled nitromethane is treated with magnesium methyl carbonate followed by acidified methanol to yield O₂N¹³CH₂CO₂CH₃.

  • Michael Addition: A Michael addition is performed with methyl acrylate.

  • Ozonolysis: In situ nitronate formation followed by ozonolysis gives the dimethyl ester of α-keto [2-¹³C]glutaric acid.

  • Deprotection: The final product is obtained by deprotection with hydrochloric acid.

Data Presentation

The following table summarizes the reported yields for the synthesis of different 13C labeled α-ketoglutaric acid isotopomers.

Labeled CompoundSynthetic MethodOverall YieldReference
[1-¹³C-5-¹²C]-α-KGOxidative-Stetter Reaction88% over 3 steps
Diethyl-[1-¹³C]-α-KGModified Oxidative-Stetter78% (final step)
[2-¹³C]-α-KG5-step from ¹³CH₃INot specified
[1,2-¹³C]-α-KG5-step from ¹³CH₃INot specified

Signaling Pathway Analysis

The use of 13C labeled α-ketoglutaric acid is pivotal for tracing its metabolic fate in various signaling pathways.

TCA Cycle and Glutamine Metabolism

13C labeled α-KG can be used to trace its entry and conversion within the TCA cycle and its relationship with glutamine metabolism.

Metabolic Fate of ¹³C Labeled α-Ketoglutarate

cluster_tca TCA Cycle cluster_glutamine Glutamine Metabolism AKG α-Ketoglutarate (¹³C labeled) SuccinylCoA Succinyl-CoA AKG->SuccinylCoA α-KG Dehydrogenase Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate OAA Oxaloacetate Malate->OAA Citrate Citrate OAA->Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->AKG IDH (wild-type) Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate->AKG Glutamate Dehydrogenase/ Transaminases AKG α-Ketoglutarate ([1-¹³C] labeled) HG 2-Hydroxyglutarate ([1-¹³C] labeled) AKG->HG Mutant IDH1 AKG->HG NADPH -> NADP+ NADPH NADPH NADP NADP+

References

Illuminating Cellular metabolism: In Vivo Studies with 2-Ketoglutaric Acid-¹³C

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketoglutaric acid (α-Ketoglutarate, α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy metabolism, biosynthesis, and nitrogen balance. The use of stable isotope-labeled 2-Ketoglutaric acid, specifically with Carbon-13 (¹³C), has emerged as a powerful technique for tracing metabolic pathways in vivo. This allows researchers to non-invasively monitor dynamic metabolic processes, providing critical insights into disease mechanisms and the effects of therapeutic interventions. These application notes provide a comprehensive overview of the use of 2-Ketoglutaric acid-¹³C in in vivo metabolic studies, with detailed protocols for hyperpolarized ¹³C magnetic resonance spectroscopy (HP-¹³C-MRS) and mass spectrometry-based analyses.

Key Applications

In vivo metabolic studies utilizing 2-Ketoglutaric acid-¹³C offer a window into several critical cellular processes:

  • Tricarboxylic Acid (TCA) Cycle Flux: By tracing the conversion of ¹³C-labeled α-KG to other TCA cycle intermediates, such as succinate and glutamate, researchers can quantify the rate of metabolic activity within the cycle. This is particularly valuable for studying diseases with altered energy metabolism, like cancer and neurodegenerative disorders.

  • Oncometabolite Detection in Cancer: In certain cancers, mutations in the isocitrate dehydrogenase (IDH) enzyme lead to the abnormal reduction of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite.[1] Using [1-¹³C]-α-KG, it is possible to detect the production of [1-¹³C]-2-HG in real-time, offering a non-invasive method for diagnosing and monitoring IDH-mutant tumors.[1][2]

  • Amino Acid Metabolism: α-KG is a direct precursor for the synthesis of glutamate and glutamine, amino acids crucial for neurotransmission and nitrogen transport.[3] Tracing the fate of ¹³C from α-KG into these amino acids provides a dynamic measure of their synthesis and turnover.

  • Assessing Therapeutic Response: By monitoring metabolic changes in response to drug treatment, 2-Ketoglutaric acid-¹³C tracers can serve as early biomarkers of therapeutic efficacy.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo metabolic studies using 2-Ketoglutaric acid-¹³C. These values are illustrative and can vary based on the animal model, experimental conditions, and analytical techniques.

Table 1: Hyperpolarized ¹³C-MRS Metabolic Ratios in Rodent Brain Tumor Models

ParameterIDH-Mutant GliomaIDH-Wild-Type GliomaNormal Brain
[1-¹³C]2-HG / [1-¹³C]α-KG Ratio DetectableNot DetectableNot Detectable
[1-¹³C]Glutamate / [1-¹³C]α-KG Ratio VariableVariableBaseline

Data synthesized from descriptive information in reviewed literature.

Table 2: Isotopic Enrichment of TCA Cycle Intermediates Following [U-¹³C₅]-α-Ketoglutarate Administration (Mass Spectrometry)

MetaboliteFractional Enrichment (M+5) in Tumor TissueFractional Enrichment (M+5) in Adjacent Normal Tissue
α-Ketoglutarate ~45%~20%
Glutamate ~35%~15%
Succinate ~25%~10%
Malate ~20%~8%

Representative data based on typical isotopic labeling studies.[4]

Experimental Protocols

Protocol 1: In Vivo Hyperpolarized ¹³C-MRS of [1-¹³C]-α-Ketoglutarate

This protocol outlines the key steps for performing a hyperpolarized ¹³C-MRS study in a rodent model to monitor the in vivo conversion of α-KG.

1. Preparation of the ¹³C-labeled α-Ketoglutarate Sample

  • Prepare a stock solution of [1-¹³C]α-ketoglutaric acid. For enhanced cell permeability, diethyl-[1-¹³C]-α-KG can be used.

  • For hyperpolarization, mix the [1-¹³C]α-ketoglutaric acid with a stable radical agent (e.g., OX63 trityl radical) and a cryoprotectant (e.g., glycerol).

  • The final mixture is then placed in a dynamic nuclear polarization (DNP) polarizer.

2. Animal Preparation

  • Anesthetize the animal (e.g., rat or mouse) using isoflurane (2-3% for induction, 1-2% for maintenance).

  • Place a catheter in the tail vein for the injection of the hyperpolarized substrate.

  • Position the animal in the MRI scanner on a heated pad to maintain body temperature at 37°C.

  • Monitor vital signs, including heart rate, respiration, and blood oxygen saturation, throughout the experiment.

3. Hyperpolarization and Injection

  • Polarize the ¹³C-α-KG sample in a DNP polarizer at low temperature (e.g., 1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 90 minutes.

  • Rapidly dissolve the polarized sample in a heated, buffered solution (e.g., Tris-based buffer) to create an injectable solution at a physiological pH and temperature.

  • Inject the hyperpolarized [1-¹³C]-α-KG solution via the tail vein catheter over a period of ~12 seconds.

4. ¹³C-MRS Data Acquisition

  • Begin ¹³C-MRS data acquisition at the start of or shortly after the injection.

  • Acquire dynamic, non-localized or slice-selective ¹³C spectra with a temporal resolution of 3-6 seconds to capture the metabolic conversion of [1-¹³C]-α-KG.

  • Use a low flip angle (e.g., 5-10 degrees) to minimize the depletion of the hyperpolarized signal.

5. Data Analysis

  • Process the acquired free induction decays (FIDs) with Fourier transformation to obtain ¹³C spectra.

  • Identify and quantify the peaks corresponding to [1-¹³C]-α-KG and its metabolic products (e.g., [1-¹³C]glutamate, [1-¹³C]2-HG, and ¹³C-bicarbonate) over time.

  • Calculate the ratios of product to substrate peak areas to assess metabolic rates.

HP_MRS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Tracer Preparation ([1-13C]-α-KG + Radical) Polarization Dynamic Nuclear Polarization Tracer_Prep->Polarization Animal_Prep Animal Preparation (Anesthesia, Catheter) Injection Tail Vein Injection Animal_Prep->Injection Dissolution Rapid Dissolution Polarization->Dissolution Dissolution->Injection MRS_Acquisition Dynamic 13C-MRS Acquisition Injection->MRS_Acquisition Data_Processing Spectral Processing MRS_Acquisition->Data_Processing Quantification Peak Quantification Data_Processing->Quantification Metabolic_Ratio Metabolic Ratio Calculation Quantification->Metabolic_Ratio

Workflow for Hyperpolarized ¹³C-MRS Studies.
Protocol 2: Mass Spectrometry-Based ¹³C-Metabolic Flux Analysis

This protocol describes the general workflow for an in vivo study using uniformly labeled [U-¹³C₅]-α-Ketoglutarate followed by mass spectrometry to determine isotopic enrichment in downstream metabolites.

1. ¹³C Tracer Administration

  • Prepare a sterile solution of [U-¹³C₅]-α-Ketoglutarate in saline.

  • Administer the tracer to the animal model. Common routes include intravenous (IV) bolus injection or continuous infusion. For chronic studies, oral administration in drinking water or diet can be used.

  • The duration of tracer administration will depend on the metabolic pathways of interest and their turnover rates.

2. Sample Collection

  • At the desired time point after tracer administration, euthanize the animal.

  • Rapidly excise the tissues of interest (e.g., tumor, liver, brain) and immediately snap-freeze them in liquid nitrogen to quench all metabolic activity.

  • Collect blood into EDTA-containing tubes and centrifuge to separate plasma. Store plasma and tissues at -80°C until extraction.

3. Metabolite Extraction

  • Weigh the frozen tissue (~50-100 mg).

  • Homogenize the tissue in a cold solvent mixture, typically 80% methanol, using a bead beater or sonicator. This step disrupts the cells and precipitates proteins.

  • Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C.

  • Collect the supernatant, which contains the polar metabolites.

  • Perform a liquid-liquid extraction by adding chloroform and water to separate polar and nonpolar metabolites. The polar metabolites will be in the upper aqueous phase.

  • Dry the aqueous phase using a speed vacuum concentrator without heat.

4. Sample Derivatization (for GC-MS)

  • To increase their volatility for gas chromatography, derivatize the dried polar metabolites. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the samples with the derivatization agent at an elevated temperature (e.g., 70°C) to ensure complete reaction.

5. Mass Spectrometry Analysis

  • Analyze the derivatized samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • For GC-MS, use a suitable column to separate the metabolites. The mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments of the derivatized metabolites.

  • For LC-MS, separate the underivatized metabolites using a suitable column (e.g., HILIC for polar compounds).

6. Data Analysis

  • Identify the metabolites based on their retention times and mass fragmentation patterns compared to known standards.

  • Determine the mass isotopologue distribution for each metabolite of interest. This reveals the number of ¹³C atoms incorporated into each molecule.

  • Correct the raw data for the natural abundance of ¹³C.

  • Calculate the fractional enrichment to quantify the extent of labeling in each metabolite pool.

MS_MFA_Workflow cluster_exp In Vivo Experiment cluster_prep Sample Preparation cluster_analysis Analysis Tracer_Admin 13C-α-KG Administration Sample_Collection Tissue/Plasma Collection (Snap Freezing) Tracer_Admin->Sample_Collection Extraction Metabolite Extraction (Methanol/Chloroform/Water) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization MS_Analysis GC-MS or LC-MS Analysis Derivatization->MS_Analysis Data_Processing Isotopologue Distribution Analysis MS_Analysis->Data_Processing Flux_Calculation Metabolic Flux Calculation Data_Processing->Flux_Calculation

Workflow for Mass Spectrometry-Based Metabolic Flux Analysis.

Metabolic Pathways of 2-Ketoglutaric Acid-¹³C

The following diagram illustrates the primary metabolic fates of ¹³C-labeled α-Ketoglutarate within the TCA cycle and its connections to amino acid metabolism and, in the case of IDH mutations, the production of 2-hydroxyglutarate.

AKG_Metabolism Metabolic Fate of ¹³C-α-Ketoglutarate AKG [¹³C]-α-Ketoglutarate SuccinylCoA [¹³C]-Succinyl-CoA AKG->SuccinylCoA α-KGDH Glutamate [¹³C]-Glutamate AKG->Glutamate Transaminase/ GDH TwoHG [¹³C]-2-Hydroxyglutarate AKG->TwoHG Mutant IDH Succinate [¹³C]-Succinate SuccinylCoA->Succinate Fumarate [¹³C]-Fumarate Succinate->Fumarate Malate [¹³C]-Malate Fumarate->Malate

References

Troubleshooting & Optimization

Technical Support Center: Improving Signal-to-Noise in 13C NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 13C NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a better signal-to-noise ratio (S/N).

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio is a common issue in 13C NMR due to the low natural abundance and smaller gyromagnetic ratio of the 13C isotope.[1][2][3] If you are experiencing a weak or noisy spectrum, follow this systematic workflow to diagnose and resolve the problem.

G Troubleshooting Workflow for Poor S/N in 13C NMR cluster_0 Step 1: Sample & Instrument Check cluster_1 Step 2: Acquisition Parameter Optimization cluster_2 Step 3: Advanced Methods cluster_3 Step 4: Data Processing A Start: Poor S/N Spectrum B Check Sample Preparation - Is concentration sufficient? - Is the sample fully dissolved? - Is the sample filtered? A->B C Verify Instrument Setup - Is the probe tuned and matched? - Is shimming optimized? - Is the correct solvent lock established? B->C D Increase Number of Scans (NS) S/N ∝ √NS C->D E Optimize Pulse Angle (P1) & Delays (D1, AQ) - Use smaller flip angle (e.g., 30°) - Set D1 ≈ 2s, AQ ≈ 1s D->E F Consider Advanced Techniques - Use a Cryoprobe if available - Use polarization transfer (DEPT) - Add a relaxation agent for long T1s E->F G Apply Line Broadening (LB) - Use LB ≈ 1 Hz F->G H End: Improved S/N Spectrum G->H

Caption: Troubleshooting workflow for poor S/N in 13C NMR experiments.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: How much sample do I need for a good 13C NMR spectrum?

A1: Sample concentration is critical for achieving a good S/N ratio in 13C NMR.[1] Due to the low sensitivity of the 13C nucleus, more concentrated samples are generally required compared to 1H NMR.[1] For small molecules (under 1000 g/mol ), a concentration of 50-100 mg in 0.5-0.6 mL of deuterated solvent is often recommended to obtain a spectrum in a reasonable time (e.g., 20-60 minutes). Doubling the sample concentration will roughly double the signal intensity.

Q2: Can my choice of NMR tube affect the S/N ratio?

A2: Yes. Always use clean, high-quality NMR tubes rated for your spectrometer's field strength. Scratches or imperfections can degrade spectral quality by making it difficult to achieve good magnetic field homogeneity (shimming). For very small sample amounts, specialized tubes like Shigemi tubes can reduce the required solvent volume, thereby increasing the effective concentration of your sample and improving the signal.

Q3: Why is it important to filter my NMR sample?

A3: Solid particles in your sample will distort the magnetic field homogeneity. This leads to broad spectral lines and an overall reduction in the signal-to-noise ratio. To avoid this, you should filter all samples, for instance through a small plug of glass wool in a Pasteur pipette, directly into the NMR tube.

Acquisition & Processing Parameters

Q4: What is the most straightforward way to improve my S/N ratio?

A4: The most direct way is to increase the number of scans (NS). The signal-to-noise ratio increases with the square root of the number of scans. This means that to double the S/N, you must increase the number of scans by a factor of four. While effective, this can significantly lengthen the experiment time.

Q5: Should I use a 90° pulse for my 13C experiment?

A5: Not usually for routine experiments. Using a smaller pulse angle, or flip angle (e.g., 30° or 45°), is often more efficient. This is especially true for carbons with long longitudinal relaxation times (T1s), such as quaternary carbons. A smaller pulse allows you to use a shorter relaxation delay (D1) between scans. This means more scans can be acquired in the same amount of time, leading to a net improvement in the S/N ratio.

Q6: How do I choose the right relaxation delay (D1) and acquisition time (AQ)?

A6: The optimal settings are a balance between resolution and sensitivity. For general purposes, an acquisition time (AQ) of around 1.0 second and a relaxation delay (D1) of 2.0 seconds provide a good starting point. This combination works well with a 30° pulse angle. For quantitative analysis where accurate integration is needed, a much longer relaxation delay (5-7 times the longest T1) is required to ensure all nuclei fully relax between pulses.

Q7: How can data processing improve my S/N ratio?

A7: Applying an exponential multiplication with a line broadening (LB) factor of around 1.0 Hz can reduce the noise in the spectrum. This improves the visual S/N ratio, making small peaks easier to identify. However, this comes at the cost of a slight decrease in resolution, as the peaks will become broader.

Advanced Techniques

Q8: What is the Nuclear Overhauser Effect (NOE) and how does it improve my spectrum?

A8: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating protons with a radiofrequency field during the experiment leads to a transfer of spin polarization to nearby 13C nuclei. This transfer enhances the signal intensity of the carbon signals. For carbons with directly attached protons, this enhancement can be significant, with a theoretical maximum increase of nearly 200%. Standard proton-decoupled 13C experiments utilize the NOE to boost sensitivity.

G Nuclear Overhauser Effect (NOE) Pathway A Start: Proton Decoupler ON during Relaxation Delay (D1) B Proton (¹H) spins are saturated A->B Irradiation C Spin polarization is transferred from ¹H to ¹³C (via dipolar coupling) B->C Cross-relaxation D ¹³C signal population difference increases C->D E Result: Enhanced ¹³C Signal Intensity D->E Stronger NMR Signal

Caption: Simplified diagram of the NOE signal enhancement pathway.

Q9: What is a Cryoprobe and is it worth using?

A9: A Cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cryogenically cooled to temperatures around 20 K (-253 °C). This drastic reduction in temperature significantly lowers the thermal noise generated by the electronics. The result is a dramatic increase in the signal-to-noise ratio, typically by a factor of 4 to 5 compared to a standard room-temperature probe. This can reduce the required experiment time by a factor of 16 or more, making it an extremely powerful tool for analyzing dilute samples or for high-throughput screening.

Q10: When should I use a relaxation agent?

A10: A paramagnetic relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)3), can be useful for carbons with very long T1 relaxation times (e.g., quaternary carbons). These long T1s would otherwise require a very long relaxation delay (D1), extending the experiment time. Adding a small amount of a relaxation agent shortens the T1s for all carbons, allowing you to use a much shorter D1 and acquire more scans in a given period, thereby improving the overall S/N.

Data and Protocols

Key Factors Influencing S/N

The signal-to-noise ratio in a 13C NMR experiment is influenced by several key factors, from sample preparation to the choice of hardware. Optimizing each of these can contribute to a better final spectrum.

G Key Factors Influencing S/N in 13C NMR cluster_sample Sample Preparation cluster_acq Acquisition Parameters cluster_instr Instrumentation center Signal-to-Noise Ratio (S/N) Concentration Sample Concentration center->Concentration Solvent Solvent Choice center->Solvent Tube NMR Tube Quality center->Tube NS Number of Scans (NS) center->NS Pulse Pulse Angle (P1) center->Pulse Delays Delays (D1, AQ) center->Delays Field Magnetic Field Strength center->Field Probe Probe Type (Cryoprobe) center->Probe Shimming Shimming center->Shimming

Caption: Key factors influencing the signal-to-noise ratio in 13C NMR.

Table 1: Recommended Acquisition Parameters for Routine 13C NMR

This table provides a set of starting parameters optimized for achieving a good S/N ratio in a minimal amount of time for typical organic molecules.

ParameterSymbolRecommended ValuePurpose & Notes
Pulse ProgramPULPROGzgpg30 or zgdc3030° pulse with proton decoupling to provide NOE enhancement.
Pulse WidthP1Calibrated 30° pulseAvoids saturation of nuclei with long T1s, allowing for a shorter D1.
Number of ScansNS≥ 128The S/N ratio increases with the square root of NS. Adjust as needed based on sample concentration.
Relaxation DelayD12.0 sA good compromise for most carbons when using a 30° pulse.
Acquisition TimeAQ1.0 sBalances resolution with the need to keep the total recycle time (D1+AQ) short.
Line BroadeningLB1.0 HzApplied during processing to reduce noise at the cost of slightly lower resolution.
Table 2: S/N Enhancement from Different Techniques
TechniqueTypical S/N Gain (vs. reference)Reduction in Experiment TimeNotes
Doubling Number of Scans 1.4xN/A (Time is doubled)The most basic method for improving S/N.
Doubling Sample Concentration ~2x4xA highly effective way to improve signal strength.
Nuclear Overhauser Effect (NOE) Up to 3x (for protonated C)N/A (Standard)Maximum theoretical enhancement is (γH / 2γC) ≈ 1.99.
Cryoprobe 4x - 5x (vs. RT probe)16x - 25xAchieved by reducing thermal noise in the probe electronics.
Experimental Protocol: Standard 13C Sample Preparation and Acquisition

Objective: To acquire a standard proton-decoupled 13C NMR spectrum with an optimized signal-to-noise ratio.

Methodology:

  • Sample Preparation:

    • Weigh 50-100 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a small, clean vial.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

    • Using a Pasteur pipette with a small plug of glass wool, filter the sample solution directly into a clean, high-quality 5 mm NMR tube. This removes any particulate matter.

    • Cap the NMR tube securely and label it.

  • Instrument Setup:

    • Insert the sample into the spinner turbine and place it in the spectrometer's sample gauge to ensure correct positioning within the detection coil.

    • Insert the sample into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the NMR probe for both the 1H and 13C channels. This step is crucial for maximum sensitivity.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent lock signal.

  • Spectrum Acquisition:

    • Load a standard 13C experiment parameter set.

    • Set the key acquisition parameters for optimal S/N (refer to Table 1):

      • Set the pulse angle to 30 degrees.

      • Set the relaxation delay (D1) to 2.0 seconds.

      • Set the acquisition time (AQ) to approximately 1.0 second.

    • Set the initial number of scans (NS) to 128.

    • Acquire a preliminary spectrum.

    • Assess the S/N ratio. If it is insufficient, increase the number of scans (e.g., to 256, 512, 1024, etc.) and re-acquire the spectrum. Continue to increase NS until a satisfactory S/N is achieved.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Apply an exponential window function with a line broadening (LB) factor of approximately 1.0 Hz to reduce noise.

    • Reference the spectrum using the known chemical shift of the deuterated solvent.

References

Technical Support Center: 2-Ketoglutaric Acid-13C Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Ketoglutaric acid-13C (α-KG-13C) in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation for various analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in preparing samples with this compound for metabolic flux analysis?

A1: The success of a metabolic flux analysis experiment using this compound hinges on several critical steps:

  • Isotopic Steady State: Ensuring that the cells or biological system have reached an isotopic steady state is paramount. This means the incorporation of the 13C label into downstream metabolites has stabilized. The time to reach this state varies by cell type and experimental conditions and should be determined empirically.[1][2]

  • Metabolic Quenching: To accurately capture the metabolic state at the time of sampling, all enzymatic activity must be halted rapidly.[1][3] This is typically achieved by using an ice-cold quenching solution, such as 60-80% methanol.[1]

  • Metabolite Extraction: Efficient extraction of metabolites from the cellular biomass is crucial. An 80% methanol solution is commonly used for this purpose.

  • Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites like α-KG require derivatization to increase their volatility.

Q2: My GC-MS signal for derivatized this compound is low or absent. What are the possible causes and solutions?

A2: Low or no signal in GC-MS analysis of α-KG-13C is a common issue. Here are the primary causes and their solutions:

  • Incomplete Derivatization: α-KG is a polar molecule and requires derivatization to become volatile for GC-MS analysis. Incomplete reactions are a major reason for poor signal.

    • Solution: A two-step derivatization process is recommended. First, protect the keto group via oximation (e.g., with methoxyamine hydrochloride), followed by silylation of the carboxyl groups (e.g., with MTBSTFA).

  • Analyte Degradation: α-keto acids are thermally unstable and can decarboxylate, especially at high temperatures.

    • Solution: The two-step derivatization process mentioned above also helps to stabilize the molecule and prevent degradation.

  • Presence of Moisture: Silylation reagents are highly sensitive to moisture, which can inhibit the reaction.

    • Solution: Ensure that samples are completely dry before adding derivatization reagents. Lyophilization (freeze-drying) is an effective method. Use anhydrous solvents and store reagents in a desiccator.

  • Adsorption in the GC System: Active sites within the GC inlet or on the column can adsorb polar analytes, leading to poor peak shape and low signal intensity.

    • Solution: Proper derivatization is key to reducing the polarity of the analyte. Additionally, using deactivated glassware and a high-quality, inert GC column is important. Regular maintenance of the GC inlet, including replacing the liner and septum, is also crucial.

Q3: What are the best practices for storing this compound and the prepared samples?

A3: Proper storage is essential to maintain the integrity of your labeled compound and prepared samples.

  • This compound solid: Store at 2-8°C.

  • Extracted Metabolites: Dried metabolite extracts should be stored at -80°C until analysis to prevent degradation. It is best to analyze the isolated metabolites within 24 hours of extraction.

  • Plasma Samples: If working with plasma, after separation, it should be stored at -80°C.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles for all samples, as this can lead to degradation of α-KG. It is advisable to aliquot samples after initial processing to avoid repeated thawing of the entire sample.

Q4: I am using LC-MS for my analysis. Is derivatization necessary for this compound?

A4: While derivatization is essential for GC-MS, it is not always required for Liquid Chromatography-Mass Spectrometry (LC-MS). However, due to the polar nature of α-KG, it can exhibit poor retention on standard reversed-phase LC columns. In such cases, derivatization can improve chromatographic behavior. Alternatively, using a column chemistry better suited for polar analytes, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can be an effective approach without derivatization.

Q5: What are the key considerations for preparing NMR samples of this compound?

A5: Preparing high-quality NMR samples is crucial for obtaining good spectra. Here are the key points:

  • Concentration: For 13C NMR, a relatively high concentration is needed due to the low sensitivity of the 13C nucleus. A saturated solution is often recommended. For small molecules, a concentration of about 10mM may be sufficient for 13C measurements on a 600 MHz instrument.

  • Sample Purity: Ensure the sample is free of solid particles, as these can distort the magnetic field and lead to broad lines in the spectrum. Filtering the sample into the NMR tube is recommended.

  • Solvent: Use an appropriate deuterated solvent. For aqueous samples, D2O is used.

  • Internal Standard: Use an internal standard for accurate chemical shift referencing. For aqueous samples, DSS or TSP are common choices.

Experimental Protocols & Data

Table 1: Recommended Storage and Stability of this compound and its Samples
Sample TypeStorage TemperatureRecommended DurationKey Considerations
This compound (Solid)2-8°CPer manufacturer's recommendationsKeep dry and tightly sealed.
Extracted Metabolites (Dried)-80°CUp to several months (long-term)Analyze within 24 hours for best results. Avoid multiple freeze-thaw cycles.
Plasma Samples-80°CLong-termAliquot to avoid repeated freeze-thaw cycles.
Derivatized Samples (for GC-MS)Room Temperature or 4°CAnalyze promptlyCheck stability of derivatized product.
Protocol 1: Sample Preparation for 13C-Metabolic Flux Analysis in Adherent Mammalian Cells
  • Cell Culture and Labeling:

    • Culture adherent mammalian cells to the desired confluency in standard growth medium.

    • Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the experimental medium containing the 13C-labeled 2-Ketoglutaric acid. The concentration should be optimized for the specific cell line and experimental goals.

    • Incubate the cells for a sufficient duration to achieve an isotopic steady state. This time can range from hours to days and must be determined empirically.

  • Metabolic Quenching:

    • To halt all enzymatic activity, rapidly aspirate the labeling medium.

    • Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells.

  • Metabolite Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: Derivatization for GC-MS Analysis

This protocol is a common two-step methoximation-silylation procedure.

  • Oximation Step:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).

    • Incubate at 30°C for 90 minutes. This step protects the carbonyl groups.

  • Silylation Step:

    • After the sample has cooled to room temperature, add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS).

    • Incubate at 60°C for 60 minutes. This step silylates the carboxyl groups.

  • Sample Injection:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert. The sample is now ready for injection.

Visualizations

Experimental Workflow for 13C-Metabolic Flux Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture & Labeling with 2-KG-13C quenching 2. Metabolic Quenching (Cold Methanol) cell_culture->quenching extraction 3. Metabolite Extraction quenching->extraction derivatization 4a. Derivatization (for GC-MS) extraction->derivatization If GC-MS lcms 4b. LC-MS Analysis extraction->lcms Direct or with Derivatization nmr 4c. NMR Analysis extraction->nmr Direct gcms 5a. GC-MS Analysis derivatization->gcms data_analysis 6. Data Analysis & Flux Calculation gcms->data_analysis lcms->data_analysis nmr->data_analysis

Caption: A flowchart of the key steps in a 13C-metabolic flux experiment.

Troubleshooting Logic for Low GC-MS Signal

troubleshooting_gcms cluster_causes Potential Causes cluster_solutions Solutions start Low or No GC-MS Signal for 2-KG-13C incomplete_deriv Incomplete Derivatization? start->incomplete_deriv degradation Analyte Degradation? start->degradation moisture Moisture Contamination? start->moisture adsorption System Adsorption? start->adsorption optimize_deriv Optimize Derivatization: - Two-step protocol - Check reagents & conditions incomplete_deriv->optimize_deriv stabilize Stabilize Analyte: - Use two-step derivatization degradation->stabilize dry_sample Ensure Dryness: - Lyophilize sample - Use anhydrous solvents moisture->dry_sample maintain_gc Maintain GC System: - Use deactivated liner/column - Regular maintenance adsorption->maintain_gc

Caption: A troubleshooting guide for low GC-MS signal of this compound.

References

Technical Support Center: Optimizing 2-Ketoglutaric Acid-¹³C Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Ketoglutaric acid-¹³C in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is 2-Ketoglutaric acid-¹³C, and what are its primary applications in cell culture?

A1: 2-Ketoglutaric acid-¹³C (or α-Ketoglutarate-¹³C) is a stable, isotopically labeled form of α-Ketoglutarate (α-KG), a key intermediate in the Krebs (TCA) cycle. In cell culture, its primary application is as a tracer for metabolic flux analysis (MFA).[1][2] By tracking the incorporation of the ¹³C isotope into various downstream metabolites, researchers can quantify the rates of metabolic pathways, providing insights into cellular metabolism under specific conditions.[1][3] It is also used to study the role of α-KG as a signaling molecule and a cofactor for various enzymes.[4]

Q2: What is a typical starting concentration for 2-Ketoglutaric acid-¹³C in cell culture?

A2: The optimal concentration of 2-Ketoglutaric acid-¹³C can vary significantly depending on the cell line and experimental goals. However, based on studies using unlabeled α-KG, a starting range of 0.1 mM to 1.0 mM is recommended for many cell types, as higher concentrations can negatively impact cell growth. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.

Q3: How stable is 2-Ketoglutaric acid-¹³C in cell culture media?

A3: 2-Ketoglutaric acid is a chemically stable molecule. Stock solutions of unlabeled 2-Ketoglutaric acid can be stored at -20°C for one month or -80°C for six months. When preparing culture media, it is recommended to filter-sterilize the final medium after the addition of the labeled compound.

Q4: My cells show low incorporation of the ¹³C label from 2-Ketoglutaric acid-¹³C. What are the possible causes and solutions?

A4: Low incorporation of the ¹³C label can be due to several factors:

  • Low Cell Permeability: α-Ketoglutarate is a charged molecule with low permeability across the cell membrane. To enhance uptake, consider using cell-permeable ester derivatives of 2-Ketoglutaric acid, such as diethyl-α-ketoglutarate or trifluoromethylbenzyl (TFMB) α-ketoglutarate esters.

  • Insufficient Incubation Time: Achieving isotopic steady state, where the labeling of intracellular metabolites is constant, is crucial for accurate metabolic flux analysis. This can take several hours. You may need to optimize the incubation time by performing a time-course experiment (e.g., sampling at 18 and 24 hours) to ensure steady-state labeling is reached.

  • Sub-optimal Concentration: The concentration of the labeled substrate may be too low relative to the unlabeled pools within the cell. Consider increasing the concentration, being mindful of potential toxicity.

  • Metabolic State of the Cells: The metabolic activity of your cells can influence the uptake and metabolism of α-KG. Ensure your cells are in a healthy, proliferative state during the experiment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Cell Growth or Viability after adding 2-Ketoglutaric acid-¹³C The concentration of 2-Ketoglutaric acid-¹³C is too high and causing toxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a low concentration (e.g., 0.1 mM) and titrate upwards.
Inconsistent Labeling Patterns Between Replicates Incomplete quenching of metabolism, leading to continued enzymatic activity after sample collection.Ensure rapid and effective quenching of metabolism. A common method is to use cold methanol.
Inconsistent cell numbers or metabolic states across replicates.Ensure consistent cell seeding densities and that cells are in the same growth phase (e.g., mid-logarithmic phase) at the start of the labeling experiment.
Unexpected Labeled Metabolites or Pathways Contamination of the ¹³C-labeled substrate or culture medium.Use high-purity 2-Ketoglutaric acid-¹³C and sterile cell culture techniques.
Cells are utilizing alternative metabolic pathways.This may be a valid biological finding. Further investigation into the underlying cellular signaling and metabolic regulation is warranted.
Difficulty Achieving Isotopic Steady State Slow metabolic flux through the TCA cycle in the specific cell line.Increase the incubation time with the labeled substrate. A time-course experiment is recommended to determine the time required to reach steady state.
High intracellular pools of unlabeled α-Ketoglutarate and related metabolites.Pre-condition the cells in a medium with a lower concentration of unlabeled glutamine (a precursor to α-KG) before adding the labeled substrate.

Experimental Protocols

Protocol 1: Determination of Optimal 2-Ketoglutaric Acid Concentration
  • Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the mid-logarithmic growth phase at the time of the experiment.

  • Media Preparation: Prepare culture media supplemented with a range of unlabeled 2-Ketoglutaric acid concentrations (e.g., 0, 0.1, 0.5, 1.0, 5.0, 10.0 mM).

  • Treatment: Replace the existing media with the prepared media containing different concentrations of α-KG.

  • Incubation: Culture the cells for a period equivalent to your planned labeling experiment (e.g., 24 hours).

  • Cell Viability and Proliferation Assay: At the end of the incubation period, assess cell viability and proliferation using a standard method such as a Trypan Blue exclusion assay or an MTT assay.

  • Data Analysis: Determine the highest concentration of α-KG that does not significantly inhibit cell growth or reduce viability. This concentration can be used as a starting point for your labeling experiments with 2-Ketoglutaric acid-¹³C.

Protocol 2: ¹³C Labeling Experiment for Metabolic Flux Analysis
  • Cell Culture: Culture cells to the desired confluency in standard growth medium.

  • Media Exchange: Aspirate the standard medium and replace it with a medium containing the optimized concentration of 2-Ketoglutaric acid-¹³C. For control wells, use a medium with the same concentration of unlabeled 2-Ketoglutaric acid.

  • Incubation for Isotopic Steady State: Incubate the cells for a predetermined time to allow for the establishment of an isotopic steady state (e.g., 24 hours).

  • Quenching and Metabolite Extraction:

    • Rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold 80% methanol to quench metabolic activity and extract intracellular metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the isotopic enrichment in the extracted metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Visualizations

Signaling Pathways Involving α-Ketoglutarate

Alpha-Ketoglutarate is a key signaling molecule that influences several critical cellular pathways.

Caption: Overview of α-Ketoglutarate's role in key cellular signaling pathways.

Experimental Workflow for ¹³C Metabolic Flux Analysis

A typical workflow for a ¹³C-MFA experiment using 2-Ketoglutaric acid-¹³C involves several key steps from experimental setup to data analysis.

mfa_workflow A 1. Experimental Design (Select Cell Line, Tracer, Concentration) B 2. Cell Culture & Seeding A->B C 3. Introduce ¹³C-Labeled 2-Ketoglutaric Acid B->C D 4. Incubate to Reach Isotopic Steady State C->D E 5. Quench Metabolism & Extract Metabolites D->E F 6. Analytical Measurement (e.g., GC-MS, LC-MS) E->F G 7. Data Analysis & Flux Calculation F->G H 8. Biological Interpretation G->H

Caption: A stepwise workflow for conducting a ¹³C metabolic flux analysis experiment.

Troubleshooting Logic for Low ¹³C Label Incorporation

This decision tree illustrates a logical approach to troubleshooting low incorporation of the ¹³C label from 2-Ketoglutaric acid-¹³C.

troubleshooting_low_labeling Start Low ¹³C Label Incorporation Q1 Is incubation time sufficient for steady state? Start->Q1 Sol1 Increase incubation time (Perform time-course experiment) Q1->Sol1 No Q2 Is the tracer concentration optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Optimize concentration (Dose-response experiment) Q2->Sol2 No Q3 Is cell permeability a potential issue? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Use cell-permeable α-KG esters Q3->Sol3 Yes End Review metabolic state of cells and experimental conditions Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: A decision tree for troubleshooting low ¹³C label incorporation.

References

Technical Support Center: Overcoming Spectral Overlap in 13C NMR Analysis of 2-Ketoglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering spectral overlap in 13C NMR analysis of 2-Ketoglutaric acid.

Frequently Asked Questions (FAQs)

Q1: Why is spectral overlap a concern when analyzing 2-Ketoglutaric acid with 13C NMR?

A1: While 13C NMR offers greater spectral dispersion compared to 1H NMR, spectral overlap can still occur, particularly in complex biological samples or when analyzing mixtures containing structurally similar molecules. For 2-Ketoglutaric acid, the carboxyl and keto carbons have chemical shifts in a region where other metabolites, such as other carboxylic acids, may also have signals, leading to ambiguity in peak assignment and quantification.[1][2]

Q2: I am missing the signal for the quaternary keto-carbon (C2) of 2-Ketoglutaric acid in my 13C NMR spectrum. What could be the issue?

A2: Quaternary carbons, like the C2 keto-carbon in 2-Ketoglutaric acid, often exhibit weak signals in 13C NMR spectra. This is due to two main factors: the absence of directly attached protons, which leads to a lack of Nuclear Overhauser Effect (NOE) enhancement, and typically long spin-lattice relaxation times (T1).[3][4][5] To resolve this, you can try increasing the relaxation delay (D1) and the number of scans. Using a shorter pulse width can also help to increase the signal intensity of quaternary carbons.

Q3: The signals for the two carboxylic acid carbons (C1 and C5) in my sample are very close or overlapping. How can I resolve them?

A3: The chemical shifts of carboxylic acid carbons are sensitive to the pH of the solution. A small change in the sample's pH can alter the protonation state of the carboxyl groups, inducing a change in their chemical shifts and potentially resolving the overlap. It is recommended to prepare your sample in a buffered solution to maintain a stable pH. Experimenting with slight variations in the buffer's pH (e.g., in 0.2 pH unit increments) may help to separate the signals.

Q4: How can I confirm the assignment of the methylene carbons (C3 and C4) of 2-Ketoglutaric acid if their signals are in a crowded region of the spectrum?

A4: Two-dimensional (2D) NMR techniques are highly effective for unambiguous peak assignment in crowded spectral regions. Specifically:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with the protons directly attached to them. By identifying the 1H signals of the C3 and C4 methylene groups, you can definitively assign the corresponding 13C signals.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks. This can be used to confirm that the signals arise from methylene (CH2) groups.

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for 2-Ketoglutaric Acid Signals

Cause: Low sample concentration is a common reason for poor signal-to-noise in 13C NMR due to the low natural abundance of the 13C isotope.

Solution:

  • Increase Sample Concentration: If possible, increase the concentration of 2-Ketoglutaric acid in your sample. For 1H spectra, a concentration of 5 to 25 mg is typical, and for 13C, a higher concentration is often necessary.

  • Optimize Acquisition Parameters: Increase the number of scans (NS) to improve the signal-to-noise ratio.

  • Use a Cryoprobe: If available, using a cryogenically cooled probe can significantly enhance sensitivity.

Issue 2: Broad or Distorted Peak Shapes

Cause: Poor magnetic field homogeneity (shimming) or the presence of solid particles in the sample can lead to broad and distorted peaks.

Solution:

  • Re-shim the Magnet: Carefully shim the magnetic field before acquiring your spectrum to optimize its homogeneity.

  • Filter the Sample: Ensure your sample is free of any solid particles by filtering it through a small plug of glass wool in a pipette before transferring it to the NMR tube.

Data Presentation

Table 1: Typical 13C NMR Chemical Shifts of 2-Ketoglutaric Acid

Carbon AtomChemical Shift (ppm)Multiplicity (Proton Coupled)DEPT-135
C1 (-COOH)~172.6SingletNo Signal
C2 (>C=O)~208.1SingletNo Signal
C3 (-CH2-)~33.3TripletNegative
C4 (-CH2-)~38.5TripletNegative
C5 (-COOH)~183.9SingletNo Signal

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Experimental Protocols

Standard 1D 13C NMR Spectroscopy

This protocol is for obtaining a standard proton-decoupled 13C NMR spectrum.

  • Sample Preparation:

    • Dissolve 20-50 mg of your sample containing 2-Ketoglutaric acid in 0.5-0.7 mL of a deuterated solvent (e.g., D2O, Methanol-d4).

    • Filter the sample to remove any particulates.

    • Transfer the solution to a 5 mm NMR tube.

  • Acquisition Parameters (Example for a 400 MHz Spectrometer):

    • Pulse Program: zgpg30 (or a similar proton-decoupled sequence with a 30-degree pulse)

    • Number of Scans (NS): 1024 (adjust as needed for signal-to-noise)

    • Relaxation Delay (D1): 2 seconds (increase to 5-10 seconds if quaternary carbons are not visible)

    • Acquisition Time (AQ): ~1-2 seconds

    • Spectral Width (SW): 0-220 ppm

  • Processing:

    • Apply an exponential window function (line broadening, LB) of 1-2 Hz.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal standard (e.g., DSS) or the solvent signal.

DEPT-135 Experiment

This experiment helps to distinguish between CH, CH2, and CH3 groups.

  • Sample Preparation: Same as for 1D 13C NMR.

  • Acquisition Parameters:

    • Pulse Program: dept135

    • Number of Scans (NS): 256 or higher

    • Relaxation Delay (D1): 2 seconds

  • Processing: Process the spectrum similarly to the 1D 13C spectrum. CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative.

2D HSQC Experiment

This experiment correlates 13C nuclei with their directly attached protons.

  • Sample Preparation: Same as for 1D 13C NMR.

  • Acquisition Parameters:

    • Pulse Program: hsqcedetgpsisp2.2 (or a similar phase-sensitive HSQC with editing)

    • Number of Scans (NS): 8-16 per increment

    • Number of Increments (in F1): 256

    • Spectral Width (SW) in F2 (1H): 0-10 ppm

    • Spectral Width (SW) in F1 (13C): 0-180 ppm

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform a 2D Fourier transform.

    • Phase and baseline correct the 2D spectrum.

2D HMBC Experiment

This experiment shows correlations between carbons and protons over two to three bonds.

  • Sample Preparation: Same as for 1D 13C NMR.

  • Acquisition Parameters:

    • Pulse Program: hmbcgplpndqf (or similar)

    • Number of Scans (NS): 16-32 per increment

    • Number of Increments (in F1): 256

    • Spectral Width (SW) in F2 (1H): 0-10 ppm

    • Spectral Width (SW) in F1 (13C): 0-220 ppm

    • Long-range coupling delay (optimized for ~8 Hz): 62.5 ms

  • Processing: Process the spectrum similarly to the 2D HSQC spectrum.

Mandatory Visualizations

Overcoming_Spectral_Overlap cluster_workflow Troubleshooting Workflow for Spectral Overlap A 1. Acquire 1D 13C NMR Spectrum B 2. Identify Spectral Overlap A->B C 3. Adjust Sample pH B->C Overlapping Carboxyls D 4. Run DEPT-135 Experiment B->D Overlapping CHn Signals E 5. Acquire 2D NMR (HSQC/HMBC) B->E General Overlap C->A Re-acquire D->E F 6. Unambiguous Peak Assignment E->F TwoD_NMR_Resolution cluster_resolution Resolving Overlap with 2D NMR OneD 1D 13C Spectrum (Overlapping Signals) HSQC HSQC (Correlates 13C to directly attached 1H) OneD->HSQC Resolve CHn HMBC HMBC (Correlates 13C to 1H over 2-3 bonds) OneD->HMBC Confirm Connectivity Resolved Resolved and Assigned 13C Signals HSQC->Resolved HMBC->Resolved

References

Technical Support Center: Hyperpolarized 2-Ketoglutaric Acid-¹³C Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hyperpolarized (HP) 2-Ketoglutaric acid-¹³C (2-KG-¹³C) and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during HP 2-KG-¹³C experiments, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing low ¹³C polarization levels for my diethyl [1,2-¹³C₂]-2-ketoglutarate sample?

Answer: Low polarization levels for diethyl [1,2-¹³C₂]-2-ketoglutarate can be attributed to several factors. One common reason is the limited solubility of the ester in water, which is often used as a component of the polarization medium.[1] To address this, consider the following:

  • Solvent Composition: The use of a solvent mixture like DMSO/glycerol can improve the solubility of the ester and enhance polarization efficiency.[1]

  • Polarizing Agent: Ensure the appropriate concentration and type of polarizing agent are used. For example, OX063 trityl radical has been successfully used for polarizing diethyl [1,2-¹³C₂]-2-ketoglutarate.[1]

  • Polarization Time: In some cases, longer polarization times may be necessary to achieve sufficient polarization, with studies reporting polarization times of approximately 90 minutes for [1-¹³C]α-ketoglutaric acid.[2]

  • Sample Preparation: Ensure the sample is properly prepared and free of contaminants that could interfere with the polarization process.

Question: I am seeing weak or no signal from downstream metabolites like ¹³C-bicarbonate or ¹³C-glutamate in my in vivo experiment. What could be the cause?

Answer: A weak or absent signal from downstream metabolites can indicate issues with probe delivery, cellular uptake, or metabolic conversion. Here are some troubleshooting steps:

  • Probe Delivery and Cellular Uptake: 2-ketoglutarate is a dianion at physiological pH and is not readily transported across cell membranes by monocarboxylate transporters.[1] To overcome this, the use of a cell-permeable ester form, such as diethyl-2-ketoglutarate, is recommended. This approach relies on intracellular esterases to hydrolyze the ester and release the free acid. If using an esterified probe, insufficient hydrolysis could be a factor.

  • Metabolic Flux: The metabolic state of the subject can significantly impact the conversion of 2-KG. For instance, in studies monitoring 2-ketoglutarate dehydrogenase (2-KGDH) activity, factors affecting the TCA cycle will influence the production of ¹³C-bicarbonate.

  • T₁ Relaxation: The hyperpolarized signal decays rapidly due to T₁ relaxation. Long T₁ values are crucial for detecting downstream metabolites. While the carboxyl group of 2-KG has a reasonably long T₁, the specific T₁ values of the metabolic products should be considered in the experimental design.

  • Acquisition Parameters: Ensure that the data acquisition is timed appropriately to capture the appearance of the metabolite signals. For example, in rat liver, the HP-¹³C bicarbonate signal was observed to reach its maximum intensity approximately 18 seconds after injection.

Question: My spectra show overlapping peaks, making it difficult to quantify the metabolites accurately. How can I resolve this?

Answer: Spectral overlap is a known challenge in hyperpolarized ¹³C spectroscopy. For instance, the signal from [1-¹³C]-2-hydroxyglutarate can overlap with that of [5-¹³C]-α-ketoglutarate, with a chemical shift difference of only 0.1 ppm. Here are some strategies to address this issue:

  • Advanced Data Analysis: The use of sophisticated spectral fitting algorithms, such as an LCModel-based approach, can help to deconvolve overlapping signals and provide accurate quantification of different metabolites.

  • Spectral Resolution: Optimizing the acquisition parameters to enhance spectral resolution can help in separating closely resonating peaks.

  • Probe Selection: In some cases, using a different labeled position of the 2-KG molecule might help to avoid spectral overlap with other metabolites of interest.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theory, application, and practical aspects of HP 2-KG-¹³C studies.

What is the primary application of hyperpolarized 2-KG-¹³C in metabolic imaging?

Hyperpolarized 2-KG-¹³C is primarily used to non-invasively monitor real-time metabolic fluxes through the tricarboxylic acid (TCA) cycle. Specifically, it can be used to probe the activity of the enzyme 2-ketoglutarate dehydrogenase (2-KGDH), a key control point in the TCA cycle. Additionally, HP [1-¹³C]α-ketoglutarate is utilized to detect the production of the oncometabolite 2-hydroxyglutarate (2HG) in tumors with IDH1 mutations.

Why is an esterified form of 2-ketoglutarate often used?

At physiological pH, 2-ketoglutarate exists as a dianion and has poor membrane permeability. Esterification, for example, to diethyl-2-ketoglutarate, creates a more lipophilic molecule that can more readily diffuse across cell membranes. Once inside the cell, intracellular esterases cleave the ester groups, releasing the free 2-ketoglutarate to be metabolized. This strategy significantly enhances the intracellular delivery of the probe.

What are typical T₁ relaxation times and polarization levels for hyperpolarized 2-KG derivatives?

The T₁ relaxation times and achievable polarization levels are critical parameters for the success of hyperpolarized ¹³C experiments. The following table summarizes some reported values for 2-KG derivatives.

CompoundLabeled CarbonMagnetic FieldT₁ (seconds)Polarization Level
Diethyl [1,2-¹³C₂]-2-ketoglutarateC19.4 T336%
Diethyl [1,2-¹³C₂]-2-ketoglutarateC29.4 T215%
Diethyl [1,2-¹³C₂]-2-ketoglutarateC13 T>30Not specified
Diethyl-[1-¹³C]-α-KGC13 T38.8 ± 0.4Not specified
[1-¹³C]-α-KGC13 T43.3 ± 0.3Not specified

What are the key steps in a typical in vivo hyperpolarized 2-KG-¹³C experiment?

A typical experiment involves several key stages, from probe preparation to data analysis. The following provides a general overview.

Experimental Protocols

1. Preparation of Diethyl [1,2-¹³C₂]-2-ketoglutarate for Hyperpolarization:

  • Sample Formulation: The diethyl [1,2-¹³C₂]-2-ketoglutarate is typically dissolved in a mixture of dimethyl sulfoxide (DMSO) and glycerol.

  • Addition of Polarizing Agent: A trityl radical, such as OX063, is added to the sample as the polarizing agent.

2. Dynamic Nuclear Polarization (DNP):

  • Polarizer: The sample is placed in a DNP polarizer, such as a HyperSense or SPINlab.

  • Polarization Conditions: The sample is cooled to low temperatures (e.g., 1.4 K) in a high magnetic field (e.g., 3.35 T) and subjected to microwave irradiation to transfer polarization from the electron spins of the radical to the ¹³C nuclei.

3. Dissolution and Formulation for Injection:

  • Rapid Dissolution: Following polarization, the frozen sample is rapidly dissolved with a superheated aqueous buffer to create an injectable solution at a physiological pH and temperature.

  • Quality Control: The final solution should be checked for pH, temperature, and concentration before injection.

4. In Vivo Administration and Data Acquisition:

  • Animal Model: The hyperpolarized probe is administered to the animal model, often via tail vein injection. For example, fasted rats have been used in studies with a 4 mL injection of 40 mM diethyl [1,2-¹³C₂]-2-ketoglutarate.

  • MRI/MRS Acquisition: Dynamic ¹³C spectra are acquired using a ¹³C surface coil placed over the region of interest (e.g., the liver). Data acquisition typically begins at the start of or shortly after the injection.

5. Data Analysis:

  • Spectral Processing: The acquired spectra are processed to identify and quantify the signals from the hyperpolarized substrate and its metabolic products.

  • Kinetic Modeling: The time-course data for each metabolite can be used to calculate metabolic reaction rates.

Visualizations

Metabolic Pathway of Hyperpolarized 2-Ketoglutarate in the TCA Cycle

TCA_Cycle cluster_0 Mitochondrion HP_2KG Hyperpolarized [1-¹³C]2-Ketoglutarate SuccinylCoA [¹³C]Succinyl-CoA HP_2KG->SuccinylCoA 2-KGDH Glutamate [¹³C]Glutamate HP_2KG->Glutamate Transaminase Bicarbonate Hyperpolarized [¹³C]Bicarbonate SuccinylCoA->Bicarbonate (Decarboxylation)

Caption: Metabolic fate of hyperpolarized [1-¹³C]2-Ketoglutarate in the TCA cycle.

Experimental Workflow for a Hyperpolarized 2-KG-¹³C Study

HP_2KG_Workflow cluster_prep Probe Preparation cluster_exp In Vivo Experiment cluster_analysis Data Analysis Prep Prepare 2-KG-¹³C with polarizing agent Polarize Dynamic Nuclear Polarization Prep->Polarize Dissolve Rapid Dissolution & Formulation Polarize->Dissolve QC Quality Control (pH, Temp, Conc.) Dissolve->QC Inject Inject HP Probe QC->Inject Acquire Dynamic ¹³C MRS/MRI Acquisition Inject->Acquire Process Spectral Processing Acquire->Process Quantify Metabolite Quantification Process->Quantify Model Kinetic Modeling Quantify->Model

Caption: A generalized workflow for hyperpolarized 2-KG-¹³C experiments.

References

Technical Support Center: Avoiding Contamination in ¹³C Labeled Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination in ¹³C labeled experiments, ensuring the accuracy and reliability of your results.

Troubleshooting Guide

This guide addresses specific issues that may arise during your ¹³C labeling experiments and provides actionable solutions.

Issue 1: High Background Signal or Unexpected Isotopologue Distribution in Unlabeled Control Samples

Symptoms:

  • Significant M+1, M+2, or higher peaks in the mass spectrum of your unlabeled biological controls.[1]

  • Difficulty distinguishing low-level ¹³C incorporation from natural isotopic abundance.[1]

Possible CauseSolution
Natural Isotopic Abundance All molecules containing elements like carbon, hydrogen, nitrogen, and oxygen have naturally occurring heavy isotopes. This is a common cause of "background" signals.[1][2] It is crucial to mathematically correct for this.
Contamination of Media or Reagents Commercially available glucose and other substrates may contain trace amounts of ¹³C.[1] Cell culture media can also be a source of chemical contaminants.
Carryover in Analytical Instruments Residual labeled material from a previous injection can contaminate a subsequent run.
Contaminated Glassware or Plasticware Improperly cleaned glassware or plasticware can introduce contaminants. Plasticizers, such as phthalates, can leach from plastic labware.
Atmospheric CO₂ Incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium can dilute ¹³C enrichment.

Issue 2: Unexpectedly Low ¹³C Incorporation in Downstream Metabolites

Symptoms:

  • The mass isotopologue distribution (MID) shows lower than expected enrichment in metabolites of interest.

Possible CauseSolution
Slow Substrate Uptake or Metabolism Cells may not be efficiently taking up or metabolizing the labeled substrate. This could be due to poor cell health.
Dilution by Unlabeled Sources The labeled substrate may be diluted by endogenous unlabeled pools or the influx of unlabeled carbon from other sources.
Incorrect Sampling Time The sampling time might be too early, and the label has not had sufficient time to incorporate into downstream metabolites. A time-course experiment can help identify the optimal labeling duration.
Failure to Reach Isotopic Steady State For standard ¹³C-MFA, it is assumed that the system is at an isotopic steady state. If the labeling is still changing over time, the model will not fit the data well.

Issue 3: Inconsistent Results Between Biological Replicates

Symptoms:

  • High variability in labeling patterns across replicate samples.

Possible CauseSolution
Inefficient or Variable Quenching If the process of stopping metabolic activity is not rapid and consistent, it can introduce significant variability.
Incomplete Metabolite Extraction The efficiency of metabolite extraction can vary depending on the cell type and the solvent used.
Biological Contamination Contamination with bacteria, yeast, or fungi can alter cellular metabolism and impact results.

Experimental Protocols

Protocol 1: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance

  • Sample Preparation and MS Analysis: Culture cells with both unlabeled and ¹³C-labeled media. Harvest cells, extract metabolites, and derivatize if necessary for GC-MS analysis. Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions.

  • Data Extraction: For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.). Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This gives you the measured Mass Isotopomer Distribution (MID).

  • Correction Using a Matrix-Based Method:

    • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from any derivatizing agent.

    • Construct the Correction Matrix: Use a computational tool to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes.

    • Apply the Correction: The measured MID is a product of the correction matrix and the true, corrected MID. The relationship is: MID_measured = C * MID_corrected. To find the corrected MID, you will need to solve this equation for MID_corrected.

  • Validation: A good validation method is to analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be close to 100%, and all other isotopologues should be close to zero.

Protocol 2: General Glassware Cleaning

  • Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove the bulk of the residue.

  • Degrease (if necessary): For grease, wipe ground glass joints with a paper towel soaked in a solvent like acetone or ether. For silicone grease, soaking in decahydronaphthalene for 2 hours may be necessary.

  • Soak in Detergent: Place glassware in a warm, concentrated aqueous solution of a laboratory-grade, phosphate-free detergent such as Alconox or Liquinox. Let it sit for several minutes.

  • Scrub: Use appropriate brushes to scrub the glassware. Ensure brushes are in good condition to avoid scratching.

  • Rinse Thoroughly: Rinse with tap water, followed by a final rinse with distilled or deionized water. Clean glassware will have water sheet cleanly off the surface.

  • Drying: Air dry on a clean shelf. Avoid using paper towels or forced air, which can leave fibers or impurities. For immediate use, a rinse with acetone can speed up drying.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of background signal in ¹³C labeling experiments? A1: The most common cause of "background" signals is the natural isotopic abundance of elements like carbon, oxygen, hydrogen, and nitrogen, which all have naturally occurring heavy isotopes. It is essential to mathematically correct for this to get accurate results.

Q2: What is a Mass Isotopomer Distribution (MID)? A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, you can have M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), up to M+n (all ¹³C) isotopologues.

Q3: How can I minimize contamination from plasticware? A3: To minimize contamination from plasticizers, it is best to switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.

Q4: Can atmospheric CO₂ affect my experiment? A4: Yes, the incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the medium can dilute the ¹³C enrichment in your samples and alter labeling patterns. This is particularly relevant for long-term experiments.

Q5: How do I know if my cells have reached isotopic steady state? A5: Isotopic steady state is reached when the ¹³C enrichment in a given metabolite is stable over time. To determine this, you can perform a time-course experiment and measure the mass isotopomer distribution of key metabolites at different time points.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_sample Sampling & Analysis cluster_data Data Processing A Use High-Purity ¹³C-Labeled Substrates B Prepare Fresh Media & Reagents A->B D Cell Seeding & Culture B->D C Use Quantitatively Clean Glassware C->D E Introduce ¹³C Label D->E F Incubate to Reach Isotopic Steady State E->F G Rapid & Consistent Metabolic Quenching F->G H Efficient Metabolite Extraction G->H I LC-MS/MS or GC-MS Analysis H->I J Extract Raw MIDs I->J K Correct for Natural Isotope Abundance J->K L Metabolic Flux Analysis K->L

Caption: Workflow for minimizing contamination in ¹³C labeling experiments.

troubleshooting_tree Start Inaccurate Results in ¹³C Labeling Experiment Q1 High background in unlabeled controls? Start->Q1 A1_Yes Potential Contamination or Natural Abundance Issue Q1->A1_Yes Yes Q2 Low ¹³C incorporation? Q1->Q2 No A1_Yes->Q2 A2_Yes Check Substrate Uptake, Dilution, or Sampling Time Q2->A2_Yes Yes Q3 Inconsistent replicates? Q2->Q3 No A2_Yes->Q3 A3_Yes Review Quenching and Extraction Protocols Q3->A3_Yes Yes End Consult Further Documentation Q3->End No A3_Yes->End

Caption: Troubleshooting decision tree for ¹³C labeling experiments.

References

Technical Support Center: Data Analysis in 2-Ketoglutaric Acid-¹³C Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 2-Ketoglutaric acid-¹³C (α-KG) tracer studies.

Frequently Asked Questions (FAQs)

Tracer Selection and Experimental Design

Q1: What are the key differences between using [1-¹³C]-α-KG and [U-¹³C₅]-α-KG as tracers?

A1: The choice between [1-¹³C]-α-KG and uniformly labeled [U-¹³C₅]-α-KG depends on the specific metabolic pathway and fluxes you aim to investigate.

  • [1-¹³C]-α-KG: This tracer is primarily used to track the first turn of the TCA cycle. The ¹³C label is lost as ¹³CO₂ during the conversion of α-ketoglutarate to succinyl-CoA by α-ketoglutarate dehydrogenase.[1] This makes it a good probe for monitoring flux through this specific enzyme. However, it provides limited information about downstream TCA cycle intermediates and other pathways originating from the TCA cycle.

  • [U-¹³C₅]-α-KG: This tracer provides a more comprehensive view of TCA cycle activity and related biosynthetic pathways. As all five carbons are labeled, the ¹³C atoms are incorporated into downstream metabolites like succinate, fumarate, and malate.[1] This allows for the assessment of TCA cycle turnover and the contribution of α-KG to the synthesis of other compounds. It is generally the preferred tracer for a broader analysis of TCA cycle metabolism.[2]

Q2: How do I determine the optimal tracer concentration and labeling duration?

A2: The optimal tracer concentration and labeling duration are critical for achieving a metabolic and isotopic steady state, which is a prerequisite for many metabolic flux analyses.[3]

  • Tracer Concentration: The concentration of ¹³C-α-KG should be sufficient to ensure significant enrichment in downstream metabolites without causing metabolic perturbations. It's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

  • Labeling Duration: The time required to reach isotopic steady state varies depending on the metabolic pathway and the turnover rate of the metabolite pools.[3] For TCA cycle intermediates, this can take several hours. It is essential to perform a time-course experiment (e.g., collecting samples at 2, 6, 12, and 24 hours) to determine when the ¹³C enrichment in your metabolites of interest reaches a plateau.

Q3: What are the challenges associated with the cellular uptake of α-KG?

A3: α-ketoglutarate is a hydrophilic molecule and its transport across the cell membrane can be limited, as there are no dedicated dicarboxylate transporters on the plasma membrane of many cell types. This can lead to low intracellular concentrations of the tracer and consequently, low labeling enrichment in downstream metabolites. To overcome this, cell-permeable ester derivatives of α-KG, such as diethyl-α-ketoglutarate, have been developed to enhance membrane permeability.

Data Acquisition and Processing

Q4: Why is correction for natural isotope abundance essential?

A4: All naturally occurring elements exist as a mixture of stable isotopes. For carbon, approximately 1.1% is ¹³C. This means that even in unlabeled samples, there will be a detectable signal for molecules with one or more ¹³C atoms (M+1, M+2, etc.). Failing to correct for this natural abundance will lead to an overestimation of tracer incorporation and incorrect interpretation of metabolic fluxes. It is important to note that simply subtracting the mass isotopomer distribution of an unlabeled sample is not a valid correction method. Specialized algorithms and software are required for accurate correction.

Q5: What is a Mass Isotopomer Distribution (MID) and why is it important?

A5: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of all isotopic forms of a metabolite. For a metabolite with 'n' carbon atoms, the isotopologues will range from M+0 (all ¹²C) to M+n (all ¹³C). The MID is the direct output from the mass spectrometer and is the primary data used for metabolic flux analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the data analysis of 2-Ketoglutaric acid-¹³C tracer studies.

Problem Potential Causes Recommended Solutions
Low ¹³C enrichment in TCA cycle intermediates 1. Insufficient tracer uptake due to low cell permeability of α-KG. 2. Tracer concentration is too low. 3. Labeling duration is too short to reach isotopic steady state. 4. High dilution from unlabeled endogenous pools.1. Use a cell-permeable α-KG ester derivative (e.g., diethyl-α-ketoglutarate). 2. Perform a dose-response experiment to optimize tracer concentration. 3. Conduct a time-course experiment to determine the time to isotopic steady state. 4. Ensure the culture medium does not contain high levels of unlabeled α-KG or related metabolites.
High variability between biological replicates 1. Inconsistent cell culture conditions (e.g., cell density, growth phase). 2. Inconsistent timing of tracer addition or sample quenching. 3. Errors in sample preparation and extraction. 4. Instability of metabolites during sample workup.1. Standardize cell seeding and harvesting procedures. 2. Use a precise and consistent protocol for tracer incubation and sample collection. 3. Ensure accurate pipetting and consistent extraction procedures. 4. Keep samples on dry ice or at -80°C throughout the process to prevent metabolite degradation.
Unexpected mass isotopomers observed 1. Contamination from media components or other sources. 2. Incomplete correction for natural isotope abundance. 3. Presence of unexpected metabolic pathways or bidirectional reactions. 4. In-source fragmentation in the mass spectrometer.1. Run a media-only blank to identify and subtract background signals. 2. Use a reliable algorithm to correct for natural isotope abundance. 3. Re-evaluate your metabolic model; consider alternative pathways or reaction reversibility. 4. Optimize mass spectrometer source conditions to minimize fragmentation.
M+4 succinate is lower than expected from [U-¹³C₅]-α-KG 1. Significant contribution from unlabeled carbon sources to the TCA cycle. 2. Dilution of the TCA cycle pool through anaplerotic reactions (e.g., pyruvate carboxylase). 3. Incomplete labeling of the intracellular α-KG pool.1. Analyze the labeling patterns of other TCA cycle intermediates to trace the source of unlabeled carbons. 2. Use additional tracers, such as ¹³C-glucose, to quantify anaplerotic fluxes. 3. Increase tracer concentration or labeling time.
Appearance of M+2 and M+3 isotopologues of TCA cycle intermediates from [U-¹³C₅]-α-KG 1. Second and subsequent turns of the TCA cycle. 2. Pyruvate cycling pathways (conversion of TCA intermediates back to pyruvate). 3. Reductive carboxylation of α-ketoglutarate to citrate.1. Analyze the full mass isotopomer distribution to model multiple turns of the TCA cycle. 2. Examine the labeling of pyruvate and lactate to assess pyruvate cycling. 3. Use specific tracers and metabolic inhibitors to investigate reductive carboxylation.

Experimental Protocols & Methodologies

Representative Protocol for ¹³C-α-KG Tracer Experiment with GC-MS Analysis

This protocol provides a general framework. Specific parameters should be optimized for your experimental system.

1. Cell Culture and ¹³C-Labeling:

  • Culture cells to the desired confluency in standard growth medium.

  • Replace the medium with a labeling medium containing the desired concentration of ¹³C-α-KG (e.g., [U-¹³C₅]-α-KG). Ensure all other media components are identical to the control medium.

  • Incubate the cells for the predetermined optimal labeling duration to achieve isotopic steady state.

2. Sample Quenching and Metabolite Extraction:

  • Aspirate the labeling medium and quickly wash the cells with ice-cold saline.

  • Immediately add ice-cold 80% methanol to quench all enzymatic activity.

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites.

3. Sample Derivatization for GC-MS:

  • Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.

  • To derivatize the samples, add a solution of methoxyamine hydrochloride in pyridine and incubate to protect the keto groups.

  • Add a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.

4. GC-MS Analysis:

  • Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Use a suitable column for separating organic acids.

  • Set the mass spectrometer to operate in either full scan mode to identify all metabolites or in selected ion monitoring (SIM) mode for higher sensitivity and accuracy in quantifying specific mass isotopomers.

5. Data Analysis:

  • Integrate the peak areas for all relevant mass isotopomers of the target metabolites.

  • Correct the raw data for the natural abundance of ¹³C and other heavy isotopes using appropriate software (e.g., IsoCor, INCA).

  • Calculate the Mass Isotopomer Distribution (MID) for each metabolite.

  • Use the corrected MIDs for metabolic flux analysis using software like OpenFLUX or 13CFLUX2.

Visualizations

Experimental and Data Analysis Workflow

cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation A Cell Culture B 13C-α-KG Labeling A->B C Metabolite Quenching & Extraction B->C D Sample Derivatization C->D E GC-MS Analysis D->E F Raw Data Acquisition E->F G Natural Abundance Correction F->G H Metabolic Flux Analysis G->H I Biological Interpretation H->I

Caption: Experimental workflow for ¹³C-α-ketoglutarate tracer studies.

Metabolic Fate of [U-¹³C₅]-α-Ketoglutarate in the TCA Cycle

TCA_Cycle AKG [U-13C5]-α-Ketoglutarate (M+5) SuccinylCoA [U-13C4]-Succinyl-CoA (M+4) AKG->SuccinylCoA 13CO2 Succinate [U-13C4]-Succinate (M+4) SuccinylCoA->Succinate Fumarate [U-13C4]-Fumarate (M+4) Succinate->Fumarate Malate [U-13C4]-Malate (M+4) Fumarate->Malate OAA [U-13C4]-Oxaloacetate (M+4) Malate->OAA Citrate [1,2,3,4-13C4]-Citrate (M+4) OAA->Citrate + Unlabeled Acetyl-CoA Citrate->AKG 13CO2

Caption: Fate of ¹³C labels from [U-¹³C₅]-α-KG in the first turn of the TCA cycle.

Troubleshooting Flowchart for Data Analysis

Troubleshooting Start Start Data Analysis CheckRawData Inspect Raw Data (Chromatograms, Spectra) Start->CheckRawData IsDataGood Data Quality Acceptable? CheckRawData->IsDataGood CorrectAbundance Perform Natural Abundance Correction IsDataGood->CorrectAbundance Yes TroubleshootMS Troubleshoot MS: - Check for contamination - Optimize parameters IsDataGood->TroubleshootMS No CheckCorrection Correction Successful? CorrectAbundance->CheckCorrection FluxAnalysis Perform Metabolic Flux Analysis (MFA) CheckCorrection->FluxAnalysis Yes TroubleshootCorrection Troubleshoot Correction: - Verify algorithm parameters - Check chemical formulas CheckCorrection->TroubleshootCorrection No GoodFit Goodness-of-Fit Acceptable? FluxAnalysis->GoodFit InterpretResults Interpret Fluxes & Draw Biological Conclusions GoodFit->InterpretResults Yes TroubleshootMFA Troubleshoot MFA: - Revise metabolic model - Check for incorrect assumptions - Re-evaluate experimental data GoodFit->TroubleshootMFA No TroubleshootMS->CheckRawData TroubleshootCorrection->CorrectAbundance TroubleshootMFA->FluxAnalysis

Caption: A logical flowchart for troubleshooting common data analysis issues.

References

Validation & Comparative

Validating 2-Ketoglutaric Acid-¹³C Tracing: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of metabolic fluxes is critical for understanding cellular physiology and identifying novel therapeutic targets. Stable isotope tracing with ¹³C-labeled 2-ketoglutaric acid (α-KG) has emerged as a powerful tool for dissecting the tricarboxylic acid (TCA) cycle and related pathways. However, ensuring the robustness of these findings requires validation through independent, orthogonal methods. This guide provides a comprehensive comparison of ¹³C-α-KG tracing with alternative techniques, offering supporting experimental data and detailed protocols to aid in the rigorous validation of metabolic flux data.

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone for quantifying the rates of metabolic reactions within a cell.[1][2][3] By introducing ¹³C-α-KG, researchers can track the fate of its carbon atoms as they are metabolized through the TCA cycle and connected pathways, providing a detailed picture of cellular bioenergetics. However, the complexity of metabolic networks and the assumptions inherent in MFA models necessitate the use of complementary techniques to validate the obtained flux measurements.[2][4] This guide explores two such orthogonal methods: the Seahorse XF Analyzer for measuring oxygen consumption rates (OCR) and enzymatic assays for determining the specific activity of key enzymes like 2-oxoglutarate dehydrogenase (KGDH).

Comparative Analysis of Methodologies

The validation of metabolic flux data hinges on the principle of employing independent methods that measure related but distinct aspects of cellular metabolism. While ¹³C-α-KG tracing provides a direct measure of carbon flow through specific pathways, Seahorse assays offer a real-time assessment of overall mitochondrial respiration, and enzymatic assays quantify the catalytic capacity of individual enzymes.

Method Principle Measures Advantages Limitations
2-Ketoglutaric Acid-¹³C Tracing Tracks the incorporation of ¹³C from labeled α-KG into downstream metabolites.Intracellular metabolic fluxes (e.g., TCA cycle rate, reductive carboxylation).Provides detailed, pathway-specific flux information.Requires specialized equipment (mass spectrometer); data analysis can be complex.
Seahorse XF Analyzer Measures the rate of oxygen consumption (OCR) by live cells in real-time.Overall mitochondrial respiration, ATP production, and spare respiratory capacity.Non-invasive, real-time analysis of cellular bioenergetics.Provides a global measure of respiration, not specific pathway fluxes.
2-Ketoglutarate Dehydrogenase (KGDH) Enzymatic Assay Measures the rate of NADH production by the KGDH complex in cell lysates.In vitro activity of a key TCA cycle enzyme.Direct measurement of a specific enzyme's catalytic potential.Does not reflect in vivo flux, which is subject to substrate availability and regulation.

Experimental Data: A Comparative Overview

Direct quantitative comparisons validating ¹³C-α-KG tracing with Seahorse OCR and KGDH enzymatic activity in the same experimental system are still emerging in the literature. However, studies employing these techniques in parallel provide valuable insights into their complementary nature. For instance, a study might use ¹³C-glutamine (a direct precursor to α-KG) to measure TCA cycle flux and a Seahorse analyzer to assess the impact of a drug on overall mitochondrial respiration. A strong correlation between a decrease in TCA cycle flux (measured by ¹³C tracing) and a reduction in OCR would provide robust validation of the drug's effect on mitochondrial metabolism.

While a direct side-by-side quantitative validation is not yet widely published, the following table presents hypothetical comparative data based on typical results obtained from each method to illustrate how they can be used to build a cohesive understanding of metabolic function.

Parameter Control Cells Treated Cells (e.g., with a KGDH inhibitor)
¹³C-α-KG Tracing (TCA Cycle Flux, relative units) 100 ± 1035 ± 5
Seahorse XF Analyzer (Basal OCR, pmol/min) 150 ± 1580 ± 8
KGDH Enzymatic Assay (Activity, mU/mg protein) 50 ± 510 ± 2

Experimental Protocols

Detailed and validated protocols are essential for obtaining reliable and reproducible data. Below are summaries of the core experimental workflows for each of the discussed techniques.

2-Ketoglutaric Acid-¹³C Tracing Protocol

This protocol outlines the general steps for a ¹³C-α-KG tracing experiment in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Tracer Incubation: Replace the standard culture medium with a medium containing a known concentration of ¹³C-labeled 2-ketoglutaric acid. The duration of incubation should be sufficient to achieve isotopic steady-state in the metabolites of interest.

  • Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

  • Sample Analysis: Analyze the isotopic enrichment in TCA cycle intermediates and related amino acids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Correct for natural isotope abundance and use the mass isotopomer distributions to calculate metabolic fluxes using specialized software.

Experimental Workflow for ¹³C-α-KG Tracing

G cluster_0 Cell Culture cluster_1 Isotope Labeling cluster_2 Analysis A Seed Cells B Cell Growth A->B C Add ¹³C-α-KG Medium B->C D Incubate to Steady State C->D E Metabolite Extraction D->E F LC-MS/GC-MS Analysis E->F G Metabolic Flux Calculation F->G

Caption: Workflow for ¹³C-α-KG metabolic flux analysis.

Seahorse XF Analyzer: Cell Mito Stress Test Protocol

The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial function.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight in a non-CO₂ incubator at 37°C.

  • Assay Medium Preparation: Prepare the assay medium by supplementing XF base medium with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Replace the cell culture medium with the prepared assay medium and incubate in a non-CO₂ incubator at 37°C for one hour.

  • Assay Execution: Load the sensor cartridge with compounds that modulate mitochondrial respiration (oligomycin, FCCP, and a mixture of rotenone and antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay.

  • Data Analysis: The Seahorse software automatically calculates OCR and other key parameters of mitochondrial function.

Seahorse XF Cell Mito Stress Test Workflow

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Seed Cells in XF Plate C Prepare Assay Medium A->C B Hydrate Sensor Cartridge E Load Drugs & Run Assay B->E D Incubate Cell Plate C->D D->E F Calculate OCR & ECAR E->F

Caption: Workflow for the Seahorse XF Cell Mito Stress Test.

2-Ketoglutarate Dehydrogenase (KGDH) Activity Assay Protocol

This colorimetric assay measures the activity of the KGDH complex.

  • Sample Preparation: Homogenize tissue samples or cells in ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.

  • Reaction Setup: Add the sample supernatant to a 96-well plate. Prepare a reaction mix containing the KGDH substrate and a developer that produces a colored product upon reduction by NADH.

  • Assay Measurement: Add the reaction mix to the samples and measure the absorbance at 450 nm kinetically over 10-60 minutes at 37°C.

  • Data Calculation: Determine the change in absorbance over time. Calculate the KGDH activity based on a standard curve generated with known concentrations of NADH. One unit of KGDH is defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 and 37°C.

KGDH Enzymatic Activity Assay Workflow

G cluster_0 Sample Prep cluster_1 Assay cluster_2 Analysis A Homogenize Cells/Tissues B Centrifuge & Collect Supernatant A->B C Add Sample to 96-well Plate B->C D Add Reaction Mix C->D E Measure Absorbance (450nm) D->E F Calculate Enzyme Activity E->F

Caption: Workflow for the KGDH colorimetric activity assay.

Signaling Pathways and Logical Relationships

The TCA cycle is a central hub of cellular metabolism, integrating catabolic and anabolic pathways. The flux through this cycle is tightly regulated by substrate availability, the energy state of the cell (ATP/ADP and NADH/NAD⁺ ratios), and allosteric regulation of its key enzymes.

TCA Cycle and its Connection to Measured Parameters

Caption: Relationship between TCA cycle flux, KGDH activity, and oxygen consumption.

References

A Comparative Guide to 2-Ketoglutaric Acid Labeled with ¹³C and ¹⁴C for Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of metabolic investigation. When studying the intricate pathways involving 2-Ketoglutaric acid (also known as α-ketoglutarate), a key intermediate in the Krebs cycle and a crucial signaling molecule, the choice between stable (¹³C) and radioactive (¹⁴C) isotopes is a critical decision. This guide provides an objective comparison of 2-Ketoglutaric acid labeled with ¹³C and ¹⁴C, supported by experimental principles, to aid in the selection of the most appropriate tracer for your research needs.

At a Glance: Key Differences

Feature2-Ketoglutaric acid-¹³C2-Ketoglutaric acid-¹⁴C
Isotope Type StableRadioactive
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS), Autoradiography
Data Output Mass isotopomer distribution, positional informationTotal radioactivity, bulk flux
Resolution High (can distinguish between different labeled positions)Low (generally measures total label incorporation)
Sensitivity High with modern MSExtremely high, especially with AMS
Safety Non-radioactive, standard laboratory precautionsRadioactive, requires specialized handling, licensing, and disposal
Cost High initial cost for labeled compound and instrumentationLower cost for some labeled compounds, but instrumentation and disposal can be expensive
In vivo Studies Safe for human studiesLimited use in humans due to radioactivity

Delving Deeper: A Performance Comparison

The choice between ¹³C and ¹⁴C labeling for 2-Ketoglutaric acid hinges on the specific experimental question. ¹³C-labeled compounds, analyzed by mass spectrometry or NMR, provide a high-resolution view of metabolic pathways. This allows for detailed metabolic flux analysis (MFA), where the flow of carbon through various reactions can be precisely quantified. In contrast, ¹⁴C-labeled compounds are typically used to measure the overall rate of a pathway or the incorporation of the carbon backbone into biomass, offering high sensitivity but less detailed information.

A study directly comparing the oxidation of [U-¹³C]glucose and [U-¹⁴C]glucose during exercise demonstrated a high level of agreement between the two methods, though the ¹³C tracer yielded slightly higher oxidation rates.[1] This highlights that while both isotopes can provide quantitative data on substrate utilization, the analytical methods and potential isotopic fractionation effects can lead to small discrepancies.

Experimental Protocols: A Methodological Overview

The experimental design for using ¹³C- and ¹⁴C-labeled 2-Ketoglutaric acid differs significantly in terms of sample preparation, analysis, and safety procedures.

¹³C-2-Ketoglutaric Acid Metabolic Flux Analysis

This protocol provides a general workflow for a ¹³C tracer experiment in cell culture.

Objective: To determine the metabolic fate of 2-Ketoglutaric acid and quantify fluxes through connected pathways.

Materials:

  • Cells of interest

  • Culture medium

  • ¹³C-labeled 2-Ketoglutaric acid (e.g., [U-¹³C₅]-2-Ketoglutaric acid)

  • Metabolite extraction solution (e.g., 80% methanol)

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Culture cells to the desired confluency in standard medium.

  • Isotope Labeling: Replace the standard medium with a medium containing ¹³C-labeled 2-Ketoglutaric acid. The concentration and labeling duration will depend on the specific experimental goals and cell type.

  • Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

  • Sample Analysis: Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of 2-Ketoglutaric acid and its downstream metabolites.

  • Data Analysis: Correct for natural isotope abundance and use metabolic flux analysis software to calculate intracellular fluxes.

Experimental Workflow for ¹³C Metabolic Flux Analysis

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture B Introduce ¹³C-2-Ketoglutaric Acid A->B C Metabolite Extraction B->C D GC-MS or LC-MS Analysis C->D E Determine Mass Isotopomer Distributions D->E F Metabolic Flux Analysis Software E->F G Calculate Intracellular Fluxes F->G

Caption: Workflow for a typical ¹³C metabolic flux experiment.

¹⁴C-2-Ketoglutaric Acid Radiotracer Experiment

This protocol outlines a general procedure for a ¹⁴C tracer study in cell culture.

Objective: To measure the rate of 2-Ketoglutaric acid incorporation into biomass or its oxidation to CO₂.

Materials:

  • Cells of interest

  • Culture medium

  • ¹⁴C-labeled 2-Ketoglutaric acid (e.g., [1-¹⁴C]-2-Ketoglutaric acid)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid Scintillation Counter

  • (For CO₂ trapping) A sealed flask system with a CO₂ trapping agent (e.g., hyamine hydroxide)

Procedure:

  • Cell Culture: Culture cells in a sealed flask system if measuring CO₂ production.

  • Isotope Labeling: Introduce a known amount of ¹⁴C-labeled 2-Ketoglutaric acid to the culture medium.

  • Incubation: Incubate the cells for a defined period.

  • Sample Collection:

    • Biomass Incorporation: Harvest the cells, wash to remove unincorporated tracer, and lyse the cells.

    • CO₂ Production: Acidify the medium to release dissolved CO₂ and trap it in the alkaline solution.

  • Radioactivity Measurement:

    • Add the cell lysate or the CO₂ trapping solution to a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity using a Liquid Scintillation Counter.

  • Data Analysis: Calculate the amount of 2-Ketoglutaric acid incorporated or oxidized based on the measured radioactivity and the specific activity of the tracer.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Cell Culture in Sealed System B Introduce ¹⁴C-2-Ketoglutaric Acid A->B C Sample Collection (Biomass or CO₂) B->C D Add Scintillation Cocktail C->D E Liquid Scintillation Counting D->E F Calculate Incorporation or Oxidation Rate E->F

Caption: 2-Ketoglutaric acid as a cofactor for dioxygenases.

Conclusion

The choice between ¹³C- and ¹⁴C-labeled 2-Ketoglutaric acid is a strategic one that should be guided by the specific research question, the required level of detail, and the available resources. For high-resolution metabolic flux analysis and studies of positional carbon transitions, ¹³C is the superior choice. For studies requiring high sensitivity to track the overall fate of the carbon skeleton, particularly in preclinical models where radioactive handling is feasible, ¹⁴C remains a powerful tool. By understanding the distinct advantages and limitations of each isotope, researchers can design more effective experiments to unravel the complex roles of 2-Ketoglutaric acid in health and disease.

References

Navigating the Krebs Cycle: A Comparative Guide to 13C Tracers for Measuring Metabolic Flux

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately quantifying the intricate dance of molecules through metabolic pathways is paramount. 13C-Metabolic Flux Analysis (MFA) stands as a powerful technique to illuminate these cellular highways. A critical choice in any 13C-MFA experiment is the selection of the isotopic tracer. This guide provides an objective comparison of two key tracers for interrogating the Tricarboxylic Acid (TCA) cycle: the well-established [U-13C5]glutamine and the more targeted 2-Ketoglutaric acid-13C.

This comparison will delve into their respective performances, supported by available experimental data and detailed methodologies, to empower you in selecting the optimal tracer for your research needs.

At the Heart of Metabolism: Tracing the TCA Cycle

The TCA cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA into carbon dioxide, generating ATP, and providing precursors for biosynthesis. Understanding the flux through this cycle is crucial for research in numerous fields, including oncology, immunology, and neurobiology.

[U-13C5]glutamine has emerged as the preferred isotopic tracer for robustly analyzing the TCA cycle.[1][2] In contrast, this compound offers a more direct, albeit less documented, approach to probing this vital pathway.

Quantitative Performance: A Tale of Two Tracers

The precision of flux estimates is a critical metric for the utility of a 13C tracer. While direct comparative studies on the accuracy of this compound for mass spectrometry-based MFA are limited, we can evaluate the well-documented performance of [U-13C5]glutamine.

TracerTarget Pathway(s)AdvantagesDisadvantagesAvailability of Quantitative Data
[U-13C5]glutamine TCA Cycle, Anaplerosis, Reductive CarboxylationPreferred tracer for TCA cycle analysis, providing high-precision estimates for multiple fluxes within the cycle.[1][2] Effectively labels downstream metabolites.Offers minimal information on glycolysis and the Pentose Phosphate Pathway (PPP).Extensive data available, with studies demonstrating narrow confidence intervals for TCA cycle flux estimations.[1]
This compound TCA CycleEnters the TCA cycle directly, bypassing the glutamine-to-glutamate conversion, which could be advantageous for studying specific enzymatic steps.Limited published data on its use and accuracy in mass spectrometry-based MFA. Primarily utilized in NMR and hyperpolarized MRI studies.Quantitative performance data for mass spectrometry-based MFA is not readily available in the literature.

Table 1. Comparison of [U-13C5]glutamine and this compound as Tracers for TCA Cycle Metabolic Flux Analysis.

Studies have computationally and experimentally demonstrated that [U-13C5]glutamine provides the most precise estimates for fluxes within the TCA cycle. For instance, the use of glutamine tracers with two or more labeled carbons, such as [U-13C5]glutamine, has been shown to be optimal for characterizing net fluxes within the TCA cycle, including the conversion of succinate to fumarate and fumarate to malate.

While quantitative data for this compound in mass spectrometry-based MFA is scarce, its utility in tracing TCA cycle metabolism has been demonstrated in other contexts. For example, hyperpolarized [1-13C]α-ketoglutarate has been used to investigate cancer metabolism in vivo.

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized protocols are crucial for the reproducibility and accuracy of 13C-MFA experiments. Below are representative protocols for utilizing [U-13C5]glutamine and a proposed protocol for this compound.

Established Protocol for [U-13C5]glutamine Tracer Analysis

This protocol is a standard method for conducting 13C tracer experiments in mammalian cells to measure metabolic fluxes in the central carbon metabolism.

1. Cell Culture and Labeling:

  • Culture mammalian cells to a near-confluent state in a standard growth medium.

  • To initiate the labeling experiment, replace the standard medium with a medium containing [U-13C5]glutamine at a concentration that supports cell growth and allows for significant isotopic enrichment. A common concentration is 4 mM.

  • Incubate the cells for a sufficient duration to approach isotopic steady state. This is often achieved within 24 hours, but the optimal time should be determined empirically for the specific cell line and experimental conditions.

2. Metabolite Extraction:

  • Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extract intracellular metabolites by adding a cold solvent mixture, typically 80% methanol, to the cell culture plate.

  • Scrape the cells and collect the cell extract.

3. Sample Preparation and Analysis:

  • Centrifuge the cell extract to pellet cellular debris.

  • Collect the supernatant containing the metabolites.

  • Dry the metabolite extract, for example, under a stream of nitrogen.

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Analyze the derivatized sample by GC-MS to determine the mass isotopologue distribution of TCA cycle intermediates and related amino acids.

4. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Utilize a metabolic flux analysis software package (e.g., INCA, Metran) to estimate intracellular fluxes by fitting the measured mass isotopologue distributions and extracellular flux measurements (e.g., glutamine uptake and glutamate secretion rates) to a metabolic model.

Proposed Protocol for this compound Tracer Analysis

While less established, a similar protocol can be adapted for using this compound as a tracer.

1. Cell Culture and Labeling:

  • Culture cells as described for the [U-13C5]glutamine protocol.

  • Replace the standard medium with a medium containing 13C-labeled 2-Ketoglutaric acid. The optimal concentration would need to be determined empirically to ensure sufficient uptake and labeling without causing toxicity.

  • The incubation time to reach isotopic steady state should be determined through time-course experiments.

2. Metabolite Extraction and Sample Preparation:

  • Follow the same procedures for quenching metabolism, extracting metabolites, and preparing samples for GC-MS analysis as outlined in the [U-13C5]glutamine protocol.

3. Data Analysis:

  • Correct for natural 13C abundance and use MFA software to calculate metabolic fluxes. The metabolic model would need to be adapted to account for the direct entry of 2-Ketoglutaric acid into the TCA cycle.

Visualizing the Pathways and Workflow

To better understand the flow of these tracers and the experimental process, the following diagrams are provided.

TCA_Cycle_Tracers Glutamine [U-13C5]Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase AKG α-Ketoglutarate Glutamate->AKG Glutamate Dehydrogenase SuccinylCoA Succinyl-CoA AKG->SuccinylCoA AKG_tracer This compound AKG_tracer->AKG Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate Isocitrate->AKG Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate

Caption: Entry of [U-13C5]glutamine and this compound into the TCA cycle.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase cell_culture 1. Cell Culture to Steady State tracer_intro 2. Introduce 13C Tracer cell_culture->tracer_intro harvest 3. Harvest Cells & Quench Metabolism tracer_intro->harvest extraction 4. Metabolite Extraction harvest->extraction ms_analysis 5. Mass Spectrometry Analysis (GC-MS/LC-MS) extraction->ms_analysis data_correction 6. Correct for Natural Isotope Abundance ms_analysis->data_correction mfa_software 7. Metabolic Flux Analysis Software data_correction->mfa_software flux_map 8. Generate Metabolic Flux Map mfa_software->flux_map

Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.

Conclusion: Choosing the Right Tool for the Job

The selection of an appropriate isotopic tracer is a cornerstone of a successful 13C-Metabolic Flux Analysis study. For a comprehensive and high-precision analysis of the TCA cycle, [U-13C5]glutamine remains the gold standard, backed by a wealth of experimental data and established protocols. It provides robust labeling of TCA cycle intermediates, enabling accurate flux estimations.

This compound presents an intriguing alternative, offering a more direct route into the TCA cycle. This could be particularly useful for dissecting fluxes around the α-ketoglutarate node and for studies where the glutamine-to-glutamate conversion is a variable of interest. However, the current lack of extensive validation and quantitative performance data for mass spectrometry-based MFA necessitates careful consideration and empirical validation by researchers wishing to employ this tracer.

For researchers and drug development professionals seeking to reliably quantify TCA cycle fluxes, [U-13C5]glutamine is the recommended starting point. As the field advances, further studies on tracers like this compound will undoubtedly expand the toolkit available to researchers, enabling even more nuanced investigations into the complexities of cellular metabolism.

References

A Comparative Guide to Cross-Validation of 2-Ketoglutaric Acid-13C Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of methodologies for the cross-validation of experimental results using 13C-labeled 2-Ketoglutaric acid (α-KG), a crucial tracer in metabolic research. It is designed for researchers, scientists, and drug development professionals to objectively assess different approaches and their respective data outputs.

Introduction

2-Ketoglutaric acid, also known as alpha-ketoglutarate, is a key intermediate in the Krebs cycle and plays a central role in cellular energy metabolism and biosynthesis. Its 13C-labeled isotopologues are widely used as tracers to study metabolic fluxes in real-time, particularly in the context of cancer metabolism. A primary application is monitoring the conversion of α-KG to the oncometabolite 2-hydroxyglutarate (2-HG) by mutant isocitrate dehydrogenase 1 (IDH1) enzymes, a hallmark of certain cancers like gliomas. This guide focuses on comparing the performance of different 13C-α-KG tracers and the analytical techniques used to detect and quantify their metabolic products.

Comparison of 13C-Labeled α-Ketoglutarate Tracers

The choice of the 13C-labeled α-KG tracer is critical for the accuracy and clarity of experimental results, especially when using hyperpolarized magnetic resonance spectroscopy (HP-13C-MRS).

Feature[1-13C]-α-Ketoglutarate[1-13C-5-12C]-α-Ketoglutarate[U-13C5]-α-KetoglutarateDiethyl-[1,2-13C2]-2-ketoglutarate
Primary Application Tracing the conversion of α-KG to 2-HG and monitoring TCA cycle activity.Specifically designed for the unambiguous detection of [1-13C]-2-HG.General metabolic flux analysis within the TCA cycle.Monitoring 2-ketoglutarate dehydrogenase (2-KGDH) activity in the TCA cycle with enhanced cell permeability.
Key Advantage Commercially available and widely used.Eliminates spectral overlap with the natural abundance [5-13C]-α-KG signal, allowing for clear detection of [1-13C]-2-HG.Provides comprehensive labeling of TCA cycle intermediates.Improved cell membrane permeability due to the esterification.
Key Disadvantage The signal of the metabolic product [1-13C]-2-HG can be obscured by the signal from the naturally abundant [5-13C] in the α-KG tracer itself.Requires more complex and specialized synthesis.Can lead to complex labeling patterns that are challenging to interpret.The ester groups need to be cleaved by intracellular esterases, which can be a rate-limiting step.
Reported Signal-to-Noise Ratio (SNR) for 2-HG detection Can be challenging to determine accurately due to signal overlap.A study reported an SNR of 23 for 2-HG detection in vivo.Not typically used for specific 2-HG detection via HP-13C-MRS.Not primarily used for 2-HG detection.

Comparison of Analytical Methodologies

The selection of the analytical method depends on the experimental goals, whether it is real-time in vivo imaging or quantitative analysis of tissue extracts.

FeatureHyperpolarized 13C-MRSGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Utilizes dynamic nuclear polarization to dramatically increase the MR signal of 13C-labeled compounds, enabling real-time in vivo metabolic imaging.Separates volatile derivatives of metabolites based on their boiling points and identifies them by their mass-to-charge ratio.Separates metabolites in a liquid phase and identifies and quantifies them with high specificity and sensitivity using two stages of mass analysis.
Application Real-time, non-invasive in vivo tracking of metabolic pathways.Quantitative analysis of 13C-labeling in metabolic intermediates from cell or tissue extracts.Highly sensitive and specific quantification of 2-HG and α-KG in biological fluids and tissue extracts.
Sample Type Living organisms (in vivo).Cell or tissue extracts (in vitro).Plasma, urine, cell or tissue extracts (in vitro).
Key Advantage Provides real-time kinetic information from intact biological systems.Can provide detailed information on the positional labeling of metabolites.High sensitivity and specificity, making it the gold standard for quantitative analysis.
Key Disadvantage Lower resolution compared to mass spectrometry techniques; signal is transient.Requires derivatization of the analytes, which can introduce variability.Does not provide real-time in vivo data.
Reported Performance Signal enhancement of over 10,000-fold.Quantitative data on the relative abundance of different isotopologues.Linearity over a range of 0.34–135.04 µM with R2 values >0.9 for 2-HG and α-KG.

Experimental Protocols

Hyperpolarized 13C-MRS for in vivo 2-HG Detection

This protocol provides a general workflow for using hyperpolarized [1-13C-5-12C]-α-KG to detect 2-HG production in a tumor model.

  • Synthesis of [1-13C-5-12C]-α-Ketoglutarate: The tracer is synthesized using a multi-step process to ensure the specific labeling pattern.

  • Hyperpolarization: The [1-13C-5-12C]-α-KG sample is placed in a polarizer and subjected to dynamic nuclear polarization (DNP) at low temperatures (around 1K) in a strong magnetic field. This process aligns the nuclear spins, dramatically increasing the MR signal.

  • Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable formulation. This solution is then intravenously injected into the subject (e.g., a tumor-bearing mouse).

  • MR Data Acquisition: Immediately following injection, a series of 13C MR spectra or images are acquired over the region of interest (e.g., the tumor). This allows for the real-time monitoring of the conversion of hyperpolarized [1-13C-5-12C]-α-KG to [1-13C]-2-HG.

  • Data Analysis: The acquired spectra are analyzed to identify and quantify the peaks corresponding to the injected tracer and its metabolic products. The signal intensity of the [1-13C]-2-HG peak is used to determine the rate of its production.

GC-MS Analysis of 13C-Labeled α-Ketoglutarate and Metabolites

This protocol outlines the steps for analyzing 13C enrichment in α-KG and related metabolites from cell or tissue extracts.

  • Sample Quenching and Extraction: Metabolic activity in cell or tissue samples is rapidly quenched using a cold solvent (e.g., liquid nitrogen or cold methanol). Metabolites are then extracted using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).

  • Derivatization: The extracted metabolites are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the metabolites are separated based on their retention times. The separated compounds then enter a mass spectrometer, which fragments them and detects the resulting ions. The mass spectra provide information on the mass isotopomer distribution, revealing the extent of 13C incorporation.

  • Data Analysis: The mass isotopomer distributions are corrected for natural 13C abundance to determine the true level of enrichment from the tracer. This data can then be used for metabolic flux analysis.

LC-MS/MS Quantification of 2-Hydroxyglutarate and α-Ketoglutarate

This protocol describes a method for the accurate quantification of 2-HG and α-KG in biological samples.

  • Sample Preparation: Proteins are precipitated from the sample (e.g., plasma) using a solvent like acetonitrile. An internal standard (e.g., 13C-labeled 2-HG) is added for accurate quantification.

  • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. The analytes (2-HG and α-KG) are separated on a suitable column (e.g., a C18 column).

  • Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 2-HG and α-KG are monitored. This provides high specificity and sensitivity.

  • Quantification: The peak areas of the analytes are compared to those of the internal standard to calculate their concentrations in the original sample.

Signaling Pathways and Experimental Workflows

Metabolic_Pathway_of_13C_alpha_Ketoglutarate Metabolism of 13C-α-KG in IDH1-mutant cells cluster_cytosol Cytosol cluster_mitochondria Mitochondrion 13C_alpha_KG_in [1-13C]-α-KG (injected tracer) mutant_IDH1 mutant IDH1 13C_alpha_KG_in->mutant_IDH1 NADP+ alpha_KG_mito α-KG 13C_alpha_KG_in->alpha_KG_mito transport 13C_2HG [1-13C]-2-HG (oncometabolite) mutant_IDH1->13C_2HG NADPH TCA_cycle TCA Cycle alpha_KG_mito->TCA_cycle Succinyl_CoA Succinyl-CoA TCA_cycle->Succinyl_CoA

Caption: Metabolic fate of 13C-α-KG in cells with mutant IDH1.

Experimental_Workflow_HP_13C_MRS Workflow for Hyperpolarized 13C-MRS Tracer [1-13C-5-12C]-α-KG Polarizer Dynamic Nuclear Polarization Tracer->Polarizer Dissolution Rapid Dissolution Polarizer->Dissolution Injection Intravenous Injection Dissolution->Injection Subject Tumor-bearing Animal Model Injection->Subject MRI 13C MR Data Acquisition Subject->MRI Analysis Spectral Analysis (2-HG Quantification) MRI->Analysis

Caption: Experimental workflow for in vivo HP-13C-MRS.

Logical_Relationship_Tracer_Comparison Rationale for Tracer Selection Goal Accurate 2-HG Detection Challenge Spectral Overlap with [1-13C]-α-KG Goal->Challenge Solution [1-13C-5-12C]-α-KG Challenge->Solution Outcome Unambiguous 2-HG Signal Solution->Outcome

Caption: Logic for choosing an advanced 13C-α-KG tracer.

A Researcher's Guide to 13C Labeled Metabolites: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, deciphering the intricate network of cellular metabolism is fundamental to understanding health and disease. Stable isotope tracing with Carbon-13 (13C) labeled metabolites has emerged as a powerful technique to quantitatively measure intracellular metabolic fluxes, offering a dynamic view of cellular activity.[1][2] The selection of the appropriate 13C tracer is a critical decision that directly impacts the precision and accuracy of metabolic flux analysis (MFA).[1] This guide provides a comparative analysis of commonly used 13C labeled metabolites, supported by experimental data and detailed protocols, to aid in the design of robust and informative metabolic studies.

Principles of 13C Metabolic Flux Analysis (13C-MFA)

13C-MFA involves introducing a substrate enriched with the 13C stable isotope into a biological system.[1] As cells metabolize this tracer, the 13C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distribution (MID) of these metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can deduce the flow of carbon through the metabolic network.[1] This information provides quantitative insights into the rates of metabolic pathways.

Comparison of Common 13C Labeled Metabolites

The most prevalent 13C tracers in mammalian cell culture are isotopologues of glucose and glutamine, the primary carbon sources for many cell types. The choice between different labeled versions of these substrates depends on the specific metabolic pathways under investigation.

13C Labeled MetabolitePrimary Application(s)AdvantagesLimitations
[U-13C6]glucose General labeling of central carbon metabolism.Provides 13C labeling to a wide array of downstream metabolites, offering a broad overview of metabolic activity.Can lead to complex labeling patterns that are challenging to resolve for specific pathway fluxes.
[1,2-13C2]glucose Pentose Phosphate Pathway (PPP) and Glycolysis.Delivers highly precise estimations for fluxes in the PPP and upper glycolysis.Less effective for labeling the Tricarboxylic Acid (TCA) cycle compared to other tracers.
[U-13C5]glutamine Tricarboxylic Acid (TCA) Cycle.Preferred tracer for analyzing the TCA cycle, particularly in cancer cells with high glutamine uptake.Provides limited information for glycolysis and the PPP.
[1-13C]glucose Glycolysis vs. Pentose Phosphate Pathway.Can distinguish the initial steps of glucose metabolism.Outperformed by [1,2-13C2]glucose for PPP flux precision.
[2-13C]glucose / [3-13C]glucose Glycolysis and TCA Cycle intermediates.Provide more precise flux estimates than the more commonly used [1-13C]glucose.May not be optimal for all pathways compared to specialized tracers.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies using different 13C labeled metabolites. These values highlight how tracer selection influences the observed labeling patterns in key metabolic pathways.

Table 1: Fractional Contribution of Glucose and Glutamine to TCA Cycle Intermediates in CD8+ T cells

MetaboliteU-[13C]glucose Labeling (%)U-[13C]glutamine Labeling (%)
Citrate~30%~45%
Malate~20%~45%

Data adapted from a study on in vivo CD8+ T cell metabolism, showcasing glutamine as a significant fuel for the TCA cycle in this context.

Table 2: 13C-Enrichment in TCA Cycle Metabolites in Breast Cancer Cells under Different Nutrient Conditions with [U-13C6]glucose

Condition (Glucose/Glutamine)Glutamate 13C-Enrichment (%)Succinate 13C-Enrichment (%)Fumarate 13C-Enrichment (%)Malate 13C-Enrichment (%)
2.5 mM / 0.1 mM~20%~20%~20%~20%
1 mM / 1 mM~5%~5%~5%~5%

This data illustrates the impact of nutrient availability on glucose carbon incorporation into the TCA cycle.

Experimental Protocols

A successful 13C-MFA experiment requires meticulous execution of the experimental protocol. Below is a generalized methodology for a typical study in mammalian cells.

Key Experiment: 13C Metabolic Flux Analysis using GC-MS

1. Cell Culture and Isotope Labeling:

  • Cell Seeding: Plate cells at a density that will allow them to reach the desired confluence (typically 70-80%) at the time of labeling.

  • Media Preparation: Prepare culture medium containing the 13C labeled substrate of choice (e.g., 11 mM [U-13C6]glucose and 2 mM L-glutamine). Ensure the medium is sterile-filtered.

  • Tracer Introduction: When cells reach the target confluence, replace the standard medium with the pre-warmed 13C-labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolites of interest (e.g., 1.5 hours for glycolysis with [1,2-13C2]glucose, 3 hours for the TCA cycle with [U-13C5]glutamine). It is crucial to perform time-course experiments to determine the optimal labeling time for your specific system.

2. Metabolite Extraction:

  • Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cell culture plate. Scrape the cells and collect the cell lysate.

  • Centrifugation: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites.

3. Sample Analysis by GC-MS:

  • Derivatization: Evaporate the metabolite extract to dryness and derivatize the samples to make them volatile for GC-MS analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of the mass isotopomer distributions.

4. Data Analysis:

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the experimental MIDs to a metabolic model of the system.

  • Statistical Analysis: Perform statistical analyses to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

Visualizations

To better illustrate the concepts described, the following diagrams depict key metabolic pathways and a typical experimental workflow.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle cluster_glutaminolysis Glutaminolysis Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P Ribose5P Ribose5P G6P->Ribose5P Oxidative Phase Pyruvate Pyruvate F6P->Pyruvate Multiple Steps AcetylCoA AcetylCoA Pyruvate->AcetylCoA Ribose5P->F6P Non-oxidative Phase Citrate Citrate AcetylCoA->Citrate AlphaKG AlphaKG Citrate->AlphaKG Succinate Succinate AlphaKG->Succinate Malate Malate Succinate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->AlphaKG Experimental_Workflow cluster_setup Experimental Setup cluster_labeling Isotope Labeling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation A Cell Seeding & Growth C Switch to 13C Media A->C B Prepare 13C-Labeling Media B->C D Incubate for Isotopic Steady State C->D E Metabolite Quenching & Extraction D->E F Sample Derivatization E->F G GC-MS Analysis F->G H Data Correction G->H I Metabolic Flux Calculation H->I J Statistical Analysis I->J

References

Navigating the Nuances of Alpha-Ketoglutarate Salts: A Comparative Guide to Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a therapeutic or nutraceutical compound is a critical decision. Alpha-ketoglutarate (AKG), a key intermediate in the Krebs cycle, is available in various salt forms, each with distinct physicochemical properties that can influence its biological activity, safety, and toxicity profile. This guide provides an objective comparison of the safety and toxicity of common alpha-ketoglutarate salts, supported by available experimental data, to inform preclinical and clinical research.

Alpha-ketoglutaric acid itself is considered a nontoxic solid, and its various salt forms—including sodium, calcium, arginine, ornithine, and magnesium salts—are explored for a range of applications, from enhancing athletic performance to promoting longevity.[1] However, a direct comparative study of the toxicity of these different salts is notably absent in the published literature. This guide, therefore, synthesizes the available data on individual salts to provide a comparative overview.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity data from animal studies for different alpha-ketoglutarate salts. It is important to note the significant gaps in directly comparable data across all salt forms.

Salt FormAnimal ModelRoute of AdministrationAcute Toxicity (LD50)Sub-chronic Toxicity (NOAEL)Key Findings & Adverse Effects
Sodium Alpha-Ketoglutarate Rat (Wistar)Oral> 5.0 g/kg body weight[1][2]1.0 g/kg body weight/day (14-day study)[1][3]At doses of 2.0 g/kg and 4.0 g/kg: diarrhea, decreased body weight (males), transient anemia (females), and increased relative weights of adrenal, liver, and kidneys (males) without histological changes.
Calcium Alpha-Ketoglutarate (Ca-AKG) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableGenerally Recognized As Safe (GRAS) by the FDA. Human studies report no significant adverse effects at 4.5 g/day for up to 3 years; minor gastrointestinal issues like nausea and diarrhea have been reported at 6 g/day .
Arginine Alpha-Ketoglutarate (AAKG) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableHuman case reports describe palpitations, dizziness, vomiting, syncope, and headache. These effects may be linked to vasodilation from increased nitric oxide (NO) production. Studies are too scarce to draw definitive conclusions on AAKG's safety profile.
Ornithine Alpha-Ketoglutarate (OKG) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableConsidered "possibly safe" for short-term oral use in humans. It is a salt of two amino acids and is used in clinical nutrition.
Magnesium Alpha-Ketoglutarate (Mg-AKG) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableNo specific animal toxicity studies have been identified. Safety is generally inferred from the established safety of magnesium and alpha-ketoglutaric acid. High doses of magnesium can lead to side effects such as diarrhea, nausea, and abdominal cramping.

Signaling Pathways and Mechanisms of Action

The biological effects of alpha-ketoglutarate and its salts are mediated through various signaling pathways. AKG has been shown to influence longevity and metabolic health by upregulating AMP-activated protein kinase (AMPK) and reducing signaling through the mammalian target of rapamycin (mTOR) pathway. Arginine alpha-ketoglutarate is purported to increase the production of nitric oxide (NO), a key signaling molecule in vasodilation. Ornithine alpha-ketoglutarate has been suggested to stimulate the production of insulin and growth hormone.

AKG Signaling Pathways cluster_AKG Alpha-Ketoglutarate (AKG) cluster_pathways Cellular Processes cluster_outcomes Biological Outcomes AKG Alpha-Ketoglutarate AMPK AMPK Activation AKG->AMPK mTOR mTOR Inhibition AKG->mTOR NO Nitric Oxide (NO) Production (from AAKG) AKG->NO via Arginine Hormone Insulin & Growth Hormone (from OKG) AKG->Hormone via Ornithine Longevity Longevity & Healthspan AMPK->Longevity Metabolism Metabolic Regulation AMPK->Metabolism mTOR->Longevity mTOR->Metabolism Vasodilation Vasodilation NO->Vasodilation Anabolism Anabolic Effects Hormone->Anabolism

Figure 1: Simplified overview of signaling pathways influenced by different forms of alpha-ketoglutarate.

Experimental Protocols

Detailed methodologies for key toxicity studies are crucial for the interpretation and replication of findings. The following protocols are based on studies conducted on sodium alpha-ketoglutarate.

Acute Oral Toxicity Study in Rats
  • Objective: To determine the median lethal dose (LD50) of alpha-ketoglutarate.

  • Animal Model: Male and female Wistar rats.

  • Methodology:

    • Animals were fasted overnight prior to administration.

    • Alpha-ketoglutarate was administered orally by gavage at a single dose of 5.0 g/kg body weight.

    • Animals were observed for clinical signs of toxicity and mortality for 14 days.

    • Body weight was recorded weekly.

    • At the end of the 14-day observation period, surviving animals were euthanized and subjected to gross necropsy.

  • Results: The oral LD50 in both male and female rats was determined to be greater than 5.0 g/kg, indicating very low acute toxicity.

14-Day Repeated Oral Toxicity Study of Sodium Alpha-Ketoglutarate in Wistar Rats
  • Objective: To evaluate the sub-chronic toxicity of sodium alpha-ketoglutarate and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Animal Model: Male and female Wistar rats.

  • Methodology:

    • Animals were randomly assigned to four groups: a control group and three treatment groups.

    • The treatment groups received sodium alpha-ketoglutarate daily via oral gavage at doses of 1.0, 2.0, and 4.0 g/kg body weight for 14 consecutive days. The control group received the vehicle (distilled water).

    • Clinical signs of toxicity, body weight, and food consumption were monitored throughout the study.

    • At the end of the treatment period, blood samples were collected for hematological and biochemical analysis.

    • Animals were euthanized, and a complete necropsy was performed. Organ weights were recorded, and tissues were collected for histopathological examination.

  • Results: The NOAEL was established at 1.0 g/kg body weight/day. At higher doses, dose-dependent adverse effects were observed as detailed in the quantitative data table.

Experimental_Workflow_Toxicity_Study start Animal Acclimatization grouping Randomization into Groups (Control & Treatment) start->grouping dosing Daily Oral Gavage (14 days) grouping->dosing monitoring In-life Observations (Clinical signs, Body weight, Food intake) dosing->monitoring blood Blood Collection (Hematology & Biochemistry) monitoring->blood necropsy Necropsy & Organ Weight blood->necropsy histology Histopathology necropsy->histology end Data Analysis & NOAEL Determination histology->end

Figure 2: General workflow for a sub-chronic oral toxicity study.

Conclusion

The available evidence suggests a favorable safety profile for alpha-ketoglutarate and its salts, particularly sodium and calcium alpha-ketoglutarate. Sodium AKG exhibits low acute and sub-chronic toxicity in animal models, with a clearly defined NOAEL. Calcium AKG's GRAS status, supported by human data, indicates a high safety margin. For arginine, ornithine, and magnesium alpha-ketoglutarate, there is a significant lack of formal toxicological studies, and safety assessments are largely based on human use data or inferred from the known properties of their constituent parts.

It is crucial for researchers and drug development professionals to acknowledge the current limitations in the data. The absence of direct comparative studies makes it challenging to definitively rank the safety and toxicity of the different salt forms. The choice of a particular AKG salt should be guided by the specific research question, the intended application, and a careful review of the available, albeit fragmented, safety data. Further head-to-head toxicological studies are warranted to provide a clearer, more comprehensive understanding of the comparative safety profiles of these promising compounds.

References

A Comparative Guide to 2-Ketoglutaric Acid-13C as a Metabolic Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 13C-labeled 2-Ketoglutaric acid (α-KG) as a biomarker for in vivo metabolic imaging, primarily using hyperpolarized magnetic resonance imaging (HP-13C MRI). Its performance is compared with established alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate metabolic probe for research and clinical applications.

Introduction to 13C-Labeled Metabolic Imaging

Hyperpolarized 13C MRI is a rapidly advancing imaging modality that enables real-time, non-invasive monitoring of metabolic pathways in vivo. By increasing the polarization of 13C-labeled substrates by over 10,000-fold, this technique provides a significant signal enhancement, allowing for the detection of key metabolic conversions that are central to various disease states, including cancer and metabolic disorders.[1]

2-Ketoglutaric acid, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a promising biomarker for probing specific metabolic alterations.[2] This guide focuses on the validation of hyperpolarized [1-13C]α-ketoglutarate and compares it with the more established metabolic probe, [1-13C]pyruvate.

Biomarker Comparison: [1-13C]α-Ketoglutarate vs. [1-13C]Pyruvate

The choice of a hyperpolarized 13C probe depends on the specific metabolic pathway of interest. While [1-13C]pyruvate is a well-established probe for assessing glycolysis and TCA cycle entry, [1-13C]α-ketoglutarate provides a more direct assessment of the TCA cycle and specific enzymatic activities, such as in isocitrate dehydrogenase (IDH) mutant tumors.

Key Applications and Metabolic Pathways

[1-13C]α-Ketoglutarate:

  • Detection of 2-hydroxyglutarate (2-HG) in IDH-mutant tumors: In gliomas with IDH1/2 mutations, the mutant enzyme converts α-KG to the oncometabolite 2-HG.[3][4] Hyperpolarized [1-13C]α-KG can be used to directly visualize this conversion, providing a specific biomarker for these tumors.

  • TCA Cycle Flux: As a central molecule in the TCA cycle, labeled α-KG can be used to monitor downstream metabolic activity, including its conversion to glutamate.

[1-13C]Pyruvate:

  • Glycolysis and the Warburg Effect: The conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH), is a hallmark of altered glucose metabolism in many cancers (the Warburg effect). HP [1-13C]pyruvate is highly sensitive to changes in this pathway.

  • TCA Cycle Entry: The conversion of pyruvate to bicarbonate (via acetyl-CoA) by pyruvate dehydrogenase (PDH) reflects the entry of glucose-derived carbons into the TCA cycle for oxidative phosphorylation.

Signaling Pathway Diagrams

TCA_Cycle_and_2HG_Production Metabolic Fate of Hyperpolarized [1-13C]α-Ketoglutarate cluster_tca TCA Cycle cluster_idh_mutant IDH Mutant Pathway Isocitrate Isocitrate α-Ketoglutarate α-Ketoglutarate Isocitrate->α-Ketoglutarate IDH (wild-type) Succinyl-CoA Succinyl-CoA α-Ketoglutarate->Succinyl-CoA α-KGDH Glutamate Glutamate α-Ketoglutarate->Glutamate Transaminase 2-Hydroxyglutarate 2-Hydroxyglutarate α-Ketoglutarate->2-Hydroxyglutarate IDH (mutant) HP [1-13C]α-Ketoglutarate HP [1-13C]α-Ketoglutarate HP [1-13C]α-Ketoglutarate->α-Ketoglutarate Pyruvate_Metabolism Metabolic Fate of Hyperpolarized [1-13C]Pyruvate cluster_cytosol Cytosol cluster_mitochondria Mitochondria HP [1-13C]Pyruvate HP [1-13C]Pyruvate Pyruvate Pyruvate HP [1-13C]Pyruvate->Pyruvate Lactate Lactate Pyruvate->Lactate LDH Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA PDH Citrate Citrate Acetyl-CoA->Citrate TCA Cycle Bicarbonate Bicarbonate Acetyl-CoA->Bicarbonate aKG_Workflow HP [1-13C]α-KG Experimental Workflow Substrate_Prep [1-13C]α-KG Preparation (dissolved in water/glycerol with trityl radical) Polarization Dynamic Nuclear Polarization (~1.4 K, ~3.35 T, ~90 mins) Substrate_Prep->Polarization Dissolution Rapid Dissolution (with heated, buffered solution) Polarization->Dissolution Injection Intravenous Injection (e.g., 0.67ml/kg of 100 mM solution) Dissolution->Injection MRI_Acquisition Dynamic 13C MRSI Acquisition (monitoring substrate and products) Injection->MRI_Acquisition Data_Analysis Data Analysis (SNR, kinetic modeling) MRI_Acquisition->Data_Analysis Pyruvate_Workflow HP [1-13C]Pyruvate Experimental Workflow Substrate_Prep [1-13C]Pyruvic Acid Preparation (with trityl radical and Gd agent) Polarization Dynamic Nuclear Polarization (~1.4 K, ~3.35 T, ~45-60 mins) Substrate_Prep->Polarization Dissolution Rapid Dissolution (with heated, buffered solution) Polarization->Dissolution Injection Intravenous Injection Dissolution->Injection MRI_Acquisition Dynamic 13C MRSI Acquisition (monitoring pyruvate, lactate, bicarbonate) Injection->MRI_Acquisition Data_Analysis Data Analysis (SNR, kPL, kPB) MRI_Acquisition->Data_Analysis

References

A Comparative Guide to 2-Ketoglutaric Acid-¹³C and Other Tracers for In Vivo Metabolic Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of hyperpolarized magnetic resonance imaging (MRI) has revolutionized the field of in vivo metabolic imaging, offering unprecedented sensitivity for tracking dynamic biochemical processes in real-time. Among the growing arsenal of hyperpolarized ¹³C-labeled tracers, 2-ketoglutaric acid-¹³C (¹³C-2-KG) has emerged as a promising probe for investigating central carbon metabolism and specific enzymatic activities, particularly in the context of cancer. This guide provides an objective comparison of hyperpolarized ¹³C-2-KG with other widely used metabolic tracers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate tool for their in vivo imaging studies.

Performance Comparison of In Vivo Imaging Tracers

The selection of an appropriate metabolic tracer is critical for the successful design and interpretation of in vivo imaging studies. The following tables summarize key quantitative performance metrics for hyperpolarized ¹³C-2-KG and other commonly used tracers.

Tracer Primary Metabolic Pathway Probed Key Metabolic Products Imaged T1 Relaxation Time (in solution at clinical field strengths) Typical In Vivo Signal-to-Noise Ratio (SNR) Primary Applications
Hyperpolarized [1-¹³C]2-Ketoglutaric Acid Tricarboxylic Acid (TCA) Cycle, Amino Acid Metabolism, Oncometabolism[1-¹³C]Glutamate, [1-¹³C]2-Hydroxyglutarate (2-HG) in IDH mutant tumors, [¹³C]Bicarbonate>30 s (for diethyl ester form)[1]Substrate peak SNR can be high (e.g., ~160 before denoising, ~650-700 after)[2]; product SNR is lower and variable.Imaging of IDH mutant tumors, assessing TCA cycle flux and 2-KGDH activity.[1]
Hyperpolarized [1-¹³C]Pyruvate Glycolysis, Pyruvate Dehydrogenase (PDH) activity, Lactate Dehydrogenase (LDH) activity[1-¹³C]Lactate, [1-¹³C]Alanine, [¹³C]Bicarbonate~40-60 sHigh for substrate and major products (e.g., lactate).[3][4]Cancer metabolism (Warburg effect), cardiac metabolism, neurological disorders.
Hyperpolarized [1-¹³C]Glutamine Glutaminolysis, TCA Cycle Anaplerosis[5-¹³C]Glutamate, other TCA cycle intermediatesNot readily available in a comparable formatLower than pyruvate, requires advanced acquisition techniques.Investigating glutamine metabolism in cancer.
2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) Glucose uptake and glycolysisTrapped as ¹⁸F-FDG-6-phosphateNot applicable (PET tracer)High, well-established clinical tracer.Standard for clinical cancer imaging, inflammation, and infection imaging.

Table 1: Quantitative Comparison of In Vivo Metabolic Tracers. This table provides a summary of key performance indicators for hyperpolarized ¹³C-2-KG and other commonly used tracers for in vivo metabolic imaging. SNR values are highly dependent on experimental conditions.

Metabolic Specificity and Tracer Kinetics

Tracer Metabolic Specificity Tracer Kinetics
Hyperpolarized [1-¹³C]2-Ketoglutaric Acid Highly specific for 2-ketoglutarate dehydrogenase (2-KGDH) when monitoring bicarbonate production. In IDH mutant tumors, conversion to 2-HG provides a unique biomarker.Rapid uptake and conversion, with metabolic products detectable within seconds of injection. Kinetic modeling can provide flux rates.
Hyperpolarized [1-¹³C]Pyruvate Probes multiple key metabolic branch points (LDH, PDH, Alanine transaminase). The lactate-to-bicarbonate ratio can differentiate between glycolytic and oxidative metabolism.Very rapid conversion to lactate, allowing for robust measurement of the apparent rate constant kPL.
Hyperpolarized [1-¹³C]Glutamine Specific for glutaminase activity and subsequent entry into the TCA cycle.Slower conversion rates compared to pyruvate, making imaging more challenging.
2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) Reflects glucose uptake and hexokinase activity. It is not a direct measure of downstream glycolytic flux or oxidative phosphorylation.Tracer uptake occurs over a longer period (typically imaged 60 minutes post-injection), providing a static snapshot of glucose uptake.

Table 2: Comparison of Metabolic Specificity and Tracer Kinetics. This table highlights the distinct metabolic information provided by each tracer and the temporal dynamics of their in vivo signals.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible in vivo imaging studies. Below are representative protocols for the use of hyperpolarized ¹³C-2-KG and other tracers.

Hyperpolarized [1-¹³C]2-Ketoglutaric Acid MRI

1. Tracer Preparation and Hyperpolarization:

  • A sterile solution of [1-¹³C]α-ketoglutaric acid is prepared, often as a diethyl ester to improve cell permeability.

  • The tracer is mixed with a stable radical (e.g., OX63) and a gadolinium-based contrast agent (e.g., Dotarem) to facilitate polarization.

  • The mixture is polarized in a d-DNP polarizer (e.g., Hypersense or SPINlab) at low temperature (~1.4 K) and high magnetic field (e.g., 3.35 T) for approximately 90 minutes.

  • The hyperpolarized sample is rapidly dissolved in a superheated, sterile buffer solution to create an injectable solution at a physiological pH and temperature.

2. Animal Preparation and Injection:

  • The animal model (e.g., rat with orthotopic brain tumor) is anesthetized and a tail vein catheter is placed for tracer injection.

  • The animal is positioned within the MRI scanner, and physiological monitoring is maintained throughout the experiment.

  • The hyperpolarized ¹³C-2-KG solution is injected as a bolus via the tail vein catheter.

3. MRI Data Acquisition:

  • Dynamic ¹³C MR spectra or spectroscopic images are acquired immediately following injection.

  • Specialized pulse sequences, such as multiband metabolite-specific RF excitation with a variable flip angle scheme, are employed to optimize the signal from both the substrate and its metabolic products while minimizing signal loss from T1 relaxation.

  • A typical acquisition might involve a temporal resolution of 3-6 seconds.

4. Data Analysis:

  • The acquired spectra are processed, which may include denoising using techniques like singular value decomposition to improve the SNR of low-concentration metabolites.

  • Spectral fitting algorithms (e.g., LCModel) are used to quantify the signal intensity of the parent tracer and its metabolic products over time.

  • Kinetic modeling can then be applied to the dynamic data to estimate metabolic flux rates.

Hyperpolarized [1-¹³C]Pyruvate MRI

The protocol for hyperpolarized [1-¹³C]pyruvate is similar to that of ¹³C-2-KG, with some key differences:

  • Polarization Time: Typically shorter, around 60 minutes.

  • Pulse Sequence: Often optimized to detect [1-¹³C]lactate, [1-¹³C]alanine, and [¹³C]bicarbonate.

  • Kinetic Analysis: The pyruvate-to-lactate conversion rate (kPL) is a commonly derived parameter.

Hyperpolarized [1-¹³C]Glutamine MRI
  • Tracer Preparation: [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine can be used to provide additional information for mass spectrometry-based metabolic tracing.

  • Data Acquisition: Imaging protocols are designed to detect the conversion of glutamine to glutamate.

2-Deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG) PET
  • Tracer Administration: ¹⁸F-FDG is administered intravenously.

  • Uptake Period: A waiting period of approximately 60 minutes allows for tracer uptake in tissues.

  • Imaging: A PET/CT or PET/MR scanner is used to acquire images of ¹⁸F-FDG distribution.

  • Data Analysis: The standardized uptake value (SUV) is a semi-quantitative metric commonly used to assess ¹⁸F-FDG uptake in tumors and other tissues.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental processes is essential for understanding the application of these tracers.

Metabolic_Pathway_2KG Metabolic Fate of Hyperpolarized [1-¹³C]2-Ketoglutaric Acid HP [1-13C]2-KG HP [1-13C]2-KG TCA Cycle TCA Cycle HP [1-13C]2-KG->TCA Cycle 2-KGDH [1-13C]Glutamate [1-13C]Glutamate HP [1-13C]2-KG->[1-13C]Glutamate Transaminases [1-13C]2-HG [1-13C]2-HG HP [1-13C]2-KG->[1-13C]2-HG IDH1/2 (mutant) [13C]Bicarbonate [13C]Bicarbonate TCA Cycle->[13C]Bicarbonate IDH1/2 (wild-type) IDH1/2 (wild-type) 2-KGDH 2-KGDH IDH1/2 (mutant) IDH1/2 (mutant)

Caption: Metabolic pathways of hyperpolarized [1-¹³C]2-KG.

Experimental_Workflow_HP_MRI Hyperpolarized ¹³C MRI Experimental Workflow cluster_prep Tracer Preparation cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Tracer Formulation Tracer Formulation Hyperpolarization (d-DNP) Hyperpolarization (d-DNP) Tracer Formulation->Hyperpolarization (d-DNP) Dissolution Dissolution Hyperpolarization (d-DNP)->Dissolution Tracer Injection Tracer Injection Dissolution->Tracer Injection Animal Preparation Animal Preparation Animal Preparation->Tracer Injection Dynamic MRI Acquisition Dynamic MRI Acquisition Tracer Injection->Dynamic MRI Acquisition Spectral Processing Spectral Processing Dynamic MRI Acquisition->Spectral Processing Quantification Quantification Spectral Processing->Quantification Kinetic Modeling Kinetic Modeling Quantification->Kinetic Modeling

Caption: General experimental workflow for hyperpolarized ¹³C MRI.

Conclusion

Hyperpolarized ¹³C-2-ketoglutaric acid is a valuable addition to the expanding toolkit of in vivo metabolic imaging tracers. Its ability to probe the TCA cycle and, most notably, to specifically detect the oncometabolite 2-HG in IDH mutant tumors, provides unique insights that are not attainable with other tracers like hyperpolarized pyruvate or ¹⁸F-FDG. While hyperpolarized ¹³C-pyruvate remains the gold standard for assessing glycolytic and oxidative metabolism due to its high signal and robust kinetics, ¹³C-2-KG offers a more targeted approach for specific research questions. The choice of tracer will ultimately depend on the specific metabolic pathway of interest, the biological question being addressed, and the available imaging infrastructure. This guide provides a foundational comparison to assist researchers in making an informed decision for their preclinical and translational research endeavors.

References

Navigating Metabolic Pathways: A Comparative Guide to the Reproducibility of 2-Ketoglutaric Acid-13C Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise measurement of metabolic fluxes is paramount. Stable isotope tracing, particularly using Carbon-13 (13C), has become a cornerstone of metabolic research. This guide provides an in-depth comparison of the reproducibility and performance of 2-Ketoglutaric acid-13C (α-KG-13C) as a metabolic tracer against more conventional alternatives like 13C-labeled glucose and glutamine. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to equip researchers with the knowledge to make informed decisions for designing robust and reproducible metabolic studies.

Executive Summary

Metabolic flux analysis (MFA) using 13C-labeled substrates is a powerful technique to quantify the rates of metabolic reactions within a cell. The choice of tracer is critical and significantly influences the precision and reproducibility of the results. While 13C-glucose and 13C-glutamine are the most commonly used tracers for probing glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, 13C-labeled α-Ketoglutarate (α-KG) offers a more direct route to investigate specific nodes within the TCA cycle and amino acid metabolism. However, its application comes with unique challenges, primarily related to its transport across the cell membrane. This guide assesses the reproducibility of experiments using these different tracers, drawing upon published data on the precision of flux estimations.

Comparison of 13C Tracers: Performance and Reproducibility

The reproducibility of a 13C tracer experiment is intrinsically linked to the precision with which metabolic fluxes can be estimated. Higher precision, indicated by smaller confidence intervals or standard deviations of the flux measurements, suggests better reproducibility. The following tables summarize the performance of different tracers based on computational and experimental studies.

Tracer Primary Metabolic Pathways Investigated Precision of Flux Estimation (Relative) Reported Variability (Test-Retest) Key Advantages Limitations
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)High for Glycolysis and PPP fluxes[1]Not explicitly reported, but high precision suggests good reproducibility.Excellent for resolving the split between glycolysis and the PPP.[1]Less effective for resolving TCA cycle fluxes compared to glutamine tracers.[2]
[U-¹³C₅]glutamine Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Reductive CarboxylationHigh for TCA cycle fluxes[1]Test-retest variability for ¹³C-glutamine labeling in the brain reported at 33.3%[3].Directly traces the entry of glutamine into the TCA cycle, crucial for cancer metabolism studies.Provides limited information on glycolytic and PPP fluxes.
[1-¹³C]α-Ketoglutarate TCA Cycle, Amino Acid MetabolismModerate to High (inferred)Not explicitly reported.Directly probes the metabolic fate of α-KG within the TCA cycle and its conversion to amino acids.Low cell permeability necessitates the use of high concentrations or cell-permeable derivatives.
Diethyl-[1-¹³C]α-KG TCA Cycle, Glutamate and Glutamine SynthesisHigh (inferred from hyperpolarized studies)Not explicitly reported for MFA, but hyperpolarized studies show clear downstream metabolite detection.Enhanced cell permeability allows for noninvasive tracing of α-KG metabolism in vivo.Requires intracellular esterase activity to release the tracer; potential for off-target effects of the ester group.

Table 1: Comparative Performance of ¹³C Tracers in Metabolic Flux Analysis. This table provides a qualitative and quantitative comparison of commonly used ¹³C tracers. The precision of flux estimation is a key indicator of experimental reproducibility.

Metabolic Flux Optimal Tracer(s) Reported Standard Deviation of Flux Measurement
Glycolysis (e.g., Phosphofructokinase)[1,2-¹³C₂]glucose≤2%
Pentose Phosphate Pathway (Oxidative)[1,2-¹³C₂]glucose≤2%
Pyruvate Dehydrogenase[U-¹³C₅]glutamineNot explicitly reported, but glutamine tracers provide better resolution.
Citrate Synthase[U-¹³C₅]glutamineNot explicitly reported, but glutamine tracers are preferred for the TCA cycle.
Isocitrate Dehydrogenase[U-¹³C₅]glutamine, [1-¹³C]α-KetoglutarateNot explicitly reported.
α-Ketoglutarate Dehydrogenase[U-¹³C₅]glutamine, [1-¹³C]α-KetoglutarateNot explicitly reported.

Table 2: Optimal Tracers for Key Metabolic Fluxes and Associated Precision. This table highlights the most suitable tracers for quantifying specific reaction rates in central carbon metabolism and the achievable precision.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of 13C metabolic flux analysis experiments. Below are generalized methodologies for cell culture-based tracer studies.

General Protocol for 13C Metabolic Flux Analysis in Cell Culture
  • Cell Seeding and Culture:

    • Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the exponential growth phase during the labeling experiment.

    • Culture cells in a standard, unlabeled medium to allow for adaptation and consistent growth.

  • Isotope Labeling:

    • On the day of the experiment, replace the standard medium with a labeling medium containing the desired 13C-labeled tracer (e.g., [U-¹³C₆]glucose, [U-¹³C₅]glutamine, or a cell-permeable ¹³C-α-ketoglutarate derivative). The concentration of the tracer should be optimized for the specific cell line and experimental goals.

    • Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady-state, where the fractional labeling of intracellular metabolites becomes constant. This time can range from hours to days depending on the cell type and the metabolic pathway of interest and should be determined empirically.

  • Metabolite Extraction:

    • Rapidly quench metabolism to prevent further enzymatic activity. This is typically achieved by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and collect the cell lysate.

    • Separate the polar metabolites from the non-polar components (e.g., by adding chloroform and water followed by centrifugation).

  • Analytical Measurement:

    • Analyze the polar metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of the metabolites of interest.

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of 13C.

    • Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis by fitting the experimental MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic network model.

    • Perform statistical analysis to determine the goodness-of-fit and the confidence intervals for the estimated fluxes.

Specific Considerations for this compound Tracing
  • Cell Permeability: Due to the charged nature of α-KG at physiological pH, its uptake by cells is limited. To overcome this, cell-permeable derivatives such as octyl-α-ketoglutarate or diethyl-α-ketoglutarate are often used. These esters can cross the cell membrane and are then hydrolyzed by intracellular esterases to release ¹³C-α-KG.

  • Hyperpolarized MRI: For in vivo studies, hyperpolarized [1-¹³C]α-ketoglutarate can be used in conjunction with magnetic resonance spectroscopy (MRS) to monitor its metabolism in real-time. This technique offers high sensitivity but requires specialized equipment.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a clear understanding of the experimental design and the biological context.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding & Culture labeling Isotope Labeling (Achieve Isotopic Steady-State) cell_seeding->labeling media_prep Prepare Labeling Medium (e.g., with 13C-α-KG derivative) media_prep->labeling quenching Metabolic Quenching (e.g., Cold PBS wash) labeling->quenching extraction Metabolite Extraction (e.g., 80% Methanol) quenching->extraction analytical_measurement Analytical Measurement (GC-MS or LC-MS) extraction->analytical_measurement data_processing Data Processing (Correct for Natural Abundance) analytical_measurement->data_processing mfa Metabolic Flux Analysis (e.g., INCA, Metran) data_processing->mfa statistical_analysis Statistical Analysis (Goodness-of-fit, Confidence Intervals) mfa->statistical_analysis

Caption: A generalized experimental workflow for 13C metabolic flux analysis.

aKG_signaling cluster_tca TCA Cycle cluster_amino_acid Amino Acid Metabolism cluster_signaling Signaling & Epigenetics Isocitrate Isocitrate aKG aKG Isocitrate->aKG IDH Succinyl_CoA Succinyl_CoA aKG->Succinyl_CoA OGDH Glutamate Glutamate aKG->Glutamate Transaminases HIF1a_degradation HIF-1α Degradation aKG->HIF1a_degradation PHDs Histone_demethylation Histone Demethylation aKG->Histone_demethylation JMJDs DNA_demethylation DNA Demethylation aKG->DNA_demethylation TETs mTOR_signaling mTOR Signaling aKG->mTOR_signaling Inhibition/Activation Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Citrate->Isocitrate Glutamine Glutamine Glutamate->Glutamine Proline Proline Glutamate->Proline Arginine Arginine Glutamate->Arginine Glutamine_input Glutamine Glutamine_input->Glutamate Glucose_input Glucose Glucose_input->Isocitrate

Caption: Key signaling pathways involving alpha-ketoglutarate (α-KG).

Conclusion

The reproducibility of 13C metabolic flux experiments is a multifaceted issue influenced by the choice of tracer, experimental protocol, and analytical platform. While [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine are established as highly precise tracers for glycolysis/PPP and the TCA cycle respectively, 13C-α-ketoglutarate emerges as a valuable tool for directly probing specific reactions within the TCA cycle and its connections to amino acid metabolism. The primary challenge of low cell permeability of α-KG can be effectively addressed through the use of its cell-permeable ester derivatives.

For researchers aiming to achieve the highest reproducibility, a careful consideration of the biological question at hand is crucial for selecting the optimal tracer. When investigating pathways directly involving α-KG, the use of its 13C-labeled forms, particularly cell-permeable derivatives, can provide invaluable and direct insights that are less readily obtained with other tracers. As with any 13C-MFA study, meticulous adherence to standardized protocols and rigorous statistical analysis are paramount for ensuring the reliability and reproducibility of the generated metabolic flux maps.

References

Safety Operating Guide

Navigating the Disposal of 2-Ketoglutaric Acid-¹³C: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of isotopically labeled compounds like 2-Ketoglutaric acid-¹³C are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 2-Ketoglutaric acid-¹³C, aligning with standard laboratory safety protocols and regulatory requirements.

Safety and Hazard Information

2-Ketoglutaric acid, in its non-isotopically labeled form, is classified as causing serious eye damage and skin and respiratory irritation.[1] The ¹³C-labeled version should be handled with the same precautions. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed safety information.

Key Hazard and Precautionary Data:

Hazard CategoryGHS PictogramSignal WordHazard StatementPrecautionary Statement
Serious Eye Damage/Eye IrritationGHS05DangerH318: Causes serious eye damage.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Skin IrritationGHS07WarningH315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves.
Specific target organ toxicity — single exposure (respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.

Disposal Procedures for 2-Ketoglutaric Acid-¹³C

The disposal of 2-Ketoglutaric acid-¹³C must adhere to local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for correctly classifying and disposing of their waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Treat all 2-Ketoglutaric acid-¹³C waste as chemical waste.

    • Do not mix with non-hazardous waste.

    • Segregate from incompatible materials, such as strong oxidizing agents.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for solid waste.

    • For solutions, use a compatible container with a secure cap.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Ketoglutaric acid-¹³C".

  • On-site Neutralization (for acidic solutions):

    • Corrosive waste with no other hazardous characteristics can often be neutralized on-site.

    • Caution: Perform neutralization in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.

    • Slowly add the acidic solution to a large volume of a cold, dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide solution) with constant stirring.

    • Monitor the pH until it is between 5.5 and 9.5.

    • Once neutralized, the solution may be permissible for drain disposal, followed by a large volume of water, depending on local regulations. Always verify with your institution's Environmental Health and Safety (EHS) office before drain disposal.

  • Final Disposal:

    • For solid waste and non-neutralized solutions, arrange for pickup by your institution's certified hazardous waste disposal service.

    • Complete all required waste disposal forms accurately.

    • Store the sealed and labeled waste container in a designated, secure area until pickup.

Logical Flow for Disposal Decision-Making:

start Begin Disposal Process for 2-Ketoglutaric acid-¹³C Waste is_solid Is the waste solid? start->is_solid solid_waste Collect in a labeled, sealed hazardous waste container for solids. is_solid->solid_waste Yes is_solution Is the waste an aqueous solution? is_solid->is_solution No final_disposal Arrange for pickup by a certified hazardous waste disposal service. solid_waste->final_disposal organic_solvent Collect in a labeled, sealed hazardous waste container for organic solvents. is_solution->organic_solvent No check_local_policy Consult institutional EHS policy for neutralization. is_solution->check_local_policy Yes organic_solvent->final_disposal neutralize Neutralize acid in a fume hood with a suitable base to pH 5.5-9.5. check_local_policy->neutralize Neutralization Permitted collect_liquid Collect in a labeled, sealed hazardous waste container for aqueous waste. check_local_policy->collect_liquid Neutralization Not Permitted drain_disposal Permissible for drain disposal (if allowed by EHS). Flush with ample water. neutralize->drain_disposal collect_liquid->final_disposal

Caption: Disposal decision workflow for 2-Ketoglutaric acid-¹³C.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

Experimental Workflow for Spill Cleanup:

spill Spill of 2-Ketoglutaric acid-¹³C Occurs evacuate Evacuate and secure the area. Alert others. spill->evacuate ppe Don appropriate PPE (gloves, goggles, lab coat, respirator if necessary). evacuate->ppe contain Cover the spill with an inert absorbent material (e.g., vermiculite, sand). ppe->contain collect Carefully sweep or scoop the absorbed material into a hazardous waste container. contain->collect decontaminate Decontaminate the spill area with a suitable cleaning agent and water. collect->decontaminate dispose Seal and label the waste container. Dispose of as hazardous waste. decontaminate->dispose report Report the incident to the laboratory supervisor and EHS. dispose->report

Caption: Step-by-step spill cleanup workflow.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of 2-Ketoglutaric acid-¹³C, fostering a secure and responsible research environment. Always prioritize safety and consult your institution's specific guidelines.

References

Personal protective equipment for handling 2-Ketoglutaric acid-13C

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This document provides immediate and essential safety and logistical information for the handling of 2-Ketoglutaric acid-¹³C, a stable isotope-labeled compound used as a tracer and internal standard in metabolic research. The following procedural guidance is based on established safety data sheets (SDS) and aims to ensure the safe use and disposal of this compound in a laboratory setting.

Hazard Identification and Classification

2-Ketoglutaric acid is classified as a hazardous substance that can cause serious eye damage.[1][2][3][4] Some safety data sheets also indicate that it may cause skin and respiratory irritation.[4] The primary hazard statement is H318: Causes serious eye damage.

Hazard ClassificationGHS CodeDescription
Serious Eye Damage/Eye IrritationEye Dam. 1Causes serious eye damage
Skin Corrosion/IrritationSkin Irrit. 2Causes skin irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)STOT SE 3May cause respiratory irritation

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling 2-Ketoglutaric acid-¹³C to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing.To prevent contact with eyes, which can cause serious and irreversible damage.
Hand Protection Protective gloves. The specific glove material should be selected based on the solvent used and breakthrough time. Nitrile or neoprene gloves are generally suitable for handling solids.To prevent skin contact and irritation.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder and generating dust.To prevent inhalation of dust particles which may cause respiratory irritation.
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.To protect skin from accidental spills.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for the safe handling and storage of 2-Ketoglutaric acid-¹³C.

Handling:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.

  • Dispensing: When weighing or transferring the solid, do so carefully to avoid generating dust. Use appropriate tools (e.g., spatula) for handling.

Storage:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is typically between 2-8°C.

  • Incompatibilities: Keep away from strong oxidizing agents.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.
Spill For minor spills, clean up immediately. Use dry clean-up procedures and avoid generating dust. Sweep up, shovel up, or vacuum up the material and place it in a sealed, labeled container for disposal. For major spills, alert emergency responders.

Disposal Plan

Proper disposal of 2-Ketoglutaric acid-¹³C and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of this material and its container as hazardous waste. Do not allow the product to enter drains. Chemical waste should be disposed of in accordance with local, regional, and national regulations.

  • Contaminated Packaging: Handle contaminated packaging in the same way as the substance itself. Empty containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning where possible.

Experimental Workflow for Handling 2-Ketoglutaric Acid-¹³C

The following diagram illustrates a standard workflow for safely handling 2-Ketoglutaric acid-¹³C in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Chemical Fume Hood) B->C D Weigh Desired Amount of 2-Ketoglutaric Acid-13C C->D E Prepare Solution or Use as Solid D->E F Decontaminate Work Area E->F I Collect Chemical Waste in a Labeled, Sealed Container E->I G Remove and Dispose of PPE Properly F->G H Wash Hands Thoroughly G->H J Dispose of Waste According to Institutional and Local Regulations I->J

Safe Handling Workflow for 2-Ketoglutaric Acid-¹³C

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.